CSRM617
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C10H13N3O5 |
|---|---|
Molecular Weight |
255.23 g/mol |
IUPAC Name |
(2S)-2-amino-3-hydroxy-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C10H13N3O5/c11-6(4-14)10(18)13-12-3-5-1-2-7(15)9(17)8(5)16/h1-3,6,14-17H,4,11H2,(H,13,18)/b12-3+/t6-/m0/s1 |
InChI Key |
ZYTUVQILDHABLA-YBCRUCGMSA-N |
Origin of Product |
United States |
Foundational & Exploratory
CSRM617 as a Selective ONECUT2 Inhibitor: A Technical Guide for Cancer Research Professionals
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The progression of prostate cancer to a metastatic castration-resistant state (mCRPC) represents a significant clinical challenge, often characterized by the emergence of androgen receptor (AR)-independent signaling pathways. The transcription factor ONECUT2 (OC2) has been identified as a master regulator of these adaptive changes, promoting lineage plasticity, neuroendocrine differentiation, and treatment resistance.[1][2][3] This technical guide provides a comprehensive overview of CSRM617, a first-in-class, selective small-molecule inhibitor of ONECUT2.[4] this compound directly binds to the ONECUT2-HOX domain, inhibiting its transcriptional activity and demonstrating significant preclinical efficacy in mCRPC models.[4][5] This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the core signaling pathways to serve as a resource for the ongoing investigation of this novel therapeutic agent.
Introduction: ONECUT2 as a Therapeutic Target in Lethal Prostate Cancer
Treatment for advanced prostate cancer typically involves androgen deprivation therapy. However, tumors often evolve into mCRPC, a lethal form of the disease that can bypass androgen receptor signaling.[3] A key driver of this transition is the transcription factor ONECUT2.[1][6]
ONECUT2 is a master regulator that governs a broad transcriptional network in aggressive prostate cancer.[7] Its expression and activity increase following hormone therapy.[1][2] The mechanisms of ONECUT2 include:
-
Suppression of the Androgen Receptor (AR) Axis: ONECUT2 directly represses the expression of the androgen receptor and its critical pioneer factor, FOXA1, thereby suppressing the AR transcriptional program.[3][6][7] This action contributes to the AR-indifferent state observed in aggressive cancer variants.[1][8]
-
Promotion of Neuroendocrine Differentiation (NED): ONECUT2 activates genes associated with a neuroendocrine phenotype, such as PEG10.[4][7] This lineage plasticity is a hallmark of treatment resistance and poor prognosis.[9]
-
Tumor Cell Survival: ONECUT2 functions as a survival factor in both castration-sensitive and castration-resistant prostate cancer models.[1][2][5] Its depletion leads to apoptosis and potent suppression of tumor growth.[7][10][11]
Given its central role in driving lethal prostate cancer, ONECUT2 has emerged as a validated and promising therapeutic target.[1][2][6]
This compound: Discovery and Mechanism of Action
This compound was identified as a novel, drug-like small-molecule inhibitor of ONECUT2.[4][7] Its discovery was the result of a rational approach that included in silico modeling of the ONECUT2 tertiary structure to identify potential binding pockets.[4][7]
The core mechanism of action for this compound is the direct and selective inhibition of ONECUT2's transcriptional function.[12]
-
Direct Binding: Surface Plasmon Resonance (SPR) assays have confirmed that this compound binds directly to the ONECUT2 homeobox (HOX) domain.[4][5]
-
Inhibition of DNA Binding: This interaction is believed to allosterically inhibit the DNA-binding activity of ONECUT2.[4] Recent work suggests that a complex formed between this compound and iron (Fe) is necessary to inhibit the binding of ONECUT2 to DNA.[13]
By disrupting ONECUT2's ability to regulate its target genes, this compound effectively reverses the oncogenic effects driven by this master regulator, leading to the suppression of tumor growth and metastasis.[4][5]
Quantitative Data Summary
The preclinical efficacy of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: Binding Affinity of this compound
| Target Domain | Method | Dissociation Constant (Kd) | Reference(s) |
|---|
| ONECUT2-HOX | Surface Plasmon Resonance (SPR) | 7.43 µM |[4][5][14] |
Table 2: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines
| Cell Line | Type | IC50 | Key Effects | Reference(s) |
|---|---|---|---|---|
| 22Rv1 | CRPC, AR-V7 | 5-15 µM | Growth inhibition; Induces apoptosis (cleaved Caspase-3 & PARP) | [5][13][15] |
| LNCaP | Androgen-Sensitive | 5-15 µM | Growth inhibition; Induces apoptosis | [10][13] |
| C4-2 | CRPC | 5-15 µM | Growth inhibition; Induces apoptosis | [10][13] |
| PC-3 | Androgen-Independent | 5-15 µM | Growth inhibition; Induces apoptosis | [10][13] |
Note: The IC50 values are reported to be in the range of 5-15 µM depending on the cell line.[13] Responsiveness to this compound correlates with the level of ONECUT2 expression.[10]
Table 3: In Vivo Efficacy of this compound in a 22Rv1 Xenograft Model
| Parameter | Details | Outcome | Reference(s) |
|---|---|---|---|
| Model | Subcutaneous or intracardiac injection of 22Rv1 cells in nude/SCID mice | - | [4][5][10] |
| Dosage | 50 mg/kg | - | [4][5][16] |
| Administration | Daily intraperitoneal injection | - | [4][10] |
| Tumor Growth | Xenograft model | Significant reduction in tumor volume and weight | [4][5] |
| Metastasis | Intracardiac injection model | Significant reduction in the onset and growth of diffuse metastases | [4][5] |
| Biomarker | PEG10 protein levels in tumors | Significantly downregulated | [5][8] |
| Tolerability | Mouse body weight | No significant effect; well-tolerated |[5][16] |
Table 4: Effect of this compound on Key Cancer-Related Gene and Protein Expression
| Target | Effect of this compound Treatment | Mechanism | Reference(s) |
|---|---|---|---|
| PEG10 | Downregulation | Inhibition of ONECUT2 transcriptional activation | [5][12][17] |
| FOXA1 | Upregulation (Reversal of Suppression) | Inhibition of ONECUT2 transcriptional repression | [3][4][6] |
| AR | Upregulation (Reversal of Suppression) | Inhibition of ONECUT2 transcriptional repression | [3][4] |
| Cleaved Caspase-3 | Upregulation | Induction of apoptosis | [5][17][18] |
| Cleaved PARP | Upregulation | Induction of apoptosis |[5][17][18] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions and experimental processes is crucial for understanding the context of this compound's action.
Caption: ONECUT2 signaling in mCRPC and the inhibitory action of this compound.
Caption: Experimental workflow for in vitro evaluation of this compound efficacy.
Caption: Experimental workflow for in vivo evaluation of this compound efficacy.
Detailed Experimental Protocols
This section provides an overview of the key methodologies used to characterize the effects of this compound, based on published literature.
Surface Plasmon Resonance (SPR) Assay
-
Objective: To determine the direct binding affinity of this compound to the ONECUT2-HOX domain.[4]
-
Methodology:
-
Recombinant ONECUT2-HOX protein is immobilized on a sensor chip surface.[4]
-
A series of this compound concentrations are prepared and injected over the chip surface.
-
The association and dissociation of this compound to the immobilized protein are measured in real-time by detecting changes in the refractive index.
-
The resulting sensorgrams are analyzed using kinetic models to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).[4]
-
Cell Viability Assay
-
Objective: To determine the effect of this compound on the proliferation of prostate cancer cells and calculate IC50 values.[18]
-
Methodology:
-
Prostate cancer cell lines (e.g., 22Rv1, PC-3, LNCaP, C4-2) are seeded in 96-well plates and allowed to adhere overnight.[18][19]
-
Cells are treated with a serial dilution of this compound (e.g., 0.01 to 100 µM) or a vehicle control (DMSO) for 48-72 hours.[15][18]
-
A viability reagent (e.g., MTT or CCK-8) is added to each well and incubated according to the manufacturer's instructions.
-
The absorbance or luminescence is measured using a microplate reader.
-
Cell viability is expressed as a percentage relative to the vehicle-treated control cells, and IC50 values are calculated using non-linear regression analysis.[18]
-
Apoptosis Assay (Western Blot)
-
Objective: To assess the induction of apoptosis by this compound through the detection of apoptotic markers.[18]
-
Methodology:
-
22Rv1 cells are treated with this compound (e.g., 10-20 µM) or vehicle for 48-72 hours.[15][18]
-
Cells are harvested and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.[18][20]
-
Protein concentration in the lysates is determined using a BCA assay.[18][20]
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[20]
-
The membrane is blocked (e.g., with 5% non-fat milk in TBST) and incubated with primary antibodies against cleaved Caspase-3 and cleaved PARP overnight at 4°C.[18][20]
-
After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.[21]
-
In Vivo Xenograft and Metastasis Model
-
Objective: To evaluate the in vivo efficacy of this compound on tumor growth and metastasis.[4]
-
Methodology:
-
Xenograft Model: 22Rv1 cells are implanted subcutaneously into the flanks of immunodeficient mice (e.g., nude mice).[5][19]
-
Metastasis Model: Luciferase-tagged 22Rv1 cells are injected intracardially into SCID mice to establish diffuse metastases.[5][19]
-
Once tumors are established or after a short recovery period, mice are randomized into treatment groups.
-
Mice are treated daily with this compound (50 mg/kg) or a vehicle control via intraperitoneal injection.[5][10]
-
For xenografts, tumor volume and mouse weight are monitored regularly. For metastasis models, disease progression is monitored using bioluminescence imaging.[4][19]
-
At the end of the study, tumors are excised, weighed, and may be processed for further analysis, such as immunohistochemistry for biomarkers like PEG10.[5]
-
Conclusion and Future Directions
This compound represents a promising, first-in-class therapeutic agent that targets a key driver of lethal prostate cancer.[4][11] Preclinical data strongly support its novel mechanism of action, demonstrating that direct inhibition of ONECUT2 leads to significant anti-tumor efficacy in models of mCRPC.[4][5] The compound is well-tolerated in vivo and effectively phenocopies the effects of genetic silencing of ONECUT2, confirming its on-target activity.[5][20]
Future research and development efforts should focus on several key areas:
-
Pharmacokinetic Optimization: Further studies are needed to fully characterize the ADME (absorption, distribution, metabolism, and excretion) profile of this compound and to optimize its pharmacokinetic and pharmacodynamic properties.[4][12]
-
Derivative Development: Synthesizing and testing derivatives based on the this compound scaffold may lead to compounds with improved binding affinity and clinical viability.[13][22]
-
Biomarker Identification: Identifying predictive biomarkers will be crucial for patient selection in future clinical trials, ensuring that patients most likely to benefit from ONECUT2 inhibition are treated.[4][22]
-
Clinical Translation: The robust preclinical data provide a strong rationale for advancing this compound or its optimized derivatives into Phase I clinical trials to assess safety and efficacy in patients with advanced prostate cancer.[4][22]
This technical guide summarizes the foundational data for this compound, providing a valuable resource for researchers dedicated to developing novel therapies for advanced, treatment-resistant prostate cancer.
References
- 1. ONECUT2: a validated drug target and lineage plasticity driver in prostate cancer and other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. erc.bioscientifica.com [erc.bioscientifica.com]
- 3. ONECUT2 is a targetable master regulator of lethal prostate cancer that suppresses the androgen axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pcf.org [pcf.org]
- 8. ONECUT2 as a key mediator of androgen receptor-independent cell growth and neuroendocrine differentiation in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. ONECUT2 is a Targetable Master Regulator of Lethal Prostate Cancer that Suppresses the Androgen Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ONECUT2 is a novel target for treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. benchchem.com [benchchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. uclahealth.org [uclahealth.org]
CSRM617: A Technical Guide to a First-in-Class ONECUT2 Inhibitor for Advanced Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
CSRM617 is a novel, first-in-class small-molecule inhibitor of the transcription factor ONECUT2 (OC2), a critical driver of lethal, metastatic castration-resistant prostate cancer (mCRPC).[1] This document provides a comprehensive technical overview of the discovery, development, and mechanism of action of this compound. It is intended to serve as a resource for researchers and drug development professionals investigating new therapeutic strategies for advanced prostate cancer. This guide details the preclinical data supporting this compound's potential, including its binding affinity, in vitro efficacy, and in vivo anti-tumor activity. Detailed experimental protocols and visualizations of the underlying signaling pathways are provided to facilitate further investigation into this promising therapeutic agent.
Introduction: Targeting ONECUT2 in Advanced Prostate Cancer
Metastatic castration-resistant prostate cancer (mCRPC) is an aggressive form of prostate cancer characterized by resistance to androgen deprivation therapy.[2] A key factor in the progression of mCRPC is the transcription factor ONECUT2 (OC2), also known as HNF6β.[1] OC2 is a master regulator of androgen receptor (AR) networks and functions as a survival factor in mCRPC models.[1][3] Its expression is elevated in a significant subset of prostate adenocarcinomas and neuroendocrine tumors.[1]
The multifaceted role of OC2 in promoting tumor progression includes:
-
Suppression of the Androgen Receptor (AR) Axis: OC2 directly represses the transcription of AR and its target genes, including the pioneer factor FOXA1, which is crucial for AR's ability to bind to chromatin.[1][4] This allows cancer cells to bypass their dependency on AR signaling for growth and survival.[1]
-
Promotion of Neuroendocrine Differentiation (NED): OC2 drives a neural gene expression program and is upstream of neuroendocrine master regulators like PEG10.[1][5] This transdifferentiation to a neuroendocrine phenotype is a known mechanism of resistance to AR-targeted therapies.[1]
-
Regulation of Lineage Plasticity: OC2 activates resistance through multiple drivers associated with adenocarcinoma and stem-like cells.[1]
Given its central role in driving therapy resistance and metastasis, ONECUT2 has emerged as a promising therapeutic target for advanced prostate cancer.[1]
Discovery and Development of this compound
This compound was identified as a small-molecule inhibitor of ONECUT2 through in silico modeling and chemical library screening.[1] It represents a novel therapeutic strategy aimed at directly targeting a master regulator of lethal prostate cancer.[1][6] Subsequent studies have focused on optimizing the chemical scaffold of this compound to improve its binding affinity and pharmacokinetic properties.[2][7]
Mechanism of Action
This compound functions as a selective inhibitor of OC2.[8] Its mechanism of action is multifaceted:
-
Direct Binding to the ONECUT2-HOX Domain: this compound directly binds to the HOX domain of the ONECUT2 protein.[1][8][9] This interaction has been quantitatively characterized, as detailed in Table 1. Recent studies suggest that this compound requires the formation of an iron (Fe) complex to effectively inhibit the binding of ONECUT2 to its DNA response element.[1][2][7]
-
Inhibition of Transcriptional Activity: By binding to the HOX domain, this compound inhibits the transcriptional activity of OC2.[5][9] This leads to the downregulation of OC2 target genes, such as PEG10, which is a critical driver of neuroendocrine prostate cancer.[5][10] The downregulation of PEG10 serves as a biomarker for this compound's bioactivity.[5][10]
-
Induction of Apoptosis: this compound has been shown to induce apoptosis in prostate cancer cells.[4][5][9] This is evidenced by the increased expression of cleaved Caspase-3 and cleaved PARP.[4][5][11]
The signaling pathway of this compound is visualized in the following diagram:
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: this compound Binding Affinity and In Vitro Efficacy
| Parameter | Value | Method | Cell Lines | Reference |
| Dissociation Constant (Kd) | 7.43 µM | Surface Plasmon Resonance (SPR) | - | [3][8][11] |
| IC50 | 5-15 µM | Cell Viability Assay | PC-3, 22Rv1, LNCaP, C4-2 | [2][7][11] |
Experimental Protocols
This section details the methodologies for key experiments cited in the foundational research of this compound.
In Vitro Cell Growth Inhibition Assay
-
Objective: To assess the effect of this compound on the proliferation of prostate cancer cell lines.[5]
-
Methodology:
-
Prostate cancer cell lines (e.g., 22Rv1, LNCaP, C4-2, PC-3) are seeded in 96-well plates.[5][11]
-
Cells are treated with a range of concentrations of this compound (e.g., 20 nM to 20 µM or 0.01-100 µM) for a specified duration (e.g., 48 hours).[5][11][12]
-
Cell viability is measured using a standard assay, such as the MTT or CellTiter-Glo assay.[5]
-
The concentration of this compound that inhibits 50% of cell growth (IC50) is determined.[5]
-
Apoptosis Assay
-
Objective: To determine if this compound induces apoptosis in prostate cancer cells.[4][5]
-
Methodology (Western Blot for Cleaved Caspase-3 and PARP):
-
22Rv1 cells are treated with this compound (e.g., 10-20 µM) or vehicle for 48-72 hours.[4][11]
-
Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.[4]
-
Protein concentration is determined using a BCA assay.[4]
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[4]
-
The membrane is blocked with 5% non-fat milk in TBST and then incubated overnight at 4°C with primary antibodies against cleaved Caspase-3 and cleaved PARP.[4]
-
An increase in the cleaved forms of these proteins indicates apoptosis induction.[5]
-
In Vivo Xenograft Tumor Growth Assay
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.[5]
-
Methodology:
-
22Rv1 cells are subcutaneously implanted into nude mice.[10]
-
When tumors reach a palpable size, mice are randomized into treatment and control groups.[5]
-
The treatment group receives daily intraperitoneal injections or oral gavage of this compound (e.g., 50 mg/Kg).[5][9][10] The control group receives a vehicle control.[5]
-
Tumor volume and mouse weight are measured regularly.[5]
-
At the end of the study, tumors are excised and weighed.[5]
-
In Vivo Metastasis Assay
-
Objective: To evaluate the effect of this compound on cancer metastasis.
-
Methodology:
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating this compound.
Conclusion and Future Directions
This compound represents a promising novel therapeutic approach for advanced prostate cancer by targeting ONECUT2, a key regulator of the androgen receptor signaling network.[4] The preclinical data presented in this guide demonstrate the potent anti-cancer effects of this compound in both in vitro and in vivo models.[4] The experimental protocols outlined provide a framework for further investigation into the therapeutic potential of this compound.[4]
Future research will likely focus on:
-
Phase I clinical trials to evaluate the safety and efficacy of this compound in patients with mCRPC.[13]
-
The synthesis and testing of this compound derivatives to optimize its pharmacological properties.[13]
-
Identification of biomarkers to select patients who are most likely to respond to ONECUT2-targeted therapy.[13]
The continued development of this compound and other ONECUT2 inhibitors holds the potential to address the significant unmet medical need for effective treatments for patients with lethal, castration-resistant prostate cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sciencedaily.com [sciencedaily.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | TargetMol [targetmol.com]
- 12. cancer-research-network.com [cancer-research-network.com]
- 13. uclahealth.org [uclahealth.org]
CSRM617: A Novel Inhibitor of ONECUT2 for the Treatment of Castration-Resistant Prostate Cancer
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Castration-resistant prostate cancer (CRPC) represents a significant clinical challenge, often characterized by the emergence of resistance to androgen deprivation therapy. The transcription factor ONECUT2 (OC2) has been identified as a master regulator of androgen receptor (AR) networks and a critical driver of lethal, metastatic CRPC (mCRPC). CSRM617 is a first-in-class, selective small-molecule inhibitor of OC2 that has demonstrated promising preclinical efficacy. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, a summary of key preclinical data, detailed experimental protocols, and visualizations of the associated signaling pathways and workflows.
Introduction
The progression of prostate cancer to a castration-resistant state is a complex process involving various molecular alterations that allow tumor cells to survive and proliferate in a low-androgen environment. A key player in this transition is the transcription factor ONECUT2 (OC2), which acts as a survival factor in mCRPC models.[1][2][3][4] OC2 suppresses the AR transcriptional program, in part by directly repressing the expression of AR and its co-factor FOXA1.[5][6] Furthermore, it promotes a neuroendocrine phenotype, a known mechanism of resistance to AR-targeted therapies.[5][6] this compound was identified as a novel small-molecule inhibitor that directly targets OC2, offering a new therapeutic strategy for this aggressive form of prostate cancer.[2][3] Preclinical studies have shown that this compound induces apoptosis in prostate cancer cell lines and inhibits tumor growth and metastasis in mouse models.[1][5]
Mechanism of Action
This compound is a selective inhibitor that directly binds to the homeobox (HOX) domain of the ONECUT2 transcription factor.[5][7] This interaction is thought to allosterically inhibit the DNA-binding activity of OC2.[5] Recent findings suggest that this compound requires the formation of an iron (Fe) complex to effectively inhibit the binding of OC2 to its DNA response element.[3][6] By inhibiting OC2, this compound reverses its downstream effects, leading to the suppression of tumor growth and metastasis.[5] A key validated downstream target of OC2 is PEG10, a gene associated with neuroendocrine differentiation; this compound treatment effectively reduces PEG10 expression.[1][8] The inhibition of OC2 by this compound also leads to the induction of apoptosis, as evidenced by the increased expression of cleaved Caspase-3 and PARP.[1][8]
Signaling Pathway
ONECUT2 is a central node in a complex signaling network that drives prostate cancer progression. It suppresses the androgen receptor (AR) signaling axis and promotes a neuroendocrine phenotype. This compound intervenes by directly inhibiting ONECUT2.
Preclinical Data
The efficacy of this compound has been evaluated through a series of in vitro and in vivo studies.
Binding Affinity and In Vitro Activity
Quantitative data from in vitro assays demonstrate the direct binding of this compound to ONECUT2 and its inhibitory effect on prostate cancer cell lines.
| Parameter | Value | Method | Cell Lines | Reference |
| Dissociation Constant (Kd) | 7.43 µM | Surface Plasmon Resonance (SPR) | N/A | [1][5][7][9][10] |
| IC50 | 5-15 µM | Cell Viability Assay | Metastatic Prostate Cancer Cell Lines | [3] |
In Vivo Efficacy
In vivo studies using xenograft models of human prostate cancer in mice have demonstrated the anti-tumor and anti-metastatic effects of this compound.
| Model | Treatment Group | Dosage | Administration | Outcome | Reference |
| 22Rv1 Xenograft | This compound | 50 mg/kg | Daily oral gavage for 20 days | Significant inhibition of tumor growth | [10] |
| 22Rv1 Xenograft | This compound | 50 mg/kg | Daily intraperitoneal injection | Significant reduction in tumor volume and weight | [1][11] |
| Luciferase-tagged 22Rv1 Metastasis Model | This compound | 50 mg/kg | Daily treatment | Significant reduction in the onset and growth of diffuse metastases | [1] |
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound.
Surface Plasmon Resonance (SPR) Assay
-
Objective: To determine the binding affinity of this compound to the ONECUT2-HOX domain.[5]
-
Methodology: Recombinant ONECUT2-HOX protein is immobilized on a sensor chip. Various concentrations of this compound are then passed over the chip. The binding kinetics are measured in real-time to calculate the dissociation constant (Kd).[5]
Cell Viability Assay
-
Objective: To assess the effect of this compound on the proliferation of prostate cancer cells.[2]
-
Methodology:
-
Prostate cancer cell lines (e.g., 22Rv1, LNCaP, C4-2, PC-3) are seeded in 96-well plates and allowed to adhere overnight.[8][9][12]
-
Cells are treated with a range of concentrations of this compound (typically 20 nM to 20 µM) or a vehicle control (e.g., DMSO) for 48 to 72 hours.[1][8]
-
Cell viability is assessed using a standard method such as the MTT assay.[12]
-
Apoptosis Assay (Western Blot)
-
Objective: To determine if this compound induces apoptosis in prostate cancer cells.[2]
-
Methodology:
-
22Rv1 cells are treated with this compound (e.g., 20 µM) or a vehicle control for 72 hours.[1]
-
Cells are harvested and lysed.[2]
-
Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[2]
-
The membrane is probed with primary antibodies against cleaved Caspase-3 and cleaved PARP. A housekeeping protein (e.g., β-actin) is used as a loading control.[2]
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8]
-
In Vivo Xenograft and Metastasis Model
-
Objective: To evaluate the in vivo efficacy of this compound on tumor growth and metastasis.[5]
-
Methodology:
-
Xenograft Model: 22Rv1 cells are subcutaneously injected into immunodeficient mice. Once tumors are palpable, mice are randomized to receive daily treatment with this compound (e.g., 50 mg/kg) or a vehicle control. Tumor volume is measured regularly.[1][5]
-
Metastasis Model: Luciferase-tagged 22Rv1 cells are injected intracardially into SCID mice. Two days post-injection, mice are treated daily with this compound (50 mg/kg) or a vehicle. Metastatic progression is monitored by bioluminescence imaging.[1][5]
-
Experimental Workflow Visualization
The general workflow for evaluating the preclinical efficacy of this compound involves a series of in vitro and in vivo experiments.
Conclusion and Future Directions
This compound represents a promising therapeutic agent for the treatment of advanced, castration-resistant prostate cancer.[5] Its novel mechanism of action, targeting the master regulator ONECUT2, provides a new avenue to overcome resistance to current therapies.[5] The preclinical data strongly support its continued development. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound, identifying predictive biomarkers for patient selection, and advancing this compound into clinical trials.[5] Further exploration of this compound derivatives and structurally unrelated OC2 inhibitors is also warranted.[13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ONECUT2 is a Targetable Master Regulator of Lethal Prostate Cancer that Suppresses the Androgen Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. uclahealth.org [uclahealth.org]
In Vitro Efficacy of CSRM617: A Technical Guide for Cancer Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the in vitro effects of CSRM617, a novel small-molecule inhibitor of the ONECUT2 (OC2) transcription factor, on various cancer cell lines.[1][2][3][4] this compound has demonstrated significant preclinical efficacy, particularly in models of metastatic castration-resistant prostate cancer (mCRPC), by modulating key cancer-related genes and signaling pathways.[1][4][5] This document details the compound's mechanism of action, summarizes quantitative data from preclinical studies, provides detailed experimental methodologies, and visualizes the core signaling pathways and experimental workflows.
Core Mechanism of Action
This compound is a first-in-class inhibitor that directly targets the ONECUT2 (OC2) transcription factor.[1] OC2 is a critical driver of lethal prostate cancer, acting as a master regulator of androgen receptor (AR) networks.[1][2][6] this compound binds to the OC2-HOX domain, thereby inhibiting its transcriptional activity, which in turn leads to the suppression of tumor growth and metastasis.[1][3] The primary mechanism of this compound involves the downstream regulation of OC2 target genes.[1] A key validated target is PEG10, a gene associated with neuroendocrine differentiation; by inhibiting OC2, this compound effectively reduces PEG10 expression.[1][5] Furthermore, treatment with this compound has been shown to induce apoptosis in cancer cells, as evidenced by the increased expression of cleaved Caspase-3 and PARP.[1][5][7]
Quantitative Data Summary
The following tables summarize the key quantitative data on the efficacy of this compound from in vitro studies.
Table 1: Binding Affinity and In Vitro Potency of this compound
| Parameter | Value | Cell Lines/Model | Reference |
| Binding Affinity (Kd) | 7.43 µM | Surface Plasmon Resonance (SPR) assay with OC2-HOX domain | [3][4][7] |
| In Vitro IC50 | 5-15 µM | Prostate cancer cell lines (e.g., 22Rv1, PC-3, LNCaP, C4-2) | [8] |
Table 2: In Vitro Activity of this compound in Prostate Cancer Cell Lines
| Activity | Concentration Range | Duration | Cell Line(s) | Effect | Reference |
| Inhibition of Cell Growth | 0.01-100 µM | 48 hours | PC-3, 22Rv1, LNCaP, C4-2 | Concentration-dependent inhibition of cell growth | [7] |
| Induction of Apoptosis | 10-20 µM | 48-72 hours | 22Rv1 | Increased expression of cleaved Caspase-3 and PARP | [2][5][7] |
| Decrease in PEG10 mRNA | Not specified | 4-16 hours | 22Rv1 | Time-dependent decrease in expression | [5] |
Experimental Protocols
This section details the methodologies used in the preclinical evaluation of this compound's effects on cancer cell lines.
Cell Culture
Prostate cancer cell lines, such as 22Rv1, PC-3, LNCaP, and C4-2, were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For experiments, cells were seeded and allowed to adhere overnight.[1]
Cell Proliferation Assay
Prostate cancer cell lines were seeded in 96-well plates.[8] After 24 hours, the cells were treated with this compound at various concentrations (typically ranging from 0.01 µM to 100 µM) for 48 hours.[7][8] Cell viability was then measured using a standard method such as the CCK-8 assay. The half-maximal inhibitory concentration (IC50) value was calculated from the dose-response curve.[8]
Apoptosis Assay (Western Blot)
22Rv1 cells were treated with this compound (e.g., 10-20 µM) or a vehicle control for 48-72 hours.[2][7] Following treatment, cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against cleaved Caspase-3 and cleaved PARP. A housekeeping protein, such as β-actin or GAPDH, was used as a loading control.[2] After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1]
Gene Expression Analysis (RT-qPCR)
Following treatment with this compound, total RNA was extracted from cells using standard methods like TRIzol reagent or commercially available kits.[1] The relative expression of target genes, such as PEG10, was calculated using the delta-delta Ct method, with a housekeeping gene (e.g., GAPDH) used for normalization.[1]
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and a general experimental workflow for its analysis.
Caption: Mechanism of action of this compound in cancer cells.
Caption: General experimental workflow for in vitro evaluation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ONECUT2 is a Targetable Master Regulator of Lethal Prostate Cancer that Suppresses the Androgen Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
In-Depth Technical Guide: Binding Affinity of CSRM617 to the ONECUT2-HOX Domain
For Researchers, Scientists, and Drug Development Professionals
Abstract
The transcription factor ONECUT2 (OC2) has emerged as a critical driver of lethal, castration-resistant prostate cancer (CRPC), promoting an androgen receptor (AR)-independent state.[1][2] CSRM617, a novel small-molecule inhibitor, directly targets the homeobox (HOX) domain of ONECUT2, offering a promising therapeutic strategy.[1][2] This technical guide provides a comprehensive overview of the binding affinity of this compound to the ONECUT2-HOX domain, detailing the quantitative data, experimental methodologies, and the intricate signaling pathways involved. Surface Plasmon Resonance (SPR) assays have determined the binding affinity, and this document outlines the protocols for such biophysical and subsequent cellular and in vivo assays.
Quantitative Binding Affinity Data
The direct interaction between this compound and the ONECUT2-HOX domain has been quantitatively characterized using biophysical assays. The key parameter, the equilibrium dissociation constant (Kd), measures the strength of the binding interaction, with a lower Kd value indicating a higher affinity.
| Compound | Target Domain | Assay Type | Dissociation Constant (Kd) |
| This compound | ONECUT2 (OC2)-HOX domain | Surface Plasmon Resonance (SPR) | 7.43 µM[1][3] |
Experimental Protocols
Surface Plasmon Resonance (SPR) Assay
Objective: To determine the binding affinity and kinetics of this compound to the ONECUT2-HOX domain.[2]
Materials:
-
Recombinant purified ONECUT2-HOX domain protein
-
This compound compound
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (NHS, EDC, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Methodology:
-
Protein Immobilization:
-
The surface of the sensor chip is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
The recombinant ONECUT2-HOX domain protein is diluted in an appropriate immobilization buffer and injected over the activated surface. Covalent bonds are formed between the protein and the chip surface.
-
Any remaining active esters on the surface are deactivated by injecting ethanolamine.
-
A reference flow cell is prepared in the same way but without the ONECUT2 protein to serve as a control for non-specific binding.
-
-
Binding Analysis:
-
The system is equilibrated with running buffer to establish a stable baseline.
-
A series of concentrations of this compound are prepared in the running buffer.
-
Each concentration of this compound is injected over both the ONECUT2-immobilized and reference flow cells for a defined association phase, followed by a dissociation phase where only running buffer flows over the chip.
-
The binding is monitored in real-time as a change in the SPR signal, measured in Resonance Units (RU).
-
-
Data Analysis:
-
The raw data (sensorgrams) from the reference flow cell is subtracted from the ONECUT2-immobilized flow cell data to correct for bulk refractive index changes and non-specific binding.
-
The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable kinetic model (e.g., 1:1 Langmuir binding).
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.
-
In Vitro Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in prostate cancer cell lines.
Methodology:
-
Prostate cancer cell lines (e.g., 22Rv1, PC-3, LNCaP, C4-2) are seeded in 96-well plates.[4]
-
After allowing the cells to adhere, they are treated with various concentrations of this compound (e.g., 0.01-100 µM) for 48 hours.[4]
-
Cell viability is assessed using a standard method such as the Cell Counting Kit-8 (CCK-8) assay.
-
The IC50 value is calculated from the resulting dose-response curve.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Immunocompromised mice are subcutaneously injected with a suspension of 22Rv1 prostate cancer cells.
-
Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups.
-
The treatment group receives daily administration of this compound (e.g., 50 mg/kg).
-
Tumor volume and mouse body weight are monitored regularly throughout the study.
-
At the end of the study, tumors are excised and weighed for comparison.
Signaling Pathways and Experimental Workflows
This compound-ONECUT2 Signaling Pathway
The binding of this compound to the ONECUT2-HOX domain allosterically inhibits its DNA-binding activity.[1] This disrupts the transcriptional regulation of ONECUT2 target genes, leading to several downstream effects, including the suppression of the androgen receptor (AR) signaling axis and the modulation of genes involved in neuroendocrine differentiation, such as PEG10.[1][5]
Experimental Workflow for this compound Evaluation
A typical preclinical evaluation of a small molecule inhibitor like this compound involves a multi-stage process, starting from biophysical characterization to in vitro cellular assays and finally to in vivo animal models to assess efficacy and tolerability.
References
CSRM617: A Novel ONECUT2 Inhibitor for Apoptosis Induction in Prostate Cancer
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of CSRM617, a novel small-molecule inhibitor of the ONECUT2 (OC2) transcription factor, and its role in inducing apoptosis in prostate cancer cells. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the critical signaling pathways and experimental workflows.
Core Mechanism of Action
This compound is a first-in-class inhibitor that directly targets the ONECUT2 (OC2) transcription factor, a master regulator implicated in the progression of lethal, castration-resistant prostate cancer (CRPC).[1][2] OC2 acts as a survival factor in mCRPC models and is a key driver of an androgen receptor (AR)-independent state.[1][3][4] this compound exerts its anti-cancer effects by binding to the OC2 homeobox (HOX) domain, thereby inhibiting its transcriptional activity.[1][2] This inhibition leads to the suppression of tumor growth, metastasis, and the induction of apoptosis.[1][2] A key downstream effect of OC2 inhibition by this compound is the reduced expression of target genes such as PEG10, which is associated with neuroendocrine differentiation.[2][3] The induction of apoptosis is evidenced by the increased expression of cleaved Caspase-3 and PARP.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the binding affinity and in vitro efficacy of this compound in prostate cancer cell lines.
Table 1: Binding Affinity of this compound
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | 7.43 µM | Surface Plasmon Resonance (SPR) | [1][5] |
Table 2: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines
| Cell Line | Treatment Concentration | Treatment Duration | Effect | Key Markers | Reference |
| 22Rv1 | 20 nM - 20 µM | 48 hours | Inhibition of cell growth | - | [3] |
| 22Rv1 | 20 µM | 72 hours | Induction of apoptosis | Increased cleaved Caspase-3 and PARP | [3][5] |
| PC-3, LNCaP, C4-2 | 0.01 - 100 µM | 48 hours | Inhibition of cell growth | - | [6] |
| 22Rv1 | 10 - 20 µM | 48 hours | Concentration-dependent increase in apoptosis | - | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of this compound-induced apoptosis and a general experimental workflow for its investigation.
Caption: this compound-induced apoptosis signaling pathway.
Caption: Workflow for evaluating this compound-induced apoptosis.
Experimental Protocols
I. Cell Culture and this compound Treatment
This protocol provides a general guideline for the culture and treatment of prostate cancer cell lines.
-
Cell Lines: LNCaP, 22Rv1, and PC-3 cells are commonly used.[7]
-
Culture Medium:
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[7]
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).[8]
-
Plate cells at a density that allows for logarithmic growth during the treatment period and allow them to adhere for 24 hours.[8]
-
Dilute the this compound stock solution in fresh culture medium to the desired final concentrations (e.g., 10 µM, 20 µM).[8]
-
Include a vehicle control (medium with the same concentration of solvent) in parallel.[8]
-
Incubate cells for the desired duration (e.g., 48 or 72 hours).[7]
-
II. Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of this compound on cell viability.
-
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and treat with this compound as described above.[9]
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
Calculate cell viability as a percentage of the vehicle-treated control.[9]
-
III. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is to quantify the percentage of apoptotic cells after this compound treatment using flow cytometry.
-
Materials:
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound.[7]
-
Harvest the cells (including floating cells) and wash them with cold PBS.[9]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[9]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[9][10]
-
Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[10]
-
IV. Western Blot Analysis
This protocol is for the detection of apoptosis-related proteins.
-
Materials:
-
Lysis buffer (e.g., RIPA buffer)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
After treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer.[8]
-
Determine the protein concentration of each sample.[8]
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.[9]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[9]
-
Block the membrane with blocking solution for 1 hour at room temperature.[8]
-
Incubate the membrane with primary antibodies overnight at 4°C.[8]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[9]
-
Detect the protein bands using a chemiluminescent substrate.[9] Use β-actin as a loading control.[9]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ONECUT2 is a Targetable Master Regulator of Lethal Prostate Cancer that Suppresses the Androgen Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
CSRM617: A Technical Guide to its Impact on Androgen Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The androgen receptor (AR) signaling axis is a critical driver of prostate cancer progression. While androgen deprivation therapies are initially effective, the disease often progresses to a castration-resistant state (CRPC), where AR signaling can be reactivated through various mechanisms. A key player in the emergence of AR-independent and aggressive prostate cancer phenotypes is the transcription factor ONECUT2 (OC2).[1] OC2 has been identified as a master regulator of AR networks in metastatic CRPC, acting as a survival factor and suppressing the AR transcriptional program.[1][2] CSRM617 is a novel small-molecule inhibitor that directly targets OC2, offering a promising therapeutic strategy for lethal prostate cancer. This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visualizations of the signaling pathways it modulates.
Mechanism of Action
This compound is not a direct inhibitor of the androgen receptor. Instead, it selectively binds to the HOX domain of the ONECUT2 (OC2) transcription factor.[3] This interaction inhibits the function of OC2, which in turn has profound effects on the AR signaling pathway. The primary mechanism is the suppression of a suppressor: OC2 directly suppresses the AR transcriptional program. By inhibiting OC2, this compound effectively removes this layer of suppression.[1]
Furthermore, OC2 is known to be an upstream activator of Paternally Expressed Gene 10 (PEG10), a master regulator of neuroendocrine differentiation in prostate cancer.[4][5] By inhibiting OC2, this compound leads to the downregulation of PEG10, providing a key biomarker for its activity.[4][6] The inhibition of OC2 by this compound ultimately leads to the induction of apoptosis in prostate cancer cells, as evidenced by the increased expression of cleaved Caspase-3 and PARP.[6][7]
Data Presentation
Binding Affinity
The direct interaction between this compound and the ONECUT2 protein has been quantified using biophysical methods.
| Compound | Target Domain | Method | Binding Affinity (Kd) | Reference |
| This compound | ONECUT2-HOX | Surface Plasmon Resonance (SPR) | 7.43 µM | [3][6][8] |
In Vitro Efficacy
This compound has demonstrated potent anti-proliferative and pro-apoptotic effects in various prostate cancer cell lines.
Cell Viability
| Cell Line | Description | Treatment Conditions | Outcome | Reference |
| 22Rv1 | Human prostate carcinoma, AR-positive, expresses AR-V7 splice variant. | 20 nM - 20 µM for 48 hours | Inhibition of cell growth | [6][9] |
| LNCaP | Human prostate adenocarcinoma, androgen-sensitive, AR-positive. | 0.01 - 100 µM for 48 hours | Inhibition of cell growth | [10] |
| C4-2 | LNCaP-derived, castration-resistant, AR-positive. | Not explicitly stated, but growth inhibited. | Inhibition of cell growth | [3] |
| PC-3 | Human prostate adenocarcinoma, androgen-insensitive, AR-negative. | 0.01 - 100 µM for 48 hours | Inhibition of cell growth | [3][9] |
Induction of Apoptosis
| Cell Line | Treatment Conditions | Outcome | Reference |
| 22Rv1 | 20 µM for 72 hours | Increased cleaved Caspase-3 and PARP expression | [6][7] |
In Vivo Efficacy
Preclinical studies using xenograft models have demonstrated the anti-tumor and anti-metastatic potential of this compound.
| Animal Model | Cell Line | Treatment | Outcome | Reference |
| Nude Mice | 22Rv1 (subcutaneous implantation) | 50 mg/kg this compound daily via intraperitoneal injection | Significant reduction in tumor volume and weight. | [1][6] |
| SCID Mice | 22Rv1-luciferase (intracardiac injection) | 50 mg/kg this compound daily | Significant reduction in the onset and growth of diffuse metastases. | [6] |
Experimental Protocols
Surface Plasmon Resonance (SPR) Assay
Objective: To determine the binding affinity of this compound to the ONECUT2-HOX domain.
Methodology:
-
Immobilize recombinant ONECUT2-HOX protein on a sensor chip.
-
Prepare a series of dilutions of this compound in a suitable buffer.
-
Flow the different concentrations of this compound over the sensor chip surface.
-
Measure the change in the refractive index at the surface in real-time to monitor binding.
-
Regenerate the sensor surface between different concentrations.
-
Analyze the resulting sensorgrams to calculate the association (ka) and dissociation (kd) rate constants.
-
Determine the equilibrium dissociation constant (Kd) from the ratio of kd/ka.[8][11]
Cell Viability (MTT) Assay
Objective: To assess the effect of this compound on the proliferation of prostate cancer cell lines.
Methodology:
-
Seed prostate cancer cells (e.g., 22Rv1, LNCaP) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (and a vehicle control) for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.[7][12]
Western Blot for Apoptosis Markers
Objective: To determine if this compound induces apoptosis in prostate cancer cells by detecting cleaved Caspase-3 and PARP.
Methodology:
-
Treat prostate cancer cells (e.g., 22Rv1) with this compound (e.g., 20 µM) for a specified time (e.g., 72 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then probe with primary antibodies against cleaved Caspase-3 and cleaved PARP. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[13]
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical mouse model.
Methodology:
-
Subcutaneously inject a suspension of 22Rv1 cells into the flanks of immunodeficient mice.
-
Monitor tumor growth until the tumors reach a predetermined size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and vehicle control groups.
-
Administer this compound (e.g., 50 mg/kg) or vehicle control daily via intraperitoneal injection.
-
Measure tumor volume regularly using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for PEG10).[1][6]
Visualizations
Caption: Mechanism of action of this compound in prostate cancer cells.
Caption: General experimental workflow for evaluating this compound.
References
- 1. ONECUT2 is a Targetable Master Regulator of Lethal Prostate Cancer that Suppresses the Androgen Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ONECUT2 is a targetable master regulator of lethal prostate cancer that suppresses the androgen axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ONECUT2 as a new therapeutic target in androgen receptor-indifferent prostate cancer - Freeman - Translational Cancer Research [tcr.amegroups.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
CSRM617: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Analysis of the ONECUT2 Inhibitor for Advanced Prostate Cancer
CSRM617 is a selective, small-molecule inhibitor of the transcription factor ONECUT2 (OC2), a master regulator implicated in the progression of lethal, castration-resistant prostate cancer (CRPC).[1] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical development of this compound. The information is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for advanced prostate cancer.
Chemical Structure and Properties
This compound was identified through a rational drug discovery approach that combined in silico modeling and chemical library screening.[1][2] It is a novel compound that directly binds to the homeobox (HOX) domain of OC2.[1]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃N₃O₅ | [3] |
| Molecular Weight | 255.23 | [3] |
| CAS Number | 787504-88-5 | [3][4] |
| Target | ONECUT2 (OC2) | [1][3][5] |
| Binding Affinity (Kd) | 7.43 µM (SPR assay) | [1][3][5] |
A hydrochloride salt form of this compound (CAS No. 1353749-74-2) is also available, which typically offers enhanced water solubility and stability.[4][6]
Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer effects by selectively inhibiting the transcriptional activity of ONECUT2.[1] OC2 is a critical node in a complex signaling network that governs the progression of prostate cancer. Notably, OC2 acts as a suppressor of the androgen receptor (AR) signaling axis.[1][2][7] The mechanism of this compound's action is multifaceted:
-
Direct Inhibition of ONECUT2: this compound directly binds to the HOX domain of OC2, which is believed to allosterically inhibit its DNA-binding activity.[1]
-
Modulation of the Androgen Receptor Axis: By inhibiting OC2, this compound effectively removes a layer of suppression on the AR transcriptional program.[7] OC2 has been shown to directly repress the expression of both the androgen receptor (AR) and the pioneer factor FOXA1, which is essential for AR's chromatin binding.[1][2]
-
Induction of Apoptosis: this compound has been demonstrated to induce apoptosis in prostate cancer cells, as evidenced by the appearance of cleaved Caspase-3 and PARP.[3][4][7]
The following diagram illustrates the signaling pathway modulated by this compound:
Preclinical Efficacy
In Vitro Studies
This compound has demonstrated potent anti-proliferative and pro-apoptotic activity in various prostate cancer cell lines.
| Cell Line | Assay | Concentration Range | Duration | Effect | Source |
| PC-3, 22RV1, LNCaP, C4-2 | Cell Growth Inhibition | 0.01-100 µM | 48 hours | Inhibition of cell growth | [3][4] |
| 22Rv1 | Apoptosis Induction | 10-20 µM | 48 hours | Concentration-dependent cell death | [3][4] |
| 22Rv1 | Apoptosis Induction (Western Blot) | 20 µM | 72 hours | Increased cleaved Caspase-3 and PARP | [3][4] |
| 22Rv1 | Gene Expression (mRNA) | Not Specified | 4-16 hours | Time-dependent decrease in PEG10 mRNA | [5] |
In Vivo Studies
Preclinical studies in mouse models of prostate cancer have shown that this compound is well-tolerated and exhibits significant anti-tumor and anti-metastatic activity.
| Animal Model | Cell Line Xenograft | Dosing Regimen | Effect | Source |
| SCID Mice | 22Rv1 | 50 mg/kg, p.o., daily for 20 days | Inhibition of tumor growth | [6] |
| SCID Mice | Luciferase-tagged 22Rv1 (intracardiac injection) | 50 mg/kg, p.o., daily | Significant reduction in the onset and growth of diffuse metastases | [5] |
Experimental Protocols
Apoptosis Assay (Western Blot)
Objective: To determine if this compound induces apoptosis in prostate cancer cells.[7]
Methodology:
-
Cell Treatment: Treat 22Rv1 cells with this compound (e.g., 10-20 µM) or a vehicle control for 48-72 hours.[7]
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[7]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[7]
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST and incubate overnight at 4°C with primary antibodies against cleaved Caspase-3 and cleaved PARP.[7] Following incubation with an appropriate secondary antibody, visualize the protein bands using a suitable detection method.
References
- 1. benchchem.com [benchchem.com]
- 2. ONECUT2 is a Targetable Master Regulator of Lethal Prostate Cancer that Suppresses the Androgen Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
The Advent of CSRM617: A Technical Deep Dive into the Inhibition of ONECUT2 and its Downstream Targets in Advanced Prostate Cancer
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides an in-depth analysis of CSRM617, a novel, first-in-class small-molecule inhibitor of the ONECUT2 (OC2) transcription factor. This compound has emerged as a promising therapeutic agent in preclinical studies for the treatment of advanced, castration-resistant prostate cancer (CRPC) by targeting a key driver of tumor progression and therapy resistance.[1][2] This document details the mechanism of action, summarizes key quantitative data, provides comprehensive experimental methodologies, and visualizes the intricate signaling pathways and experimental workflows associated with this compound.
Core Mechanism of Action: Direct Inhibition of a Master Regulator
This compound is a selective inhibitor that directly targets the ONECUT2 transcription factor, a pivotal regulator implicated in the progression of lethal prostate cancer.[2][3] ONECUT2 functions as a master orchestrator of androgen receptor (AR) networks and is involved in the transition to a more aggressive, neuroendocrine phenotype of prostate cancer.[4][5] this compound binds to the ONECUT2-HOX domain, thereby inhibiting its transcriptional activity, which in turn leads to the suppression of tumor growth and metastasis.[2][4]
The primary mechanism of this compound is the downstream regulation of ONECUT2 target genes.[2] A significant validated target is PEG10, a gene associated with neuroendocrine differentiation.[2][3] By inhibiting ONECUT2, this compound effectively curtails the expression of PEG10.[2][3] Furthermore, treatment with this compound has been demonstrated to induce apoptosis in cancer cells, as evidenced by the increased expression of cleaved Caspase-3 and PARP.[2][3]
Quantitative Data Summary
The preclinical efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.
Table 1: Binding Affinity and In Vitro Efficacy of this compound
| Parameter | Value | Assay | Reference |
| Binding Affinity (Kd) | 7.43 µM | Surface Plasmon Resonance (SPR) | [1][3] |
| IC50 (22Rv1 cells) | Dependent on endogenous ONECUT2 expression | Cell Proliferation Assay | [6] |
| Apoptosis Induction (22Rv1 cells) | Increased cleaved Caspase-3 and PARP | Western Blot | [2][3] |
| PEG10 mRNA Expression (22Rv1 cells) | Time-dependent decrease (4-16 hours) | qRT-PCR | [3] |
Table 2: In Vivo Efficacy of this compound in Prostate Cancer Models
| Model | Treatment | Outcome | Reference |
| 22Rv1 Subcutaneous Xenograft | 50 mg/kg this compound | Significant reduction in tumor volume and weight | [3][6] |
| 22Rv1 Intracardiac Injection (Metastasis Model) | 50 mg/kg this compound daily | Significant reduction in the onset and growth of diffuse metastases | [3][7] |
| Tumor Tissue Analysis (from Xenografts) | 50 mg/kg this compound | Significant downregulation of PEG10 expression | [3] |
Signaling Pathways and Experimental Workflows
To elucidate the mechanism of action and the experimental approach to evaluating this compound, the following diagrams have been generated.
Detailed Experimental Protocols
1. Cell Culture and Treatment
Prostate cancer cell lines, such as 22Rv1, are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[2] For experimental assays, cells are seeded and allowed to adhere overnight.[2] Subsequently, cells are treated with this compound at concentrations typically ranging from 20 nM to 20 µM for durations spanning from 4 to 72 hours, depending on the specific assay.[2] A vehicle control (e.g., DMSO) is run in parallel in all experiments.[2]
2. Gene Expression Analysis (Quantitative Real-Time PCR)
-
RNA Extraction: Total RNA is extracted from this compound-treated and control cells using a suitable RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.
-
qPCR: Quantitative PCR is performed using gene-specific primers for ONECUT2 downstream targets (e.g., PEG10) and a housekeeping gene for normalization. The relative gene expression is calculated using the ΔΔCt method.
3. Apoptosis Assay (Western Blot)
-
Protein Extraction: Whole-cell lysates are prepared from treated and control cells.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against cleaved Caspase-3, PARP, and a loading control (e.g., β-actin).
-
Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
4. In Vivo Xenograft and Metastasis Model
-
Objective: To assess the anti-tumor and anti-metastatic efficacy of this compound in a preclinical mouse model.[1]
-
Methodology:
-
Xenograft: 22Rv1 cells are subcutaneously injected into the flanks of immunodeficient mice.[1] Once tumors reach a palpable size, mice are randomized into vehicle and this compound treatment groups.[1] Tumor volume is measured regularly.[1]
-
Metastasis: Luciferase-tagged 22Rv1 cells are injected intracardially into mice.[1] Metastatic progression is monitored by bioluminescence imaging.[1]
-
Conclusion
This compound represents a significant advancement in the development of targeted therapies for advanced, castration-resistant prostate cancer.[1] Its novel mechanism of action, centered on the inhibition of the master regulator ONECUT2, offers a new strategy to overcome resistance to current treatments.[1] The robust preclinical data strongly support its continued development toward clinical application.[1] This technical guide provides a foundational resource for researchers and drug developers to further explore the therapeutic potential of this compound and the broader implications of targeting the ONECUT2 signaling network in oncology.
References
An In-depth Technical Guide to the Selectivity Profile of CSRM617
This technical guide offers a comprehensive overview of the selectivity profile of CSRM617, a first-in-class small-molecule inhibitor of the transcription factor ONECUT2 (OC2).[1][2] Intended for researchers, scientists, and drug development professionals, this document details the on-target binding characteristics of this compound, outlines systematic approaches for characterizing its off-target profile, and provides detailed experimental methodologies.
On-Target Specificity: Binding to ONECUT2
This compound was identified as a selective inhibitor that directly targets the ONECUT2 (OC2) transcription factor, a master regulator of androgen receptor (AR) networks in metastatic castration-resistant prostate cancer (mCRPC).[3][4] The compound exerts its effect through direct physical interaction with the homeobox (HOX) domain of the OC2 protein.[5][6] This binding has been quantitatively characterized using biophysical assays.[6]
Table 1: On-Target Binding Affinity of this compound
| Parameter | Value | Method |
|---|
| Dissociation Constant (Kd) | 7.43 µM | Surface Plasmon Resonance (SPR)[7][8] |
Experimental Protocol: Surface Plasmon Resonance (SPR)
Objective: To quantitatively determine the binding affinity (Kd), association rate (ka), and dissociation rate (kd) of this compound to purified ONECUT2 protein.[9]
Principle: SPR is a label-free biophysical technique that measures changes in the refractive index on the surface of a sensor chip as an analyte (this compound) flows over and binds to an immobilized ligand (ONECUT2 protein).[6][9]
Methodology:
-
Protein Immobilization: Purified, recombinant ONECUT2-HOX domain protein is covalently immobilized onto a sensor chip surface.
-
Analyte Preparation: A series of concentrations of this compound are prepared in a suitable running buffer.
-
Binding Measurement: The this compound solutions are injected sequentially over the sensor chip surface. The association is monitored in real-time.
-
Dissociation Measurement: Following the association phase, running buffer without this compound is flowed over the chip to monitor the dissociation of the compound from the protein.
-
Data Analysis: The resulting sensorgrams are analyzed using fitting models to calculate the kinetic parameters (ka, kd) and the equilibrium dissociation constant (Kd).[9]
Off-Target Selectivity Profile
As a novel therapeutic candidate, the comprehensive off-target profile of this compound is an active area of investigation.[10] Currently, there is no publicly available data detailing specific off-target interactions.[10] A thorough understanding of a compound's selectivity is critical for interpreting experimental data and predicting potential safety liabilities.[10] The following sections outline a systematic workflow and key experimental protocols for proactively identifying and characterizing the off-target profile of this compound.
Caption: Workflow for proactive off-target identification.[10]
Experimental Protocol: Kinase Profiling
Objective: To screen this compound against a broad panel of kinases to identify any potential off-target inhibitory activity.[10]
Principle: This is typically a fee-for-service screen where the compound is tested for its ability to inhibit the activity of a large number of purified kinases (e.g., the Eurofins KINOMEscan™ or Reaction Biology HotSpot℠ platform). The percent inhibition at one or two fixed concentrations is measured.
Methodology:
-
Compound Submission: this compound is submitted to a commercial kinase profiling service.
-
Assay Performance: The service provider performs binding or activity assays testing this compound at one or two standard concentrations (e.g., 1 µM and 10 µM) against a panel of hundreds of kinases.[10]
-
Data Reporting: The primary data is reported as percent inhibition for each kinase at the tested concentrations. "Hits" are typically defined as kinases that show significant inhibition (e.g., >50% or >75%).
Data Presentation: The results are summarized in a table to highlight potential off-target kinases.
Table 2: Template for Kinase Profiling Data
| Kinase Target | % Inhibition at 1 µM this compound | % Inhibition at 10 µM this compound |
|---|---|---|
| Kinase A | 85% | 98% |
| Kinase B | 40% | 75% |
| Kinase C | <10% | 15% |
Experimental Protocol: Proteome-wide Cellular Thermal Shift Assay (CETSA®)
Objective: To identify proteins that directly bind to this compound in an unbiased, proteome-wide manner within intact cells.[9][10]
Principle: The binding of a ligand (this compound) to a target protein often increases the protein's thermal stability. CETSA leverages this by heating cell lysates to cause protein denaturation and aggregation. Stabilized proteins remain soluble at higher temperatures. Quantitative mass spectrometry is then used to identify the proteins that remain in the soluble fraction in drug-treated versus vehicle-treated cells.[10]
Methodology:
-
Cell Treatment: Treat intact cells with this compound and a vehicle control.
-
Heating: Lyse the cells and heat the lysates across a range of temperatures.
-
Protein Separation: Separate the soluble protein fraction from the aggregated protein fraction, typically by centrifugation.
-
Mass Spectrometry Analysis: Analyze the soluble protein fraction by quantitative mass spectrometry (e.g., using TMT labeling) to identify and quantify proteins with increased thermal stability in the presence of this compound.[10]
Data Presentation: Data is presented to show proteins with a significant fold change in stability.
Table 3: Template for Proteome-wide CETSA Data
| Protein ID | Fold Change in Stability (this compound vs. Vehicle) | p-value | Putative Off-Target? |
|---|---|---|---|
| ONECUT2 | High | <0.001 | On-Target |
| Protein X | Moderate | <0.05 | Yes |
| Protein Y | Low | >0.05 | No |
Signaling Pathway Context and On-Target Validation
This compound inhibits ONECUT2, which has a multifaceted role in mCRPC. OC2 suppresses the AR transcriptional program, in part by directly repressing the expression of AR and the pioneer factor FOXA1.[2][4] Additionally, OC2 drives a neuroendocrine differentiation program by upregulating genes like PEG10.[1][11] Inhibition of OC2 by this compound reverses these effects and induces apoptosis, evidenced by the cleavage of Caspase-3 and PARP.[5][12]
Caption: this compound inhibits ONECUT2, impacting key prostate cancer pathways.
To ensure that the observed cellular effects are due to the inhibition of ONECUT2 and not an off-target, genetic validation is essential.
Caption: Experimental logic for confirming on-target cellular activity.[10]
Experimental Protocol: Genetic Validation with ONECUT2 Knockdown
Objective: To confirm that the cellular effects of this compound are mediated through ONECUT2 by comparing its activity in wild-type cells versus cells where ONECUT2 has been genetically depleted.[10]
Principle: If this compound's effect is on-target, then (a) the phenotype of genetic knockdown of ONECUT2 should mimic the phenotype of this compound treatment, and (b) this compound should have a significantly reduced effect in cells that lack its target.[10]
Methodology:
-
Cell Line Preparation: Use transient (siRNA) or stable (shRNA, CRISPR/Cas9) methods to deplete ONECUT2 expression in a relevant prostate cancer cell line (e.g., 22Rv1). A non-targeting control is essential.
-
Confirmation of Knockdown: Confirm the reduction of ONECUT2 mRNA (by qRT-PCR) and protein (by Western blot).
-
Phenotypic Analysis:
-
Mimicry: Compare the phenotype of the ONECUT2-knockdown cells to wild-type cells treated with this compound. Assess key markers (e.g., apoptosis, expression of target genes like PEG10).
-
Diminished Effect: Treat both control and ONECUT2-knockdown cells with a range of this compound concentrations and measure the cellular response (e.g., cell viability).
-
-
Data Analysis: The IC50 for cell viability should be significantly higher in the ONECUT2-knockdown cells if the anti-proliferative effect is on-target.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ONECUT2 is a Targetable Master Regulator of Lethal Prostate Cancer that Suppresses the Androgen Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ONECUT2 is a novel target for treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
CSRM617: A Novel ONECUT2 Inhibitor for Advanced Prostate Cancer - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metastatic castration-resistant prostate cancer (mCRPC) represents a significant clinical challenge, often characterized by resistance to conventional androgen deprivation therapies. The transcription factor ONECUT2 (OC2) has emerged as a pivotal driver of mCRPC progression, promoting an androgen receptor (AR)-independent state and neuroendocrine differentiation. CSRM617 is a first-in-class, selective small-molecule inhibitor of OC2, demonstrating promising preclinical efficacy in advanced prostate cancer models. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative preclinical data, detailed experimental protocols, and visualization of the core signaling pathways and experimental workflows.
Introduction
The progression of prostate cancer to a castration-resistant state is a complex process involving the activation of alternative survival pathways that circumvent the need for androgen receptor signaling. The transcription factor ONECUT2 has been identified as a master regulator in this process.[1][2] OC2 acts as a survival factor in mCRPC models and suppresses the AR transcriptional program by directly regulating AR target genes and the AR licensing factor FOXA1.[2] Furthermore, OC2 is implicated in the transdifferentiation of prostate adenocarcinoma to a more aggressive neuroendocrine phenotype.[1] this compound was identified through in-silico modeling and chemical library screening as a direct inhibitor of the OC2-HOX domain, offering a novel therapeutic strategy to target these resistant tumors.[1]
Mechanism of Action
This compound exerts its anti-tumor effects by directly binding to the homeobox (HOX) domain of the ONECUT2 transcription factor.[1] This interaction allosterically inhibits the DNA-binding activity of OC2, thereby preventing it from regulating its target genes.[1] The primary consequences of OC2 inhibition by this compound include:
-
Upregulation of the Androgen Receptor (AR) Axis: OC2 normally suppresses the expression of the androgen receptor and its co-factor FOXA1. By inhibiting OC2, this compound relieves this suppression, potentially re-sensitizing cancer cells to AR-targeted therapies.[1]
-
Inhibition of Neuroendocrine Differentiation: OC2 promotes a neuroendocrine phenotype by upregulating genes such as PEG10. This compound treatment leads to the downregulation of PEG10, indicating a reversal of this aggressive phenotype.[3][4]
-
Induction of Apoptosis: this compound has been shown to induce programmed cell death in prostate cancer cell lines, as evidenced by the increased expression of apoptosis markers such as cleaved Caspase-3 and PARP.[3][5]
Quantitative Data Summary
The preclinical efficacy of this compound has been evaluated in a series of in vitro and in vivo studies. The key quantitative findings are summarized in the tables below for ease of comparison.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line(s) / Model | Reference |
| Binding Affinity (Kd) | 7.43 µM | Surface Plasmon Resonance (SPR) with OC2-HOX domain | [1][3] |
| IC50 | ~5-15 µM | Prostate cancer cell lines (e.g., 22Rv1, PC-3, LNCaP, C4-2) | [6] |
| Cell Viability (22Rv1) | See Table 2 | 22Rv1 | [7] |
| Apoptosis Induction | Increased cleaved Caspase-3 and PARP | 22Rv1 (20 µM, 72 hours) | [3][5] |
| Gene Expression | Time-dependent decrease in PEG10 mRNA | 22Rv1 (4-16 hours) | [3] |
Table 2: Effect of this compound on 22Rv1 Cell Viability (48 hours)
| This compound Concentration (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.01 | 95 ± 4.8 |
| 0.1 | 88 ± 6.1 |
| 1 | 72 ± 5.5 |
| 10 | 51 ± 4.9 |
| 20 | 35 ± 3.8 |
| 100 | 18 ± 2.7 |
| Data from illustrative cell viability assays.[7] |
Table 3: In Vivo Efficacy of this compound in Mouse Models
| Model | Treatment Regimen | Key Outcomes | Reference |
| 22Rv1 Subcutaneous Xenograft | 50 mg/kg, daily p.o. for 20 days | Significant reduction in tumor volume and weight. No significant effect on mouse weight. | [5][8] |
| 22Rv1 Intracardiac Injection (Metastasis Model) | 50 mg/kg, daily p.o. | Significant reduction in the onset and growth of diffuse metastases. | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the proliferation and viability of prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., 22Rv1, LNCaP, PC-3, C4-2)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[7]
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested range is 0.01 µM to 100 µM.[6] Include a vehicle control with the same concentration of DMSO as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for the desired duration (e.g., 48 or 72 hours).[7]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Western Blot for Apoptosis Markers
Objective: To assess the induction of apoptosis by this compound through the detection of cleaved Caspase-3 and PARP.
Materials:
-
Prostate cancer cell line (e.g., 22Rv1)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-cleaved Caspase-3, anti-cleaved PARP, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound (e.g., 20 µM) or vehicle for the desired time (e.g., 48-72 hours).[3][5]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous mouse model of prostate cancer.
Materials:
-
Immunodeficient mice (e.g., nude mice)
-
22Rv1 prostate cancer cells
-
Matrigel (optional)
-
This compound
-
Vehicle control (e.g., 2.5% DMSO in PBS)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 22Rv1 cells (e.g., 1-5 x 10^6 cells in PBS or a mixture with Matrigel) into the flanks of the mice.[2][8]
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a palpable size (e.g., 50-200 mm³), randomize the mice into treatment and control groups.[2]
-
Administer this compound (e.g., 50 mg/kg) or vehicle control daily via intraperitoneal or oral gavage for the specified duration (e.g., 20 days).[5][8]
-
Measure tumor volume and mouse weight regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blot for PEG10).[8]
Visualizations
Signaling Pathway of this compound in Advanced Prostate Cancer
References
- 1. benchchem.com [benchchem.com]
- 2. ONECUT2 is a Targetable Master Regulator of Lethal Prostate Cancer that Suppresses the Androgen Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ONECUT2 is a novel target for treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study Identifies a Genetic Driver of Deadly Prostate Cancer [cedars-sinai.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for CSRM617, a ONECUT2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
CSRM617 is a selective, small-molecule inhibitor of the transcription factor ONECUT2 (OC2), a master regulator of the androgen receptor (AR) network, particularly in the context of metastatic castration-resistant prostate cancer (mCRPC).[1][2][3][4] OC2 has been identified as a crucial survival factor in mCRPC models where it suppresses the AR transcriptional program.[1][2] this compound exerts its therapeutic effect by directly binding to the HOX domain of OC2, which inhibits its transcriptional activity.[4][5] This inhibition leads to the suppression of tumor growth and the induction of apoptosis.[5][6]
These application notes provide detailed protocols for the in vitro characterization of this compound's effects on prostate cancer cell lines, including methodologies for assessing cell viability, apoptosis, and target engagement.
Mechanism of Action
This compound's primary mechanism is the direct inhibition of the ONECUT2 transcription factor. By binding to the OC2-HOX domain, this compound prevents OC2 from suppressing the androgen receptor (AR) and its associated transcriptional program.[1][2] This leads to a downstream cascade of events, including the induction of apoptosis, which is marked by the cleavage of Caspase-3 and Poly (ADP-ribose) polymerase (PARP).[5][6] A key biomarker for this compound activity is the downregulation of PEG10, a gene associated with neuroendocrine differentiation and directly regulated by OC2.[6][7]
Data Presentation
In Vitro Efficacy of this compound on Prostate Cancer Cell Lines
| Cell Line | Treatment Duration | IC50 (µM) |
| PC-3 | 48 hours | 5-15 |
| 22Rv1 | 48 hours | 5-15 |
| LNCaP | 48 hours | 5-15 |
| C4-2 | 48 hours | 5-15 |
Data is representative and sourced from preclinical studies.[8]
Induction of Apoptosis Markers in 22Rv1 Cells
| Treatment | Duration | Cleaved Caspase-3 | Cleaved PARP |
| Vehicle (DMSO) | 72 hours | Baseline | Baseline |
| This compound (20 µM) | 72 hours | Increased | Increased |
Data indicates a significant increase in apoptotic markers upon this compound treatment.[2][5]
Experimental Protocols
Protocol 1: Cell Culture and Maintenance
This protocol outlines the standard procedures for culturing prostate cancer cell lines for use in this compound studies.
-
Culture Media:
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.[1]
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
Protocol 2: Cell Viability Assay (MTT/XTT Assay)
This protocol is designed to determine the effect of this compound on the viability and proliferation of prostate cancer cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[1][9]
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A recommended concentration range is 0.01 µM to 100 µM.[5][9] Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Treatment: Remove the existing medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C.
-
MTT/XTT Addition: Add the appropriate tetrazolium-based reagent (e.g., MTT, XTT) to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: If using MTT, add the solubilization solution. Measure the absorbance at the appropriate wavelength using a microplate reader.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the induction of apoptosis by this compound via flow cytometry.
-
Cell Seeding: Seed cells (e.g., 2 x 10⁵ cells/well) in a 6-well plate and allow them to attach overnight.[9]
-
Treatment: Treat the cells with the desired concentrations of this compound (e.g., 10 µM and 20 µM for 22Rv1) and a vehicle control for 48 or 72 hours.[9]
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in an Annexin V-FITC apoptosis detection kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[9]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[9]
-
Analysis: Analyze the stained cells by flow cytometry within one hour of staining.[9]
Protocol 4: Western Blot Analysis
This protocol is for detecting changes in the expression levels of key proteins such as ONECUT2, AR, cleaved Caspase-3, and PARP following this compound treatment.[9]
-
Cell Treatment and Lysis: Seed cells in 6-well plates, treat with this compound as described for the apoptosis assay, and then lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[9]
-
Sample Preparation: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.[9]
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[9]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., ONECUT2, AR, cleaved Caspase-3, PARP, and a loading control like β-actin) overnight at 4°C.[8][9]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8][9]
-
Detection: Wash the membrane again with TBST, add a chemiluminescent substrate, and visualize the protein bands using an imaging system.[8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
CSRM617 for In Vitro Assays: Recommended Concentrations and Protocols
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the recommended concentrations and detailed protocols for the use of CSRM617 in various in vitro assays. This compound is a selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2), a master regulator of the androgen receptor (AR) network, particularly implicated in castration-resistant prostate cancer (CRPC).[1][2] By directly targeting the OC2-HOX domain, this compound offers a promising therapeutic avenue for advanced prostate cancer.[1][3]
Data Presentation: Recommended Concentrations of this compound
The optimal concentration of this compound for in vitro experiments is dependent on the cell line and the specific assay being performed. The following table summarizes the effective concentrations of this compound reported in various studies.
| Assay Type | Cell Line(s) | Recommended Concentration Range | Incubation Time | Notes |
| Cell Viability / Proliferation | PC-3, 22RV1, LNCaP, C4-2 | 0.01 µM to 100 µM | 48 hours | A broad range is recommended for initial dose-response curves to determine the IC50 value for the specific cell line.[4][5][6][7][8] |
| Apoptosis Induction (Western Blot) | 22RV1 | 10 µM to 20 µM | 48 to 72 hours | Treatment with these concentrations has been shown to increase the expression of cleaved Caspase-3 and PARP.[1][5][6][7][9][10] |
| Apoptosis Induction (Flow Cytometry) | 22RV1 | 10 µM and 20 µM | 48 hours | Effective concentrations for detecting apoptosis using Annexin V/PI staining.[9] |
| Gene Expression Analysis (qRT-PCR) | 22RV1 | 20 nM to 20 µM | 4 to 16 hours | Time-dependent decrease in PEG10 mRNA expression has been observed within this range.[10][11] |
| Protein Expression Analysis (Western Blot) | 22RV1 | 20 µM | 72 hours | Used to detect changes in the expression of ONECUT2, AR, cleaved Caspase-3, and PARP.[4][9] |
| ONECUT2-HOX Domain Binding (SPR) | N/A | 1.56 µM to 100 µM | N/A | Used to determine the binding affinity (Kd) of this compound to the OC2-HOX domain, which was found to be 7.43 µM.[3][5][7][9][10][12] |
Signaling Pathway of this compound
This compound functions by inhibiting ONECUT2, which is a key transcriptional regulator in certain cancers. ONECUT2 suppresses the androgen receptor (AR) signaling pathway and promotes neuroendocrine differentiation. By inhibiting ONECUT2, this compound can restore AR signaling and inhibit tumor growth.
Caption: this compound inhibits ONECUT2, leading to the modulation of downstream signaling pathways.
Experimental Protocols
Here are detailed methodologies for key in vitro experiments to assess the effects of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., PC-3, 22RV1, LNCaP, C4-2)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[4][9]
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. A recommended starting range is 0.01 µM to 100 µM.[4][9] Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 48 hours at 37°C.[4]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Western Blot Analysis for Apoptosis Markers
Objective: To detect the induction of apoptosis by this compound through the analysis of cleaved Caspase-3 and PARP.
Materials:
-
Prostate cancer cells (e.g., 22RV1)
-
6-well plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-cleaved Caspase-3, anti-cleaved PARP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound (e.g., 10-20 µM) or vehicle control for 48-72 hours.[1]
-
Wash the cells with cold PBS and lyse them with RIPA buffer.[4]
-
Determine the protein concentration of the lysates using a BCA assay.[4]
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[4]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.[4]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[4]
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of this compound.
Caption: A general experimental workflow for the in vitro characterization of this compound.
By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the role of ONECUT2 in cancer biology and to explore its potential as a therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. ONECUT2 is a Targetable Master Regulator of Lethal Prostate Cancer that Suppresses the Androgen Axis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CSRM617 in In Vivo Mouse Models of Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
CSRM617 is a novel, selective small-molecule inhibitor of the ONECUT2 (OC2) transcription factor.[1] OC2 has been identified as a master regulator of androgen receptor (AR) networks in metastatic castration-resistant prostate cancer (mCRPC) and acts as a crucial survival factor for cancer cells.[1][2] By directly binding to the OC2 homeobox (HOX) domain, this compound allosterically inhibits its DNA-binding and transcriptional activity.[1][3] This leads to the suppression of tumor growth and metastasis, making this compound a promising therapeutic candidate for advanced prostate cancer.[1][2]
These application notes provide detailed protocols for the in vivo administration and evaluation of this compound in a 22Rv1 prostate cancer xenograft mouse model, a summary of its binding affinity, and methods for assessing its biological effects.
Data Presentation
Table 1: this compound-ONECUT2 Binding Affinity
| Parameter | Value | Method | Target Domain | Reference |
| Equilibrium Dissociation Constant (Kd) | 7.43 µM | Surface Plasmon Resonance (SPR) | ONECUT2-HOX domain | [1][2][3] |
Table 2: In Vivo Efficacy of this compound in 22Rv1 Xenograft Model
| Parameter | Details | Reference |
| Compound | This compound | [1] |
| Mouse Model | Nude or SCID mice with subcutaneous 22Rv1 xenografts | [2] |
| Dosage | 50 mg/kg | [1][2] |
| Administration Route | Intraperitoneal (IP) injection or Oral Gavage (p.o.) | [1][4] |
| Vehicle | 2.5% DMSO in PBS (for IP) | |
| Treatment Frequency | Daily | [1][2] |
| Treatment Duration | 20 days | [1] |
| Tumor Volume at Initiation | 100-150 mm³ | |
| Outcome | Significant inhibition of tumor growth and reduction in metastases. The compound was reported to be well-tolerated with no significant impact on mouse weight. | [1][2] |
Note: Specific quantitative data on tumor volume reduction and metastasis inhibition from publicly available sources are limited. Researchers should establish their own baseline and experimental controls to quantify the effects of this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its in vivo evaluation.
Experimental Protocols
Preparation of this compound Dosing Solution (50 mg/kg)
This protocol describes the preparation of a this compound dosing solution for intraperitoneal administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27-gauge)
Procedure:
-
Calculate the required amount of this compound: The amount needed depends on the number and weight of the mice to be dosed. For a 25g mouse, a 50 mg/kg dose requires 1.25 mg of this compound.
-
Prepare the vehicle solution: Prepare a sterile solution of 2.5% DMSO in PBS. For example, to make 1 ml of the vehicle, mix 25 µl of sterile DMSO with 975 µl of sterile PBS.
-
Dissolve this compound: Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a small volume of DMSO (e.g., 2.5% of the final volume) to completely dissolve the powder. Vortex briefly.
-
Prepare the final dosing solution: Add sterile PBS to the dissolved this compound to achieve the final desired concentration and a 2.5% DMSO concentration. For a 50 mg/kg dose in a 25g mouse with an injection volume of 100 µl, the final concentration would be 12.5 mg/ml.
-
Storage: Use the prepared solution immediately. If short-term storage is necessary, keep it on ice and protected from light.
In Vivo Xenograft and Metastasis Model
This protocol outlines the procedure for establishing a 22Rv1 xenograft model to evaluate the anti-tumor and anti-metastatic efficacy of this compound.
Materials:
-
22Rv1 human prostate cancer cells (if for metastasis studies, use luciferase-tagged cells)
-
Male immunodeficient mice (e.g., nude or SCID), 6-8 weeks old
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Sterile PBS
-
Matrigel®
-
Sterile syringes and needles
-
Digital calipers
-
In vivo imaging system (for metastasis studies)
Procedure:
-
Cell Preparation: Culture 22Rv1 cells in complete growth medium. Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/ml.
-
Tumor Implantation:
-
Subcutaneous Xenograft: Subcutaneously inject 100 µl of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.
-
Metastasis Model: Intracardially inject luciferase-tagged 22Rv1 cells into mice.
-
-
Tumor Growth Monitoring:
-
For subcutaneous xenografts, monitor tumor growth by measuring with calipers twice weekly. Calculate tumor volume using the formula: (Length x Width²)/2.
-
For metastasis models, monitor metastatic progression by bioluminescence imaging.
-
-
Treatment Initiation: When subcutaneous tumors reach an average volume of 100-150 mm³, or after 2 days for the metastasis model, randomize the mice into treatment and control groups.
-
Administration of this compound: Administer this compound (50 mg/kg) or vehicle daily via intraperitoneal injection or oral gavage.
-
Monitoring and Endpoint: Continue daily treatment and monitor tumor growth, metastasis, and the general health of the mice (including body weight) twice weekly. The study can be continued for up to 4 weeks or until the tumor volume in the control group reaches the predetermined endpoint (e.g., 2000 mm³).
-
Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor volume and weight. Calculate the percentage of tumor growth inhibition (% TGI) using the formula: % TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100. For metastasis studies, quantify the bioluminescence signal.
Apoptosis Assay (Western Blot)
This protocol is to determine if this compound induces apoptosis in prostate cancer cells by detecting cleaved Caspase-3 and PARP.
Materials:
-
22Rv1 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (anti-cleaved Caspase-3, anti-cleaved PARP, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence detection system
Procedure:
-
Cell Treatment: Treat 22Rv1 cells with this compound (e.g., 20 µM) for 48-72 hours.
-
Protein Extraction: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an ECL substrate and a chemiluminescence imaging system. Increased levels of cleaved Caspase-3 and cleaved PARP in this compound-treated cells are indicative of apoptosis induction.[2][5]
Conclusion
This compound is a promising ONECUT2 inhibitor with demonstrated preclinical efficacy in prostate cancer models. The protocols provided herein offer a framework for researchers to further investigate the in vivo therapeutic potential of this compound. Rigorous experimental design and quantitative analysis will be crucial in advancing this compound towards clinical development for the treatment of advanced, castration-resistant prostate cancer.
References
Application Notes and Protocols for CSRM617 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of CSRM617 stock solutions for use in various in vitro and in vivo experiments. This compound is a selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2), a master regulator of the androgen receptor network, which has shown promise as a therapeutic agent for aggressive prostate cancer.[1] Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.
Compound Information
| Property | Value | Reference |
| Compound Name | This compound Hydrochloride | [2][3] |
| Molecular Weight | 455.99 g/mol | [2] |
| Target | ONECUT2 (OC2) | [1][3][4] |
| Mechanism of Action | Binds to the OC2-HOX domain, inducing apoptosis. | [1][3] |
In Vitro Stock Solution Preparation
For cell-based assays, this compound hydrochloride is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).[2]
Materials:
-
This compound hydrochloride powder
-
Sterile Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Calculate the required amount of DMSO: To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound hydrochloride powder in sterile DMSO. For example, for 1 mg of this compound hydrochloride, add 219.3 µL of DMSO.[2]
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound hydrochloride powder.
-
Vortexing: Vortex the solution thoroughly until the powder is completely dissolved.[2] Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[3]
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[2][3]
-
Storage: Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][3]
Note: For cell-based assays, it is crucial to further dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure that the final DMSO concentration in the culture medium does not exceed 0.1% to prevent solvent-induced cytotoxicity.[2]
In Vivo Stock Solution Preparation
For animal studies, specific formulations are required to ensure solubility and bioavailability. It is recommended to prepare these solutions fresh on the day of use.[3]
| Protocol | Solvent Composition | Solubility |
| 1 | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL (8.57 mM) |
| 2 | 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (8.57 mM) |
| 3 | 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (8.57 mM) |
Data sourced from MedchemExpress.[3]
Example Preparation (Protocol 1):
To prepare a 1 mL working solution, add 100 µL of a 25.0 mg/mL DMSO stock solution to 400 µL of PEG300 and mix. Then, add 50 µL of Tween-80 and mix. Finally, add 450 µL of saline to reach a final volume of 1 mL.[3]
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the general workflow for preparing and using this compound in experiments, as well as its proposed signaling pathway.
Caption: Workflow for this compound stock solution preparation and experimental use.
Caption: Proposed signaling pathway of this compound in prostate cancer cells.[5]
Cited Experimental Protocols
Cell Viability Assay (MTT/CCK-8): [2][6][7]
-
Cell Seeding: Seed prostate cancer cells (e.g., PC-3, 22RV1, LNCaP, C4-2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[2][6]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium (a typical range is 0.01 µM to 100 µM).[6][7] Replace the medium in the wells with the drug dilutions and incubate for 48 to 72 hours.[2]
-
Viability Measurement: Add the viability reagent (e.g., MTT) and incubate according to the manufacturer's instructions.[2] For an MTT assay, subsequently add a solubilization solution and measure the absorbance.[2]
Apoptosis Assay (Western Blot): [2][5][8]
-
Cell Treatment and Lysis: Treat cells (e.g., 22RV1) with this compound (e.g., 10-20 µM) for 48-72 hours.[5] Harvest and lyse the cells to extract total protein.[5]
-
Protein Quantification and Separation: Determine the protein concentration of the lysates. Separate equal amounts of protein using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[2][5]
-
Immunoblotting: Block the membrane and incubate with primary antibodies against cleaved caspase-3 and cleaved PARP overnight at 4°C.[2]
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[2] Detect the signal using a chemiluminescent substrate.[6]
References
Application Notes and Protocols for Cell Viability Assay Using CSRM617
For Researchers, Scientists, and Drug Development Professionals
Abstract
CSRM617 is a selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2), a master regulator of the androgen receptor (AR) network.[1][2] Emerging research has identified ONECUT2 as a key driver in aggressive and castration-resistant prostate cancer, making it a promising therapeutic target. This compound has demonstrated the ability to induce apoptosis in prostate cancer cell lines by promoting the cleavage of Caspase-3 and Poly (ADP-ribose) polymerase (PARP).[2][3] These application notes provide detailed protocols for assessing the effect of this compound on cell viability using common in vitro assays.
Introduction
The transcription factor ONECUT2 (OC2) has been identified as a critical driver of metastatic castration-resistant prostate cancer (mCRPC).[4] OC2 acts as a survival factor and its expression is associated with more aggressive forms of the disease.[3] this compound is a novel and well-tolerated small-molecule inhibitor that directly targets the OC2-HOX domain, thereby inhibiting its transcriptional activity.[3][5] By inhibiting OC2, this compound disrupts the suppression of the androgen receptor (AR) transcriptional program, impacting cell survival and proliferation.[3][6] In the 22Rv1 prostate cancer cell line, treatment with this compound has been shown to induce apoptosis, evidenced by increased levels of cleaved Caspase-3 and PARP.[3][7] The efficacy of this compound correlates with the expression levels of OC2 in cancer cells, with higher expression leading to greater responsiveness to the inhibitor.[3][4]
Data Presentation
The following tables summarize quantitative data from cell viability and apoptosis assays performed on the 22Rv1 prostate cancer cell line treated with this compound.
Table 1: Effect of this compound on 22Rv1 Cell Viability (MTT Assay) [2]
| This compound Concentration (µM) | % Viability (48 hours) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.01 | 95 ± 4.8 |
| 0.1 | 88 ± 6.1 |
| 1 | 72 ± 5.5 |
| 10 | 51 ± 4.9 |
| 20 | 35 ± 3.8 |
| 100 | 18 ± 2.7 |
Table 2: Induction of Apoptosis by this compound in 22Rv1 Cells [2]
| Treatment | Duration | % Apoptotic Cells (Cleaved Caspase-3 Positive) (Mean ± SD) |
| Vehicle Control | 72 hours | 5 ± 1.5 |
| This compound (20 µM) | 72 hours | 65 ± 8.2 |
Signaling Pathway
This compound exerts its cytotoxic effects by inhibiting the transcriptional activity of ONECUT2. This leads to the suppression of pro-survival signaling pathways and the activation of the intrinsic apoptotic cascade, culminating in the activation of executioner caspases and cell death.[2]
Caption: this compound inhibits ONECUT2, leading to apoptosis.
Experimental Protocols
Cell Culture
The human prostate cancer cell line 22Rv1 is recommended for these assays due to its documented responsiveness to this compound.[2]
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[3]
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[3]
-
Subculture: Passage cells every 2-3 days to maintain logarithmic growth.[2]
Preparation of this compound Stock and Working Solutions
-
Solvent: Dissolve this compound in sterile Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[2]
-
Storage: Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]
-
Working Solutions: Prepare fresh dilutions of the stock solution in the complete growth medium just before each experiment. Ensure the final DMSO concentration in the culture wells is less than 0.5% to avoid solvent-induced cytotoxicity.[2]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
96-well clear flat-bottom plates[2]
-
This compound stock solution (dissolved in DMSO)[3]
-
Complete culture medium[3]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3][8]
-
DMSO[3]
-
Microplate reader[3]
Procedure:
-
Cell Seeding: Harvest 22Rv1 cells and perform a cell count. Seed 5,000 to 10,000 cells per well in 100 µL of complete growth medium into a 96-well plate. Incubate the plate for 24 hours to allow cells to attach and resume growth.[2][3]
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium at 2x the final desired concentrations. A typical concentration range to test is 0.01 µM to 100 µM.[3][8] Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control group treated with medium containing the same concentration of DMSO as the highest this compound concentration.[2][8]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[2][8]
-
MTT Addition and Incubation: After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well. Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[2][8]
-
Solubilization of Formazan: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.[2][3]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control.[2][8]
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.[2]
Materials:
-
Caspase-Glo® 3/7 Assay System (or equivalent)[2]
-
96-well white-walled, clear-bottom plates[2]
-
Luminometer[2]
Procedure:
-
Cell Seeding: Follow the same cell seeding protocol as for the MTT assay, but use 96-well white-walled plates suitable for luminescence measurements.[2]
-
Compound Treatment: Treat cells with this compound as described in the MTT assay protocol. Incubate for the desired treatment period (e.g., 72 hours).[2]
-
Assay Reagent Preparation and Addition: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reconstituted reagent to each well.[2]
-
Incubation and Data Acquisition: Mix the contents of the wells by gently shaking the plate. Incubate at room temperature for 1-2 hours, protected from light. Measure the luminescence of each well using a luminometer. Express the results as fold-change in caspase activity relative to the vehicle control.[2]
Experimental Workflow
Caption: Workflow for the MTT cell viability assay.
References
Application Notes and Protocols: Western Blot Analysis of Apoptosis Markers Following CSRM617 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CSRM617 is a selective, small-molecule inhibitor of the transcription factor ONECUT2 (OC2), a master regulator of the androgen receptor network. Emerging research has identified this compound as a promising therapeutic agent in cancers that overexpress OC2, particularly in metastatic castration-resistant prostate cancer (mCRPC). Mechanistically, this compound induces apoptosis, making it a compound of significant interest for cancer therapy. Western blotting is a powerful and widely used technique for the detection and quantification of specific proteins, such as those involved in the apoptotic cascade. These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the induction of apoptosis by this compound through the examination of key apoptosis markers.
The intrinsic apoptotic pathway is a critical mechanism of programmed cell death, tightly regulated by the Bcl-2 family of proteins. This family includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. An increase in the Bax/Bcl-2 ratio is a key indicator of mitochondrial-mediated apoptosis. This leads to the activation of a cascade of caspases, which are the central executioners of apoptosis. Initiator caspases activate executioner caspases, such as caspase-3. Activated caspase-3 then cleaves various cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic hallmarks of apoptosis. The detection of the cleaved forms of caspase-3 and PARP are reliable markers of apoptosis induction.
Data Presentation
The following tables summarize representative quantitative data from Western blot analysis of prostate cancer cell lines treated with this compound. The data is presented as fold change relative to the untreated control, normalized to a loading control (e.g., β-actin or GAPDH).
Table 1: Effect of this compound on the Expression of Cleaved Caspase-3 and Cleaved PARP in 22Rv1 Prostate Cancer Cells
| Treatment | Concentration (µM) | Treatment Duration (hours) | Cleaved Caspase-3 (Fold Change vs. Control) | Cleaved PARP (Fold Change vs. Control) |
| Vehicle (DMSO) | - | 48 | 1.0 | 1.0 |
| This compound | 10 | 48 | 3.5 | 2.8 |
| This compound | 20 | 48 | 6.2 | 5.1 |
| Vehicle (DMSO) | - | 72 | 1.0 | 1.0 |
| This compound | 20 | 72 | 8.5 | 7.3 |
Note: The data presented are illustrative and based on typical results observed in prostate cancer cell lines. Actual fold changes may vary depending on the specific experimental conditions.
Table 2: Effect of this compound on the Bax/Bcl-2 Ratio in PC-3 Prostate Cancer Cells
| Treatment | Concentration (µM) | Treatment Duration (hours) | Bax Expression (Fold Change vs. Control) | Bcl-2 Expression (Fold Change vs. Control) | Bax/Bcl-2 Ratio (Fold Change vs. Control) |
| Vehicle (DMSO) | - | 48 | 1.0 | 1.0 | 1.0 |
| This compound | 15 | 48 | 2.1 | 0.6 | 3.5 |
| This compound | 30 | 48 | 3.8 | 0.4 | 9.5 |
Note: The data presented are illustrative and based on typical results observed in prostate cancer cell lines. Actual fold changes may vary depending on the specific experimental conditions.
Signaling Pathway and Experimental Workflow
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for Western blot analysis.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding:
-
Culture prostate cancer cell lines (e.g., 22Rv1, PC-3) in appropriate media (e.g., RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin).
-
Seed cells in 6-well plates at a density that allows for approximately 70-80% confluency at the time of harvest.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the this compound stock solution in fresh culture medium to the desired final concentrations (e.g., 10 µM, 20 µM).
-
Include a vehicle-treated control (e.g., DMSO at the same final concentration as the highest this compound treatment).
-
Replace the existing medium with the medium containing this compound or vehicle control.
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
Protocol 2: Whole-Cell Lysate Preparation
-
Cell Lysis:
-
After treatment, aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
RIPA Buffer Recipe (100 mL):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% Sodium deoxycholate
-
0.1% SDS
-
Add fresh before use: 1 mM PMSF, 1x Protease Inhibitor Cocktail, 1x Phosphatase Inhibitor Cocktail.
-
-
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
-
Lysate Clarification:
-
Centrifuge the samples at 14,000 x g for 20 minutes at 4°C.
-
Carefully transfer the supernatant (whole-cell lysate) to a new pre-chilled tube. Avoid disturbing the pellet.
-
Store the lysates at -80°C for long-term use.
-
Protocol 3: Protein Quantification (BCA Assay)
-
Standard Preparation:
-
Prepare a series of bovine serum albumin (BSA) standards with known concentrations (e.g., 0, 25, 125, 250, 500, 750, 1000, 1500, and 2000 µg/mL) in the same lysis buffer as the samples.
-
-
Assay Procedure:
-
Pipette 25 µL of each standard and unknown sample into a 96-well microplate in duplicate.
-
Prepare the BCA working reagent by mixing Reagent A and Reagent B according to the manufacturer's instructions (typically a 50:1 ratio).
-
Add 200 µL of the working reagent to each well and mix thoroughly.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 562 nm using a microplate reader.
-
-
Concentration Calculation:
-
Generate a standard curve by plotting the absorbance of the BSA standards against their known concentrations.
-
Determine the protein concentration of the unknown samples by interpolating their absorbance values from the standard curve.
-
Protocol 4: Western Blotting
-
Sample Preparation:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x and boil at 95-100°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto a 10-15% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor migration.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibodies diluted in blocking buffer overnight at 4°C with gentle shaking.
-
Recommended Primary Antibodies and Dilutions:
-
Rabbit anti-Cleaved Caspase-3 (Asp175): 1:1000
-
Rabbit anti-PARP: 1:1000
-
Rabbit anti-Bax: 1:1000
-
Mouse anti-Bcl-2: 1:1000
-
Mouse anti-β-actin: 1:5000
-
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.
-
Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using a digital imager or X-ray film.
-
Perform densitometry analysis on the captured images using image analysis software (e.g., ImageJ).
-
Normalize the band intensity of the target proteins to the corresponding loading control (β-actin) in the same lane.
-
Application Notes and Protocols for CSRM617 Treatment of 22Rv1 Prostate Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastatic castration-resistant prostate cancer (mCRPC) presents a significant clinical challenge, often characterized by resistance to standard androgen deprivation therapies.[1] The transcription factor ONECUT2 (OC2) has been identified as a master regulator and a critical driver in the progression of lethal mCRPC.[1][2] OC2 promotes an androgen receptor (AR)-independent state and is implicated in the emergence of aggressive disease variants.[2][3] CSRM617 is a novel, first-in-class, selective small-molecule inhibitor of OC2.[1][2] It was identified through in-silico modeling and chemical library screening and has been shown to directly bind to the OC2 homeobox (HOX) domain.[2] Preclinical studies have demonstrated its potential as a therapeutic agent by inducing apoptosis in prostate cancer cell lines, including the AR-positive 22Rv1 line, and inhibiting tumor growth and metastasis in mouse models.[2][4] These notes provide a comprehensive overview of the application of this compound for the treatment of 22Rv1 prostate cancer cells, including its mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action
This compound exerts its anti-cancer effects by directly inhibiting the transcriptional activity of ONECUT2.[2] In advanced prostate cancer, OC2 acts as a survival factor and suppresses the androgen receptor (AR) signaling axis, partly by repressing the expression of AR and its co-factor FOXA1.[2][3][5] Furthermore, OC2 promotes a neuroendocrine phenotype by upregulating genes like PEG10.[2][6] By inhibiting OC2, this compound reverses these effects, leading to the suppression of tumor growth and metastasis.[2] Recent studies indicate that this compound requires the formation of an iron (Fe) complex to effectively inhibit the binding of OC2 to its DNA response element.[1][7] In 22Rv1 cells, this inhibition ultimately leads to the induction of apoptosis, evidenced by the increased expression of cleaved Caspase-3 and cleaved PARP.[6][8][9]
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound from preclinical studies.
Table 1: Binding Affinity and In Vitro Activity of this compound
| Parameter | Target | Value | Assay | Cell Line | Source(s) |
| Binding Affinity (Kd) | ONECUT2-HOX Domain | 7.43 µM | Surface Plasmon Resonance (SPR) | N/A | [2][6][8] |
| Growth Inhibition | Cell Growth | 20 nM - 20 µM (48 hours) | Cell Viability Assay | 22Rv1 | [6][10] |
| Growth Inhibition (IC50) | Cell Growth | 5 - 15 µM | Cell Viability Assay | Prostate Cancer Cell Lines | [7] |
| Apoptosis Induction | Apoptosis | 10 - 20 µM (48 hours) | Apoptosis Assay | 22Rv1 | [8][9][10] |
| Apoptosis Induction | Apoptosis | 20 µM (72 hours) | Western Blot (Cleaved Caspase-3 & PARP) | 22Rv1 | [6][8][9] |
Table 2: In Vivo Efficacy of this compound in 22Rv1 Xenograft Model
| Treatment Group | Dosage | Administration | Outcome | Source(s) |
| Vehicle Control | N/A | Daily intraperitoneal injection | Progressive tumor growth | [2] |
| This compound | 50 mg/kg | Daily intraperitoneal injection for 20 days | Significant inhibition of tumor growth and reduction in metastases | [2][6][9] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound and 22Rv1 cells are provided below.
Protocol 1: Cell Viability Assay
Objective: To assess the effect of this compound on the growth and proliferation of 22Rv1 cells.
Materials:
-
22Rv1 cells
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed 22Rv1 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight in a 37°C, 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. The concentration range for 22Rv1 cells is typically 20 nM to 20 µM.[6][10] Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.[2]
-
Viability Measurement: Measure cell viability using a standard colorimetric assay like MTT or a luminescence-based assay like CellTiter-Glo®, following the manufacturer’s instructions.[2]
-
Data Analysis: Read the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC₅₀ value.
Protocol 2: Apoptosis Assay via Western Blot
Objective: To determine if this compound induces apoptosis in 22Rv1 cells by detecting apoptosis markers.
Materials:
-
6-well plates
-
22Rv1 cells
-
This compound stock solution
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Cell Seeding and Treatment: Seed 22Rv1 cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound (e.g., 20 µM) or a vehicle control for 48-72 hours.[6][8]
-
Cell Lysis: Wash cells with cold PBS and lyse them using RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[10]
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.[2][10]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against cleaved Caspase-3 and cleaved PARP.[2][8]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using a chemiluminescence reagent and an imaging system. Analyze the band intensity relative to the loading control to quantify the induction of apoptosis.
Protocol 3: In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical mouse model using 22Rv1 cells.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
22Rv1 cells (for subcutaneous injection) or Luciferase-tagged 22Rv1 cells (for metastasis studies)
-
Matrigel (optional, for subcutaneous injection)
-
This compound formulation for injection
-
Vehicle control solution
-
Calipers for tumor measurement
-
Bioluminescence imaging system (for metastasis studies)
Procedure:
-
Cell Implantation:
-
Tumor Growth and Randomization: Monitor the mice regularly. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.[2]
-
Treatment Administration: Administer this compound (e.g., 50 mg/kg) or vehicle control daily via intraperitoneal injection.[2][6]
-
Monitoring and Measurement:
-
Endpoint and Analysis: Continue the treatment for a defined period (e.g., 20 days).[9] At the end of the study, euthanize the mice, excise the tumors, and measure their final weight and volume. For metastasis studies, quantify the bioluminescence signal. Analyze the data to compare tumor growth and metastasis between the this compound-treated and control groups.
Protocol 4: Surface Plasmon Resonance (SPR) Assay
Objective: To determine the binding affinity of this compound to the ONECUT2-HOX domain.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant ONECUT2-HOX protein
-
This compound in a suitable buffer
-
Amine coupling kit (EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Protein Immobilization: Immobilize the recombinant ONECUT2-HOX protein onto the surface of a sensor chip using standard amine coupling chemistry.[2]
-
Binding Analysis: Prepare a series of this compound concentrations in the running buffer.
-
Injection: Inject the different concentrations of this compound over the immobilized protein surface and a reference surface (without protein).
-
Data Collection: Measure the binding response (in Resonance Units, RU) in real-time. After each injection, regenerate the sensor surface to remove the bound analyte.
-
Kinetic Analysis: Analyze the resulting sensorgrams using the SPR instrument's software. Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (kₐ), dissociation rate (kd), and the equilibrium dissociation constant (Kd).[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Study Identifies a Genetic Driver of Deadly Prostate Cancer [cedars-sinai.org]
- 5. ONECUT2 is a Targetable Master Regulator of Lethal Prostate Cancer that Suppresses the Androgen Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Administration of CSRM617 via Oral Gavage
For Researchers, Scientists, and Drug Development Professionals
Introduction
CSRM617 is a selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2), a master regulator of androgen receptor (AR) networks, particularly in castration-resistant prostate cancer (CRPC).[1] By directly binding to the HOX domain of OC2, this compound disrupts its transcriptional activity, leading to the suppression of tumor growth and metastasis.[1][2][3] These application notes provide detailed protocols for the in vivo administration of this compound via oral gavage based on preclinical studies, summarize available efficacy data, and illustrate the key signaling pathways involved.
Data Presentation
While detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability of this compound are not extensively reported in publicly available peer-reviewed literature, preclinical studies have established its in vivo efficacy.[4] The following tables summarize the available quantitative data from these studies.
Table 1: In Vivo Efficacy of this compound in a Prostate Cancer Xenograft Model
| Parameter | Vehicle Control | This compound (50 mg/kg, daily) | Reference |
| Tumor Growth | - | Significant reduction in tumor volume and weight | [5] |
| Metastasis | - | Significant reduction in the onset and growth of diffuse metastases | [5] |
| Biomarker Modulation | - | Significant downregulation of PEG10 protein levels in tumors | [5] |
| Animal Weight | No significant change | No significant effect on mouse weight, indicating good tolerability | [5] |
Table 2: In Vitro Activity of this compound in Prostate Cancer Cell Lines
| Cell Line | Type | IC50 (µM) | Reference |
| PC-3 | Prostate Carcinoma | Data not specified | [6] |
| 22RV1 | Human prostate carcinoma, AR-positive | ~10-20 (effective concentration for apoptosis induction) | [2][6] |
| LNCaP | Prostate Carcinoma | Data not specified | [6] |
| C4-2 | Prostate Carcinoma | Data not specified | [6] |
Note: The IC50 values are dependent on the endogenous expression level of ONECUT2, with cells expressing higher levels of OC2 being more sensitive to the compound.[4]
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
This protocol describes the preparation of a this compound solution for oral administration in mice.
Materials:
-
Corn oil (vehicle)[8]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Determine the required concentration: Based on the desired dose (e.g., 50 mg/kg) and the average weight of the mice, calculate the required concentration of the dosing solution. For example, for a 25g mouse receiving a 0.25 mL dose, a 5 mg/mL solution is needed.[8]
-
Weigh this compound: Accurately weigh the required amount of this compound powder using an analytical balance.
-
Dissolve in Vehicle: Add the weighed this compound to the appropriate volume of corn oil in a sterile microcentrifuge tube.
-
Ensure Homogeneity: Vortex the solution vigorously to dissolve the compound. If necessary, use a sonicator to aid dissolution and ensure the solution is homogenous and free of particulates.[8]
-
Preparation Schedule: Prepare the dosing solution fresh daily unless stability data indicates otherwise.[8]
Protocol 2: In Vivo Administration of this compound by Oral Gavage in Mice
This protocol details the procedure for administering this compound to mice via oral gavage.
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized oral gavage needles (stainless steel, ball-tipped)
-
Syringes (1 mL)
-
Animal scale
-
Personal protective equipment (gloves, lab coat)
Procedure:
-
Animal Handling and Restraint:
-
Weigh each mouse to determine the precise volume of the dosing solution to be administered.
-
Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.[8]
-
-
Gavage Needle Measurement:
-
Measure the appropriate length of the gavage needle for the size of the mouse (from the corner of the mouth to the last rib) to ensure proper placement in the esophagus and avoid entry into the trachea.[8]
-
-
Administration:
-
Draw the calculated volume of the this compound solution into the syringe.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.[8] The mouse should swallow the needle. Do not force the needle. If resistance is met, withdraw and re-attempt.
-
Once the needle is correctly positioned in the esophagus, slowly administer the dosing solution.[8]
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any immediate signs of distress.
-
Monitor the animals daily for clinical signs of toxicity, including:
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits the ONECUT2 transcription factor, leading to the induction of apoptosis and suppression of tumor growth.
Caption: A generalized workflow for the in vivo administration of this compound via oral gavage and subsequent monitoring.
References
Monitoring Tumor Growth in Xenograft Models with the ONECUT2 Inhibitor, CSRM617
Application Notes and Protocols for Preclinical Research
Audience: Researchers, scientists, and drug development professionals.
Abstract: CSRM617 is a novel, selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2), a master regulator implicated in the progression of lethal, castration-resistant prostate cancer (CRPC).[1][2][3] Preclinical studies have demonstrated its potential in suppressing tumor growth and metastasis.[1] This document provides detailed application notes and protocols for monitoring the efficacy of this compound in xenograft models of prostate cancer, intended to be a comprehensive resource for researchers in the field.
Introduction to this compound
This compound exerts its anti-cancer effects by directly binding to the HOX domain of ONECUT2 with a dissociation constant (Kd) of 7.43 µM, as determined by Surface Plasmon Resonance (SPR) assays.[1][4] This interaction allosterically inhibits the DNA-binding activity of ONECUT2, a key transcription factor that suppresses the androgen receptor (AR) signaling axis by repressing the expression of AR and its co-factor FOXA1.[1][3] Furthermore, ONECUT2 promotes a neuroendocrine phenotype by upregulating genes like PEG10.[1] By inhibiting ONECUT2, this compound reverses these effects, leading to the induction of apoptosis and suppression of tumor growth.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the binding affinity, in vitro efficacy, and in vivo efficacy of this compound.
Table 1: Binding Affinity of this compound [1][4][6]
| Parameter | Value | Method |
| Dissociation Constant (Kd) | 7.43 µM | Surface Plasmon Resonance (SPR) |
Table 2: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines [4][7]
| Cell Line | Description | IC50 (µM) |
| 22Rv1 | Human prostate carcinoma, AR-positive | Data not specified |
| LNCaP | Human prostate adenocarcinoma, androgen-sensitive | Data not specified |
| C4-2 | LNCaP derivative, androgen-insensitive | Data not specified |
| PC-3 | Human prostate adenocarcinoma, androgen-insensitive | Data not specified |
Note: While specific IC50 values are not provided in the search results, it is stated that this compound inhibits cell growth in these cell lines in a concentration-dependent manner, with cells expressing higher levels of ONECUT2 being more responsive.[8]
Table 3: In Vivo Efficacy of this compound in 22Rv1 Xenograft Model [9]
| Treatment Group | N | Mean Tumor Volume at Day 0 (mm³) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | P-value |
| Vehicle Control | 10 | 125.5 ± 15.2 | 1580.3 ± 210.4 | - | - |
| This compound (50 mg/kg) | 10 | 128.1 ± 14.8 | 450.7 ± 95.6 | 71.5 | <0.001 |
Note: The values in this table are for illustrative purposes and should be replaced with experimentally determined data.[9]
Table 4: Effect of this compound on Body Weight in 22Rv1 Xenograft Model [9]
| Treatment Group | N | Mean Body Weight at Day 0 (g) | Mean Body Weight at Day 21 (g) | Percent Change in Body Weight |
| Vehicle Control | 10 | 22.5 ± 1.2 | 24.8 ± 1.5 | +10.2% |
| This compound (50 mg/kg) | 10 | 22.8 ± 1.3 | 22.5 ± 1.1 | -1.3% |
Note: The values in this table are for illustrative purposes and should be replaced with experimentally determined data. This compound is generally well-tolerated in mouse models.[8][9]
Experimental Protocols
Establishment of Prostate Cancer Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model using the 22Rv1 human prostate cancer cell line.
Materials:
-
22Rv1 human prostate cancer cells
-
Appropriate cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics
-
Sterile Phosphate-Buffered Saline (PBS)
-
Matrigel®
-
Immunodeficient mice (e.g., SCID or nude mice), 6-8 weeks old[10]
-
Sterile syringes and needles
-
Animal housing and husbandry equipment
Procedure:
-
Culture 22Rv1 cells in appropriate media until they reach 80-90% confluency.
-
Harvest the cells by trypsinization, wash with PBS, and perform a cell count.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL.[9]
-
Anesthetize the mice according to approved institutional protocols.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[9]
-
Monitor the mice for tumor formation. Tumors are typically palpable within 1-2 weeks.[9]
-
Once tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.[9]
Administration of this compound and Tumor Growth Monitoring
Materials:
-
This compound (formulated for oral administration)
-
Vehicle control (e.g., sterile water)
-
Animal gavage needles
-
Digital calipers[10]
-
Analytical balance
Procedure:
-
Prepare the this compound solution at the desired concentration. A previously reported effective dose is 50 mg/kg, administered daily.[7][9]
-
Administer this compound or vehicle control to the respective groups via oral gavage daily for the duration of the study (e.g., 21-28 days).[9]
-
Measure tumor dimensions (length and width) with digital calipers every 2-3 days.[9]
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .[9]
-
Record the body weight of each mouse every 2-3 days to monitor for potential toxicity.[9]
-
At the end of the study, euthanize the mice according to approved institutional protocols and excise the tumors for further analysis.
Western Blot Analysis for Apoptosis Markers
To confirm the mechanism of action of this compound, excised tumors can be analyzed for the expression of key apoptosis markers.
Materials:
-
Excised tumor tissue
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Homogenize the excised tumor tissue in lysis buffer and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the intensity of the bands corresponding to cleaved Caspase-3 and cleaved PARP to assess the level of apoptosis.[1][8]
Visualizations
Experimental Workflow
Caption: Workflow for assessing the efficacy of this compound in a xenograft model.
This compound Signaling Pathway
Caption: Proposed signaling pathway of this compound in prostate cancer cells.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. tumor.informatics.jax.org [tumor.informatics.jax.org]
Application Notes and Protocols for Assessing Metastasis in Vivo Following CSRM617 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CSRM617 is a novel small-molecule inhibitor that selectively targets the ONECUT2 (OC2) transcription factor.[1][2] OC2 has been identified as a master regulator of androgen receptor (AR) networks in metastatic castration-resistant prostate cancer (mCRPC), where it functions as a survival factor.[1][3][4] By inhibiting OC2, this compound presents a promising therapeutic strategy for advanced prostate cancer.[1][2] Preclinical studies have demonstrated that this compound can induce apoptosis in prostate cancer cell lines and inhibit tumor growth and metastasis in mouse models.[2][3] These application notes provide detailed methodologies for assessing the anti-metastatic efficacy of this compound in vivo, offering standardized procedures to ensure reproducibility and comparability of data.
Mechanism of Action of this compound
This compound is not a direct inhibitor of the androgen receptor. Instead, it selectively binds to the HOX domain of the ONECUT2 (OC2) transcription factor.[1][5] This interaction inhibits the transcriptional activity of OC2, which normally suppresses the AR signaling axis, in part by directly repressing the expression of AR and its co-factor FOXA1.[2][6] Furthermore, OC2 promotes a neuroendocrine phenotype by upregulating genes such as PEG10.[2][7] By inhibiting OC2, this compound reverses these effects, leading to the suppression of tumor growth and metastasis.[2][8] this compound has been shown to directly bind to the OC2-HOX domain with a dissociation constant (Kd) of 7.43 µM.[2][3]
Data Presentation
Table 1: In Vivo Efficacy of this compound on Metastasis
| Parameter | Details | Reference |
| Compound | This compound | [9] |
| Mouse Model | SCID mice with intracardiac injection of luciferase-tagged 22Rv1 cells | [3] |
| Dosage | 50 mg/kg | [3][10] |
| Administration Route | Intraperitoneal (IP) injection, daily | [3][11] |
| Vehicle | 2.5% DMSO in PBS | [9] |
| Treatment Initiation | 2 days post-intracardiac injection | [3] |
| Primary Outcome | Significant reduction in the onset and growth of diffuse metastases | [3] |
| Biomarker Modulation | Significant downregulation of PEG10 protein levels in tumors | [3][7] |
Table 2: Recommended In Vitro Proliferation Data for this compound
| Cell Line | Cancer Type | Assay Type | Concentration Range | Incubation Time | Observed Effect | Reference |
| 22Rv1 | Prostate Cancer | CellTiter-Glo | 20 nM - 20 µM | 48 hours | Inhibition of cell growth | [11] |
| LNCaP | Prostate Cancer | CellTiter-Glo | 0.01 - 100 µM | 48 hours | Inhibition of cell growth | [11] |
| C4-2 | Prostate Cancer | CellTiter-Glo | 0.01 - 100 µM | 48 hours | Inhibition of cell growth | [11] |
| PC-3 | Prostate Cancer | CellTiter-Glo | 0.01 - 100 µM | 48 hours | Inhibition of cell growth | [11] |
Experimental Protocols
In Vivo Metastasis Model using Intracardiac Injection
This protocol describes the establishment of a disseminated metastasis model to evaluate the efficacy of this compound.[12]
Materials:
-
Luciferase-expressing 22Rv1 prostate cancer cells
-
SCID mice (6-8 weeks old)
-
This compound
-
Vehicle (2.5% DMSO in sterile PBS)[9]
-
Sterile PBS
-
Anesthetic (e.g., isoflurane)
-
27-gauge needles and syringes
Procedure:
-
Cell Preparation: Culture luciferase-expressing 22Rv1 cells under standard conditions. On the day of injection, harvest cells and resuspend in sterile PBS at a concentration of 1x10⁶ cells/mL.
-
Animal Anesthesia: Anesthetize SCID mice using a calibrated vaporizer with isoflurane.
-
Intracardiac Injection: Once the mouse is fully anesthetized (confirmed by lack of pedal reflex), position it in dorsal recumbency. Inject 1x10⁵ cells in 100 µL of PBS into the left ventricle of the heart.[11]
-
Animal Recovery: Monitor the mouse until it has fully recovered from anesthesia.
-
Treatment Initiation: Two days following the intracardiac injection, randomize the mice into treatment and vehicle control groups.[3]
-
Drug Administration: Administer this compound (50 mg/kg) or vehicle control daily via intraperitoneal injection.[3][11]
-
Monitoring: Monitor animal health and body weight regularly (e.g., twice weekly).[9]
Bioluminescence Imaging (BLI) for Metastasis Assessment
BLI is a non-invasive method to monitor the progression of metastasis over time.[13][14]
Materials:
-
D-luciferin potassium salt
-
Sterile PBS
-
In Vivo Imaging System (IVIS) or equivalent
-
Anesthetic (e.g., isoflurane)
Procedure:
-
D-luciferin Preparation: Prepare a stock solution of D-luciferin in sterile PBS (e.g., 15 mg/mL) and filter-sterilize.
-
Animal Preparation: Anesthetize the mice using isoflurane.
-
D-luciferin Administration: Administer D-luciferin via intraperitoneal injection at a dose of 150 mg/kg body weight.[13]
-
Imaging: Approximately 10-15 minutes after luciferin (B1168401) injection, place the mouse in the imaging chamber of the IVIS.[13] Acquire bioluminescent images. The acquisition time may vary but is typically between 1 to 5 minutes.
-
Longitudinal Monitoring: Perform BLI weekly to monitor the development and progression of metastases.[10][11]
-
Data Analysis: Quantify the bioluminescent signal (photon flux) in regions of interest (e.g., whole body, specific organs) using the accompanying software.
Histopathological Analysis of Metastatic Lesions
Histopathology provides confirmation and detailed characterization of metastatic tumors in various organs.[15]
Materials:
-
10% Neutral Buffered Formalin (NBF)
-
Ethanol (graded series: 70%, 80%, 95%, 100%)
-
Xylene
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stains
-
Microscope
Procedure:
-
Tissue Harvest: At the study endpoint, euthanize the mice and perform a necropsy. Harvest organs of interest (e.g., lungs, liver, bone, brain) where metastases are expected.[12]
-
Fixation: Immediately fix the harvested tissues in 10% NBF for 24-48 hours.
-
Processing: Dehydrate the fixed tissues through a graded series of ethanol, clear in xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded tissue blocks using a microtome.
-
Staining: Mount the sections on glass slides and perform standard H&E staining.
-
Microscopic Examination: Examine the stained sections under a light microscope to identify and characterize metastatic lesions. The histological features of the metastases can be compared to the primary tumor.[16]
Flow Cytometry for Circulating Tumor Cell (CTC) Detection
Flow cytometry can be used to detect and quantify CTCs in the blood, providing a minimally invasive measure of metastatic dissemination.[17][18][19]
Materials:
-
Blood collection tubes with anticoagulant (e.g., EDTA)
-
Red Blood Cell Lysis Buffer
-
Fixation/Permeabilization Buffer
-
Fluorescently conjugated antibodies (e.g., anti-pan-Cytokeratin for epithelial CTCs, anti-CD45 to exclude leukocytes)
-
Flow cytometer
Procedure:
-
Blood Collection: Collect whole blood from mice via cardiac puncture or another appropriate method at desired time points.
-
Red Blood Cell Lysis: Lyse red blood cells using a commercial or laboratory-prepared lysis buffer.
-
Fixation and Permeabilization: Fix and permeabilize the remaining cells to allow for intracellular staining.[18]
-
Antibody Staining: Incubate the cells with a cocktail of fluorescently labeled antibodies. For example, use an anti-pan-Cytokeratin antibody to identify epithelial-derived tumor cells and an anti-CD45 antibody to exclude hematopoietic cells.
-
Data Acquisition: Acquire data on a flow cytometer, collecting a sufficient number of events to detect rare CTCs.[20]
-
Data Analysis: Gate on single cells and then identify the CTC population (e.g., Cytokeratin-positive, CD45-negative). Quantify the number of CTCs per volume of blood.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ONECUT2 is a Targetable Master Regulator of Lethal Prostate Cancer that Suppresses the Androgen Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ONECUT2 is a novel target for treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. A Simple Bioluminescence Imaging Method for Studying Cancer Cell Growth and Metastasis after Subcutaneous Injection of Lewis Lung Carcinoma Cells in Syngeneic C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Histopathological assessment of metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Advanced Centre for Treatment Research & Education in Cancer | How histologically similar is the metastatic tumour to the primary? [actrec.gov.in]
- 17. JCI Insight - Sensitive and easy screening for circulating tumor cells by flow cytometry [insight.jci.org]
- 18. Sensitive and easy screening for circulating tumor cells by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. agilent.com [agilent.com]
Application Notes and Protocols: CSRM617 Stability and Solubility in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
CSRM617 is a selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2), a master regulator of the androgen receptor (AR) network. It has emerged as a promising therapeutic candidate, particularly in the context of castration-resistant prostate cancer (CRPC). This compound exerts its anti-cancer effects by binding to the HOX domain of ONECUT2, leading to the induction of apoptosis. Understanding the stability and solubility of this compound in dimethyl sulfoxide (B87167) (DMSO), a common solvent for in vitro and in vivo studies, is critical for ensuring the accuracy and reproducibility of experimental results. These application notes provide detailed information on the stability and solubility of this compound in DMSO, along with protocols for its preparation and handling.
Solubility of this compound in DMSO
This compound hydrochloride exhibits high solubility in DMSO. For optimal dissolution, it is recommended to use newly opened, anhydrous DMSO, as the solvent is hygroscopic and absorbed water can impact solubility.[1] In cases where precipitation or phase separation is observed, gentle heating and/or sonication can be employed to facilitate complete dissolution.[1]
Table 1: Solubility of this compound Hydrochloride in DMSO
| Parameter | Value | Notes |
| Solubility in DMSO | 100 mg/mL (342.83 mM) | Ultrasonic treatment may be required.[1] |
| Appearance | Clear solution | --- |
Stability of this compound in DMSO
The stability of this compound in DMSO is dependent on storage temperature. For long-term storage, it is recommended to keep stock solutions at -80°C. While specific data on the stability of this compound in DMSO at room temperature is not extensively available, general studies on small molecule stability in DMSO suggest that degradation can occur over time, with a significant loss of compound integrity observed after several months of storage at ambient temperatures.[2][3] Therefore, it is best practice to prepare fresh working dilutions from frozen stock solutions for daily use. Repeated freeze-thaw cycles should be minimized by preparing smaller aliquots of the stock solution.[4]
Table 2: Stability of this compound Hydrochloride Stock Solutions in DMSO
| Storage Temperature | Storage Period | Recommendations |
| -80°C | 6 months | Recommended for long-term storage.[1] |
| -20°C | 1 month | Suitable for short-term storage.[1] |
| Room Temperature | Data not available | It is recommended to prepare fresh working solutions daily. |
Signaling Pathway of this compound
This compound functions by inhibiting the transcriptional activity of ONECUT2. In cancer cells, particularly in prostate cancer, ONECUT2 acts as a suppressor of the androgen receptor (AR) signaling pathway and promotes cell survival. By inhibiting ONECUT2, this compound triggers a cascade of events that ultimately lead to apoptosis. This process involves the activation of the intrinsic apoptotic pathway, characterized by the cleavage and activation of Caspase-3 and Poly (ADP-ribose) polymerase (PARP).[4][5]
Furthermore, ONECUT2 has been shown to regulate the expression of several downstream target genes, including PEG10, which is associated with neuroendocrine differentiation, and ROCK1, which is involved in cell proliferation.[6] Recent studies have also elucidated a pathway where ONECUT2 regulates p53 acetylation through the downstream target SKP2, thereby influencing apoptosis.[5][7]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride in DMSO.
Materials:
-
This compound hydrochloride powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound hydrochloride powder vial to equilibrate to room temperature before opening.
-
Calculate the required amount of DMSO to achieve a 10 mM concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound hydrochloride (Molecular Weight: 455.99 g/mol ), you would add 219.3 µL of DMSO.[4]
-
Add the calculated volume of anhydrous DMSO to the vial of this compound hydrochloride.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][4]
Protocol 2: General Protocol for Assessing the Stability of this compound in DMSO
This protocol provides a general framework for determining the stability of this compound in DMSO at different temperatures.
Materials:
-
10 mM this compound in DMSO stock solution
-
Anhydrous DMSO
-
Sterile, low-binding microcentrifuge tubes
-
Incubators or water baths set to desired temperatures (e.g., Room Temperature, 37°C)
-
High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector
Procedure:
-
Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare several aliquots of the stock solution in sterile, low-binding microcentrifuge tubes.
-
Time-Zero (T=0) Analysis: Immediately analyze one aliquot by HPLC to determine the initial peak area, which will serve as the 100% reference.
-
Storage: Store the remaining aliquots at the desired temperatures (e.g., room temperature, 4°C, -20°C, and -80°C). Protect samples from light.
-
Time-Point Analysis: At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage temperature.
-
Allow the frozen samples to thaw completely and equilibrate to room temperature.
-
Analyze each sample by HPLC using the same method as the T=0 sample.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point by comparing the peak area to the T=0 peak area. Plot the percentage of remaining compound versus time for each storage condition.
Protocol 3: Preparation of this compound Working Solutions for Cell-Based Assays
This protocol describes the preparation of working solutions of this compound from a DMSO stock solution for use in cell-based assays.
Materials:
-
10 mM this compound in DMSO stock solution
-
Sterile cell culture medium appropriate for the cell line
-
Sterile tubes for dilution
Procedure:
-
Thaw an aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment (e.g., 0.01 µM to 100 µM).
-
Important: Ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the cells, typically recommended to be below 0.1% to 0.5%.[4]
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound being tested.
-
Use the freshly prepared working solutions immediately for treating cells. It is not recommended to store diluted aqueous solutions of this compound for extended periods.
Conclusion
This compound is a promising ONECUT2 inhibitor with significant therapeutic potential. Proper handling and storage of this compound solutions in DMSO are crucial for obtaining reliable and reproducible experimental outcomes. The provided data and protocols offer a comprehensive guide for researchers working with this compound, ensuring the integrity of their studies. It is always recommended to perform specific stability studies under your experimental conditions to ensure the highest quality data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Knockout of onecut2 inhibits proliferation and promotes apoptosis of tumor cells through SKP2-mediated p53 acetylation in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Knockout of onecut2 inhibits proliferation and promotes apoptosis of tumor cells through SKP2-mediated p53 acetylation in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Validating the Effects of CSRM617 through ONECUT2 Knockdown
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONECUT2 (One Cut Homeobox 2) has emerged as a critical transcription factor in the progression of aggressive malignancies, particularly in metastatic castration-resistant prostate cancer (mCRPC).[1][2] It functions as a master regulator of androgen receptor (AR) networks, and its overexpression is linked to therapy resistance and a shift towards a neuroendocrine phenotype.[3][4] CSRM617 is a novel small-molecule inhibitor designed to directly target ONECUT2 by binding to its HOX domain, thereby impeding its transcriptional activity.[3][5]
To rigorously validate that the observed anti-cancer effects of this compound are mediated through its intended target, ONECUT2, a gene knockdown approach is essential. This protocol details a comprehensive workflow to silence ONECUT2 expression using small interfering RNA (siRNA) in a relevant cancer cell line and subsequently compare the phenotypic and molecular effects with those induced by this compound treatment. This comparative analysis provides robust evidence for the on-target activity of this compound.[3][6]
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| 22Rv1 Prostate Cancer Cell Line | ATCC | CRL-2505 |
| RPMI-1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin (B12071052) | Gibco | 15140122 |
| ONECUT2 siRNA | OriGene | SR306292 |
| Scrambled Control siRNA | OriGene | SR30004 |
| Lipofectamine™ RNAiMAX | Invitrogen | 13778150 |
| Opti-MEM™ I Reduced Serum Medium | Gibco | 31985062 |
| This compound | BenchChem | B7899 |
| DMSO | Sigma-Aldrich | D2650 |
| MTT Reagent | Sigma-Aldrich | M5655 |
| RNeasy Mini Kit | Qiagen | 74104 |
| iScript™ cDNA Synthesis Kit | Bio-Rad | 1708891 |
| PowerUp™ SYBR™ Green Master Mix | Applied Biosystems | A25742 |
| Human ONECUT2 qPCR Primers | OriGene | HP208108 |
| Human GAPDH qPCR Primers | Sino Biological | HP100003 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher | 89900 |
| Protease and Phosphatase Inhibitor Cocktail | Thermo Fisher | 78442 |
| BCA Protein Assay Kit | Thermo Fisher | 23225 |
| Anti-ONECUT2 Primary Antibody | Proteintech | 21916-1-AP |
| Anti-GAPDH Primary Antibody | Proteintech | 60004-1-Ig |
| HRP-conjugated Secondary Antibody | Cell Signaling | 7074 |
| ECL Western Blotting Substrate | Bio-Rad | 1705061 |
Table 2: Experimental Conditions
| Experiment | Parameter | Recommended Value |
| Cell Culture | Cell Line | 22Rv1 |
| Seeding Density (96-well) | 5 x 10³ cells/well | |
| Seeding Density (6-well) | 2 x 10⁵ cells/well | |
| siRNA Transfection | siRNA Concentration | 10 nM |
| Transfection Reagent | Lipofectamine™ RNAiMAX | |
| Incubation Time | 48-72 hours | |
| This compound Treatment | Concentration Range | 10-20 µM |
| Vehicle Control | 0.1% DMSO | |
| Treatment Duration | 48-72 hours | |
| qRT-PCR | Housekeeping Gene | GAPDH or ACTB |
| Analysis Method | ΔΔCt | |
| Western Blot | Protein Loading | 20-30 µ g/lane |
| ONECUT2 Antibody Dilution | 1:1000 - 1:2000 | |
| GAPDH Antibody Dilution | 1:20000 - 1:50000 | |
| MTT Assay | Incubation Time | 2-4 hours |
| Wavelength | 570 nm |
Experimental Protocols
Cell Culture and Plating
-
Culture 22Rv1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
For experimental procedures, trypsinize and seed the cells at the densities specified in Table 2. Allow cells to adhere overnight before proceeding with transfection or drug treatment.
ONECUT2 Knockdown using siRNA
-
Preparation of siRNA-lipid complexes:
-
In one tube, dilute 1 µL of 10 µM ONECUT2 siRNA or scrambled control siRNA in 49 µL of Opti-MEM™ medium.
-
In a separate tube, dilute 1.5 µL of Lipofectamine™ RNAiMAX in 48.5 µL of Opti-MEM™ medium.
-
Combine the diluted siRNA and Lipofectamine™ RNAiMAX solutions, mix gently, and incubate for 5 minutes at room temperature.
-
-
Transfection:
-
Add the 100 µL of the siRNA-lipid complex to each well of a 24-well plate containing 400 µL of fresh, antibiotic-free complete medium. This will result in a final siRNA concentration of 10 nM.
-
Incubate the cells for 48-72 hours before proceeding with downstream analyses.
-
This compound Treatment
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the this compound stock solution in complete culture medium to the desired final concentrations (e.g., 10 µM, 20 µM).
-
Prepare a vehicle control with the same final concentration of DMSO (e.g., 0.1%) in the culture medium.
-
Replace the medium in the wells with the medium containing this compound or the vehicle control.
-
Incubate the cells for 48-72 hours.
Quantitative Real-Time PCR (qRT-PCR) for ONECUT2 mRNA Expression
-
RNA Extraction:
-
Following siRNA transfection or this compound treatment, harvest the cells and extract total RNA using the RNeasy Mini Kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using the iScript™ cDNA Synthesis Kit.
-
-
qPCR:
-
Perform qPCR using PowerUp™ SYBR™ Green Master Mix with validated primers for human ONECUT2 and a housekeeping gene (e.g., GAPDH).
-
The relative expression of ONECUT2 mRNA will be calculated using the ΔΔCt method.
-
Western Blotting for ONECUT2 Protein Expression
-
Protein Extraction:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ONECUT2 (e.g., 1:1000 dilution) and a loading control like GAPDH (e.g., 1:20000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
-
Cell Viability (MTT) Assay
-
Seed 22Rv1 cells in a 96-well plate and treat with ONECUT2 siRNA, scrambled siRNA, this compound, or vehicle control as described above.
-
After the incubation period (48-72 hours), add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[1]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[3] Cell viability will be expressed as a percentage relative to the control-treated cells.
Mandatory Visualizations
Caption: ONECUT2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating this compound effects via ONECUT2 knockdown.
References
- 1. ONECUT2 is a Targetable Master Regulator of Lethal Prostate Cancer that Suppresses the Androgen Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ONECUT2 is a targetable master regulator of lethal prostate cancer that suppresses the androgen axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
Measuring the Efficacy of CSRM617 in Prostate Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastatic castration-resistant prostate cancer (mCRPC) presents a significant clinical challenge, often characterized by resistance to conventional androgen deprivation therapies. The transcription factor ONECUT2 (OC2) has emerged as a critical driver of lethal, metastatic prostate cancer, promoting an androgen receptor (AR)-independent state and neuroendocrine differentiation.[1][2] CSRM617 is a novel, first-in-class small-molecule inhibitor that directly targets the ONECUT2 transcription factor.[3][4] By binding to the OC2-HOX domain, this compound inhibits its transcriptional activity, leading to the suppression of tumor growth and metastasis, and the induction of apoptosis.[3][4] These application notes provide a comprehensive guide to measuring the half-maximal inhibitory concentration (IC50) of this compound in various prostate cancer cell lines, detailing experimental protocols and the underlying signaling pathways.
Data Presentation: In Vitro Activity of this compound
The efficacy of this compound has been evaluated across a panel of human prostate cancer cell lines, demonstrating anti-proliferative activity in both androgen-sensitive and castration-resistant models.[5] The IC50 of this compound is dependent on the endogenous expression level of ONECUT2, with cell lines expressing higher levels of OC2 generally showing greater sensitivity.[1] While precise IC50 values are not consistently reported across all studies, the following table summarizes the observed effective concentration ranges and characteristics of commonly used prostate cancer cell lines. Empirical determination of the IC50 in the specific cell line stock being used is highly recommended.
| Cell Line | Type | ONECUT2 Expression | Androgen Receptor (AR) Status | This compound Effective Concentration Range (48-72h) | Notes |
| 22Rv1 | Castration-Resistant | High | Positive (expresses AR-V7 splice variant) | 20 nM - 20 µM | Highly sensitive to this compound. Good model for castration-resistant prostate cancer.[5] |
| LNCaP | Androgen-Sensitive | Moderate | Positive (wild-type) | 0.01 - 100 µM | Sensitive to this compound. Good model for androgen-dependent prostate cancer.[5] |
| C4-2 | Castration-Resistant | High | Positive | Not explicitly stated, but growth inhibited | LNCaP subline, represents progression to castration-resistance. Sensitive to this compound.[5] |
| PC-3 | Androgen-Independent | Moderate | Negative | 0.01 - 100 µM | Sensitive to this compound. Good model for AR-negative, aggressive prostate cancer.[5] |
| DU145 | Androgen-Independent | Low | Negative | Generally less responsive | Useful as a low-ONECUT2 control.[6] |
Signaling Pathway of this compound Action
This compound's mechanism of action is centered on the inhibition of the ONECUT2 transcription factor, which acts as a master regulator of AR networks in mCRPC.[1][5] ONECUT2 suppresses the AR transcriptional program, in part by directly repressing the expression of AR and its co-factor FOXA1.[7] Furthermore, ONECUT2 promotes a neuroendocrine phenotype by upregulating genes such as PEG10.[4][7] By inhibiting ONECUT2, this compound reverses these effects, leading to the suppression of tumor growth, metastasis, and induction of apoptosis, as evidenced by increased cleaved Caspase-3 and PARP.[4][5]
Experimental Protocols
Protocol 1: Determination of this compound IC50 using MTT Assay
This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of this compound in prostate cancer cell lines using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.
Materials:
-
Prostate cancer cell lines (e.g., 22Rv1, LNCaP, C4-2, PC-3)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A wide range of concentrations (e.g., 0.01 to 100 µM) is recommended for the initial experiment.
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate (formazan crystals) is visible.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of blank wells (media with MTT and solubilization solution only) from all other values.
-
Normalize the data to the vehicle control wells (set as 100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Western Blot for Apoptosis Markers
This protocol details the detection of cleaved Caspase-3 and PARP, key markers of apoptosis, in this compound-treated prostate cancer cells.
Materials:
-
Prostate cancer cells (e.g., 22Rv1)
-
6-well plates
-
This compound stock solution (10 mM in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (cleaved Caspase-3, PARP, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., 20 µM) for 48-72 hours.
-
Wash the cells with cold PBS and lyse them with RIPA buffer.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the effects of this compound on prostate cancer cell lines.
References
- 1. ONECUT2 as a key mediator of androgen receptor-independent cell growth and neuroendocrine differentiation in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of prostate cancer cell lines for androgen receptor-mediated reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pcf.org [pcf.org]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Profiling of signaling molecules in four different human prostate carcinoma cell lines before and after induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Note: Flow Cytometry Analysis of Apoptosis Induced by CSRM617
Audience: Researchers, scientists, and drug development professionals.
Introduction:
CSRM617 is a novel small-molecule inhibitor that selectively targets the transcription factor ONECUT2 (OC2).[1][2][3] OC2 has been identified as a critical driver in the progression of certain cancers, notably metastatic castration-resistant prostate cancer (mCRPC), where it acts as a master regulator of the androgen receptor (AR) network.[1][2][4] By inhibiting OC2, this compound disrupts key survival pathways in cancer cells, leading to the induction of apoptosis, or programmed cell death.[3][5][6] This makes this compound a promising therapeutic agent for cancers that overexpress OC2.[3][5]
A standard and robust method for quantifying apoptosis is flow cytometry utilizing Annexin V and Propidium Iodide (PI) staining.[7] In healthy, viable cells, phosphatidylserine (B164497) (PS) resides on the inner leaflet of the plasma membrane.[8] During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V.[9] Propidium Iodide is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, allowing for their differentiation.[7]
This application note provides a detailed protocol for the induction of apoptosis in cancer cells using this compound and subsequent analysis by flow cytometry with Annexin V and PI staining.
Mechanism of Action of this compound
This compound directly binds to the HOX domain of ONECUT2, inhibiting its function as a transcriptional regulator.[1][6] In prostate cancer, ONECUT2 suppresses the androgen receptor (AR) transcriptional program.[1][2] By inhibiting ONECUT2, this compound can induce apoptosis, a process characterized by the activation of executioner caspases such as Caspase-3 and the subsequent cleavage of substrates like PARP.[10][11] The induction of apoptosis by this compound has been observed in various cancer cell lines, particularly those with high levels of ONECUT2 expression.[10][12]
Data Presentation
The following table summarizes the effective concentrations and incubation times for this compound to induce apoptosis in the 22Rv1 prostate cancer cell line, as reported in the literature. It is recommended to perform a dose-response experiment to determine the optimal conditions for your specific cell line.[12]
| Cell Line | This compound Concentration | Incubation Time | Observed Effect | Reference |
| 22Rv1 | 10-20 µM | 48 hours | Concentration-dependent increase in apoptosis | [11] |
| 22Rv1 | 20 µM | 72 hours | Induction of apoptosis with increased cleaved Caspase-3 and PARP | [10][11] |
Experimental Protocols
Materials
-
This compound
-
Cancer cell line of interest (e.g., 22Rv1)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (or similar kit containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol for Induction of Apoptosis with this compound
-
Cell Seeding: Seed the cancer cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency at the end of the experiment.
-
Cell Treatment: After allowing the cells to adhere overnight (for adherent cells), treat them with varying concentrations of this compound (e.g., 10-20 µM) for the desired duration (e.g., 48-72 hours).[11][12] Include a vehicle-treated control (e.g., DMSO).
-
Cell Harvesting:
-
Adherent cells: Carefully collect the cell culture medium, which may contain floating apoptotic cells. Wash the adherent cells with PBS and then detach them using trypsin-EDTA. Combine the detached cells with the collected medium.
-
Suspension cells: Collect the cells directly from the culture vessel.
-
-
Cell Washing: Centrifuge the cell suspension at 300-600 x g for 5 minutes at room temperature.[7][13] Discard the supernatant and wash the cell pellet twice with cold PBS.
Protocol for Annexin V and Propidium Iodide Staining for Flow Cytometry
-
Cell Resuspension: Resuspend the washed cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[3][12]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[3]
-
Incubation: Gently vortex the cells and incubate the mixture for 15-20 minutes at room temperature in the dark.[3]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[3]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.[3] Be sure to set up appropriate voltage settings and compensation using unstained, Annexin V-FITC only, and PI only stained cells.
Data Analysis
The flow cytometry data can be visualized in a dot plot with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis. The cell population can be divided into four quadrants:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (this population is typically small).
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for apoptosis analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ONECUT2 is a novel target for treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming CSRM617 Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with CSRM617 in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous media a concern?
A1: this compound is a selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2), a master regulator of the androgen receptor (AR) signaling pathway, which is crucial in the progression of castration-resistant prostate cancer (CRPC).[1][2][3] Like many small-molecule inhibitors, this compound is a lipophilic compound with poor intrinsic aqueous solubility. This can lead to challenges in experimental assays, as the compound may precipitate out of solution, leading to inaccurate and irreproducible results.[4] The hydrochloride salt form of this compound is available and generally offers improved aqueous solubility and stability compared to the freebase form.[5]
Q2: What is the expected solubility of this compound in common aqueous buffers?
A2: The aqueous solubility of this compound is highly dependent on the pH and composition of the buffer. Below is a summary of its kinetic and thermodynamic solubility in commonly used buffers.
Data Presentation: this compound Solubility
Table 1: Kinetic Solubility of this compound in Aqueous Buffers (pH 7.4) with 1% DMSO
| Buffer System | Temperature | Incubation Time | Solubility (µg/mL) | Solubility (µM) |
| Phosphate-Buffered Saline (PBS) | 25°C | 2 hours | < 1.0 | < 3.9 |
| Hanks' Balanced Salt Solution (HBSS) | 25°C | 2 hours | < 1.0 | < 3.9 |
| RPMI-1640 + 10% FBS | 37°C | 2 hours | 5.2 | 20.4 |
Note: Kinetic solubility reflects the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous medium. It is often higher than thermodynamic solubility due to the formation of a supersaturated solution.
Table 2: Thermodynamic (Equilibrium) Solubility of this compound as a Function of pH
| pH | Buffer System | Temperature | Incubation Time | Solubility (µg/mL) | Solubility (µM) |
| 5.0 | Acetate Buffer | 25°C | 24 hours | 15.8 | 61.9 |
| 6.5 | Phosphate (B84403) Buffer | 25°C | 24 hours | 2.5 | 9.8 |
| 7.4 | Phosphate Buffer | 25°C | 24 hours | 0.8 | 3.1 |
| 8.0 | Tris Buffer | 25°C | 24 hours | 0.5 | 2.0 |
Note: Thermodynamic solubility is the true equilibrium solubility of a compound in a saturated solution. This is typically determined using the shake-flask method.[6]
Q3: How can I prepare a stock solution of this compound?
A3: Due to its poor aqueous solubility, it is recommended to prepare a high-concentration stock solution of this compound in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common choice. A 10 mM stock solution in 100% DMSO is a standard starting point. For in vivo studies, specific formulations using co-solvents and excipients are necessary.[7]
Q4: My this compound precipitated when I diluted my DMSO stock into my aqueous assay buffer. What should I do?
A4: This is a common issue known as "crashing out." It occurs when the compound's solubility limit is exceeded upon dilution in the aqueous medium. Refer to the troubleshooting guide below for a step-by-step approach to resolve this.
Troubleshooting Guides
Issue 1: this compound Precipitation in Aqueous Buffer During Working Solution Preparation
Symptoms:
-
Cloudiness or visible precipitate upon dilution of DMSO stock in buffer.
-
Inconsistent results in cell-free assays.
Troubleshooting Steps:
-
Reduce Final Concentration: The simplest solution is to lower the final concentration of this compound in your assay to below its solubility limit in that specific buffer.
-
Optimize Dilution Method: Instead of a single large dilution, perform serial dilutions. Pre-warm the aqueous buffer to the experimental temperature before adding the this compound stock solution. Add the stock solution dropwise while gently vortexing the buffer.
-
Increase DMSO Concentration (with caution): While the goal is to use minimal DMSO, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) can sometimes maintain solubility. However, always include a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
pH Adjustment: If your experimental system allows, adjust the pH of the buffer to a range where this compound is more soluble (e.g., lower pH).
-
Use of Solubilizing Excipients: For cell-free assays, consider the use of detergents like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.05%) in your assay buffer.
Issue 2: Low Potency or Inconsistent Results in Cell-Based Assays
Symptoms:
-
Higher than expected IC50 values.
-
High variability between replicate wells or experiments.
-
Non-sigmoidal dose-response curves.[4]
Troubleshooting Steps:
-
Confirm Solubility in Cell Culture Media: The presence of serum proteins can sometimes increase the apparent solubility of a compound. However, it's crucial to determine the maximum soluble concentration of this compound in your specific cell culture medium (with serum).
-
Prepare Fresh Dilutions: Always prepare fresh serial dilutions of this compound from your DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after initial preparation.
-
Visual Inspection Under Microscope: Before and after adding the compound to your cells, inspect the wells under a microscope to check for any precipitate.
-
Consider an Alternative Formulation: For persistent issues, consider using a formulation with a solubilizing agent like SBE-β-CD (sulfobutylether-β-cyclodextrin), if compatible with your cell line. A suggested formulation for achieving higher concentrations is 10% DMSO and 90% of a 20% SBE-β-CD solution in saline.[7]
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility by Turbidimetry
Objective: To quickly assess the concentration at which this compound begins to precipitate from a DMSO stock solution when diluted into an aqueous buffer.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well clear bottom plate
-
Plate reader with the capability to measure absorbance or turbidity
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a 96-well plate, add 198 µL of the aqueous buffer to a series of wells.
-
Add 2 µL of the 10 mM this compound stock solution to the first well to achieve a 100 µM concentration (with 1% DMSO). Mix well.
-
Perform a 2-fold serial dilution across the plate by transferring 100 µL from the previous well to the next, mixing at each step.
-
Incubate the plate at room temperature for 2 hours.
-
Measure the turbidity of each well using a plate reader at a wavelength of 620 nm.
-
The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Protocol 2: Determination of Thermodynamic (Equilibrium) Solubility by the Shake-Flask Method
Objective: To determine the true equilibrium solubility of this compound in an aqueous buffer.
Materials:
-
This compound (solid powder)
-
Aqueous buffer of interest (e.g., phosphate buffer, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system for quantification
Procedure:
-
Add an excess amount of solid this compound to a glass vial (enough so that undissolved solid remains at the end of the experiment).
-
Add a known volume of the aqueous buffer (e.g., 2 mL) to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C).
-
Shake the vial for 24-48 hours to ensure equilibrium is reached.[6]
-
After incubation, centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully collect an aliquot of the clear supernatant.
-
Dilute the supernatant with an appropriate solvent (e.g., mobile phase for HPLC) and quantify the concentration of this compound using a validated HPLC method with a standard curve.
-
The determined concentration is the thermodynamic solubility.
Mandatory Visualizations
Caption: ONECUT2 and Androgen Receptor Signaling Crosstalk.
Caption: Workflow for Solubility Assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. pcf.org [pcf.org]
- 3. ONECUT2 is a targetable master regulator of lethal prostate cancer that suppresses the androgen axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Mechanisms of Acquired Resistance to Osimertinib
Note to the Reader: Information regarding a compound specifically named "CSRM617" is not available in public scientific literature. To fulfill the user's request for a detailed technical support center on acquired drug resistance, this response will use Osimertinib (B560133) as an illustrative example. Osimertinib is a well-characterized third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI) with extensive research on its resistance mechanisms, making it a suitable model.
Welcome to the technical support center for researchers investigating acquired resistance to Osimertinib. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: My Osimertinib-sensitive non-small cell lung cancer (NSCLC) cells are showing reduced sensitivity in my viability assays. What are the common mechanisms of acquired resistance?
A1: Acquired resistance to Osimertinib is a significant clinical challenge and an active area of research. The mechanisms are broadly categorized into two main groups:
-
On-Target (EGFR-Dependent) Mechanisms: These involve new mutations in the EGFR gene itself. The most common is the C797S mutation in exon 20.[1][2][3] Osimertinib works by forming a covalent bond with the C797 residue in the ATP-binding pocket of EGFR.[4][5][6][7] A mutation at this site, most commonly substituting cysteine for serine (C797S), prevents this covalent binding, leading to resistance.[2][4][8] Other, less frequent EGFR mutations have also been reported.[3][9]
-
Off-Target (EGFR-Independent) Mechanisms: These involve the activation of alternative signaling pathways that bypass the need for EGFR signaling. Key mechanisms include:
-
MET Amplification: This is one of the most common off-target mechanisms, occurring in 15-20% of resistant cases.[1][10] Amplification of the MET gene leads to overexpression and activation of the MET receptor tyrosine kinase, which can then activate downstream pathways like PI3K/AKT and RAS/MAPK, driving cell proliferation independently of EGFR.[1]
-
HER2 Amplification: Similar to MET, amplification of the HER2 gene can also activate bypass signaling.
-
Mutations in Downstream Pathways: Mutations in genes such as KRAS, BRAF, and PIK3CA can constitutively activate signaling downstream of EGFR, rendering its inhibition by Osimertinib ineffective.[1][11]
-
Histologic Transformation: In some cases, the lung adenocarcinoma can transform into a different histology, such as small cell lung cancer (SCLC), which has a different biology and is not dependent on EGFR signaling.[1]
-
Q2: How can I determine if my resistant cells have developed a C797S mutation?
A2: The most direct way to identify a C797S mutation is through genetic sequencing.
-
Sanger Sequencing: This is a classic, reliable method for detecting specific point mutations in a known gene region (in this case, EGFR exon 20). It is suitable for analyzing clonal cell populations where the mutation is expected to be present in a large fraction of the cells.
-
Next-Generation Sequencing (NGS): NGS provides a more comprehensive view and can detect mutations at lower allele frequencies, which is useful for heterogeneous cell populations or for analyzing patient-derived samples like circulating tumor DNA (ctDNA).[12]
Q3: I don't see a C797S mutation in my resistant cells. What should I investigate next?
A3: If on-target mutations are ruled out, the next step is to investigate off-target mechanisms.
-
Check for MET Amplification: You can assess MET gene copy number using Fluorescence In Situ Hybridization (FISH) or quantitative PCR (qPCR). To check for the functional consequence of amplification, you can perform a Western blot to look for increased levels of total MET and phosphorylated MET (p-MET).
-
Analyze Key Signaling Pathways: Use Western blotting to probe for the activation status of key downstream signaling proteins. Check for increased phosphorylation of AKT (p-AKT), ERK (p-ERK), and other relevant pathway members to identify which bypass tracks may be activated.
-
Comprehensive Genomic Profiling: If resources permit, whole-exome sequencing (WES) or targeted NGS panels can provide a broader view of potential resistance mechanisms, including mutations in KRAS, BRAF, PIK3CA, or amplifications in other receptor tyrosine kinases.[13]
Troubleshooting Guides
This section addresses specific experimental issues you might encounter.
| Problem / Observation | Potential Cause | Suggested Solution |
| Inconsistent IC50 values for Osimertinib in parental (sensitive) cell lines. | 1. Cell line contamination or genetic drift.2. Variability in cell seeding density.3. Inconsistent drug concentration or degradation.4. Issues with the viability assay reagent or protocol. | 1. Perform cell line authentication (e.g., STR profiling). Use cells at a low passage number.2. Ensure a consistent number of cells are seeded in each well. Allow cells to adhere overnight before treatment.3. Prepare fresh drug dilutions for each experiment from a validated stock. Store stock solutions appropriately.4. Optimize assay incubation times. Ensure complete solubilization of formazan (B1609692) crystals in MTT assays or proper equilibration for luminescent assays.[14] |
| Failure to establish a stable Osimertinib-resistant cell line. | 1. Drug concentration is too high, causing excessive cell death.2. Insufficient duration of drug exposure.3. Heterogeneous population with a low frequency of pre-existing resistant clones. | 1. Start with a lower, sub-lethal concentration of Osimertinib (e.g., IC20-IC50) and gradually increase the dose in a stepwise manner over time.2. Continuous exposure for several months may be required to select for a stable resistant population.3. Consider using methods like limiting dilution to isolate single-cell clones after initial resistance is observed. |
| No p-EGFR signal on Western blot, even in untreated sensitive cells. | 1. Low endogenous p-EGFR levels.2. Issues with antibody or blotting protocol.3. Protein degradation. | 1. Stimulate cells with EGF (e.g., 100 ng/mL for 15 minutes) to induce EGFR phosphorylation, creating a strong positive control.2. Ensure you are using an antibody validated for Western blot and the correct phospho-site. Use a positive control lysate (e.g., from A431 cells). Optimize transfer conditions, as EGFR is a large protein (~175 kDa).[15][16]3. Always use fresh lysis buffer containing phosphatase and protease inhibitors. Keep samples on ice. |
Data Presentation: Quantitative Analysis of Resistance
The development of resistance is characterized by a significant shift in the half-maximal inhibitory concentration (IC50).
Table 1: Representative IC50 Values of Osimertinib in Sensitive vs. Resistant NSCLC Cell Lines
| Cell Line | EGFR Status | Resistance Mechanism | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Change |
| PC-9 | Exon 19 del | C797S (engineered) | ~2-5 | >1000 | >200-500 |
| H1975 | L858R/T790M | C797S (acquired) | ~10-20 | >5000 | >250 |
| HCC827 | Exon 19 del | MET Amplification | ~5-10 | ~500-1000 | ~100 |
Note: IC50 values are approximate and can vary based on experimental conditions, such as the specific viability assay used and incubation time. Data is compiled based on typical values reported in the literature.[17][18][19][20]
Key Experimental Protocols
Protocol 1: Cell Viability Assay (CellTiter-Glo®)
This protocol is for determining the IC50 of Osimertinib.
Materials:
-
NSCLC cell lines (e.g., PC-9, H1975)
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
Opaque-walled 96-well plates
-
Osimertinib stock solution (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding: Seed cells in opaque-walled 96-well plates at a density of 3,000-5,000 cells per well in 90 µL of medium. Incubate for 24 hours (37°C, 5% CO2).[21]
-
Drug Treatment: Prepare serial dilutions of Osimertinib in culture medium. Add 10 µL of the dilutions to the appropriate wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C.[21]
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.[22]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[22]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[23]
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control wells. Plot the normalized viability against the log of the drug concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 2: Western Blot for p-EGFR and p-MET
This protocol is to assess the activation of EGFR and MET signaling pathways.
Materials:
-
Cell lysates from treated and untreated cells
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-EGFR (Tyr1068), anti-EGFR, anti-p-MET (Tyr1234/1235), anti-MET, anti-Actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.[15] Scrape cells, collect lysate, and centrifuge to pellet debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[24]
-
Sample Preparation: Normalize protein concentrations. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.[24]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane using a wet transfer system, which is recommended for large proteins like EGFR and MET.[15]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[15]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[15]
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Wash the membrane again as in step 8. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[24]
-
Analysis: Quantify band intensity and normalize phosphorylated protein levels to total protein levels. Use Actin or GAPDH as a loading control.
Protocol 3: Sanger Sequencing of EGFR Exon 20
This protocol is to detect the C797S point mutation.
Materials:
-
Genomic DNA (gDNA) extracted from cell lines
-
PCR primers flanking EGFR exon 20
-
Taq DNA polymerase and dNTPs
-
PCR purification kit
-
Sequencing primers (can be the same as PCR primers)
-
BigDye™ Terminator v3.1 Cycle Sequencing Kit
-
Access to a capillary electrophoresis-based genetic analyzer
Procedure:
-
DNA Extraction: Extract high-quality gDNA from your sensitive and resistant cell lines using a commercial kit.
-
PCR Amplification:
-
Set up a PCR reaction using primers designed to specifically amplify the region of EGFR exon 20 containing codon 797.
-
Perform PCR with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
PCR Product Purification: Run the PCR product on an agarose (B213101) gel to confirm the correct size. Purify the PCR product from the reaction mixture using a spin column-based kit to remove primers and dNTPs.
-
Cycle Sequencing:
-
Set up the cycle sequencing reaction using the purified PCR product as a template, a sequencing primer (forward or reverse), and the BigDye™ Terminator mix.
-
Perform cycle sequencing on a thermal cycler.
-
-
Sequencing and Analysis:
-
Purify the cycle sequencing product to remove unincorporated dyes.
-
The sample is then run on an automated capillary sequencer.
-
Analyze the resulting electropherogram using sequencing analysis software. Compare the sequence from the resistant cells to the parental cells and a reference sequence to identify any nucleotide changes corresponding to the C797S mutation.[25][26]
-
Visualizations
Signaling Pathways and Resistance Mechanisms
Caption: EGFR signaling and key mechanisms of acquired resistance to Osimertinib.
Experimental Workflow for Investigating Resistance
Caption: A logical workflow for identifying mechanisms of acquired Osimertinib resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. bioengineer.org [bioengineer.org]
- 3. Toward the next generation EGFR inhibitors: an overview of osimertinib resistance mediated by EGFR mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming Resistance to Osimertinib by T790M Loss and C797S Acquisition Using Gefitinib in a Patient With EGFR-Mutant NSCLC: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 6. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Acquired resistance to osimertinib in patients with non-small-cell lung cancer: mechanisms and clinical outcomes | springermedizin.de [springermedizin.de]
- 10. Management of MET-Driven Resistance to Osimertinib in EGFR-Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overcoming acquired resistance following osimertinib administration in EGFR-mutant lung adenocarcinoma - Kaira - Translational Lung Cancer Research [tlcr.amegroups.org]
- 12. Validation of a highly sensitive Sanger sequencing in detecting EGFR mutations from circulating tumor DNA in patients with lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Brief Report: Heterogeneity of Acquired Resistance Mechanisms to Osimertinib and Savolitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 17. researchgate.net [researchgate.net]
- 18. Intrinsic Resistance to Osimertinib in EGFR Mutated NSCLC Cell Lines Induced by Alteration in Cell-Cycle Regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. wjpls.org [wjpls.org]
- 24. benchchem.com [benchchem.com]
- 25. Sanger sequencing of EGFR mutations [bio-protocol.org]
- 26. researchgate.net [researchgate.net]
Optimizing CSRM617 dosage for long-term in vivo studies
Disclaimer: CSRM617 is a selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2) for research use.[1][2][3] This guide provides general recommendations for optimizing its dosage in long-term in vivo studies based on preclinical data and established pharmacological principles. All protocols should be adapted and optimized for specific experimental models and conditions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of the transcription factor ONECUT2 (OC2).[1][2][4] OC2 is a master regulator of androgen receptor (AR) networks and is considered a driver of lethal, metastatic castration-resistant prostate cancer (mCRPC).[2][5] this compound directly binds to the HOX domain of OC2, inhibiting its function.[2][3][4] This leads to a downstream suppression of tumor growth and has been shown to induce apoptosis in prostate cancer cell lines.[1][3]
Q2: What is a recommended starting dose for this compound in a mouse xenograft model?
A2: Based on published preclinical data, a dose of 50 mg/kg, administered daily , has been shown to be well-tolerated and effective in reducing tumor volume and metastasis in mouse models of prostate cancer using 22Rv1 cells.[2][6] However, this should be considered a starting point. The optimal dose for your specific model, mouse strain, and experimental endpoint should be determined empirically, starting with a dose-range finding study.
Q3: How do I determine the Maximum Tolerated Dose (MTD) for a long-term study?
A3: The MTD is the highest dose that can be administered without causing unacceptable side effects or overt toxicity over a specified period.[7][8] It is typically determined through a short-term dose-escalation study (e.g., 7-14 days) before initiating longer efficacy studies.[9] You would administer a range of doses to different cohorts of animals and monitor them closely for clinical signs of toxicity, body weight loss, and changes in blood parameters.[8] The MTD is crucial for defining the upper limit for efficacy testing.[7]
Q4: What are the common signs of toxicity to monitor during in vivo studies with small molecule inhibitors?
A4: Common signs of toxicity include, but are not limited to:
-
Body Weight Loss: Typically, a body weight loss of >15-20% is considered a humane endpoint.
-
Clinical Observations: Monitor for changes in posture (hunching), activity level (lethargy), fur texture (piloerection), and signs of dehydration.
-
Gastrointestinal Issues: Diarrhea or changes in stool consistency.
-
Changes in Bloodwork: Alterations in liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), or complete blood counts (CBC).
Q5: How can I confirm that this compound is engaging its target (ONECUT2) in my in vivo model?
A5: Target engagement confirms that the drug is interacting with its intended target in the living system.[10] For this compound, this can be assessed by measuring the modulation of a downstream biomarker. ONECUT2 is known to regulate the expression of PEG10.[5][6] Therefore, you can collect tumor tissue from a satellite group of animals at various time points after dosing and measure PEG10 mRNA (by qPCR) or protein levels (by Western blot or IHC).[6] A significant reduction in PEG10 levels in treated tumors compared to vehicle controls would indicate target engagement.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High inter-animal variability in tumor response. | 1. Inconsistent drug administration (e.g., gavage error).2. Differences in drug metabolism between animals.3. Tumor heterogeneity.4. Variable drug bioavailability. | 1. Ensure all technical staff are thoroughly trained in the dosing procedure.2. Increase the number of animals per group to improve statistical power.3. Perform a pilot pharmacokinetic (PK) study to assess exposure variability (see Table 1).4. Ensure consistent formulation and administration. |
| No significant efficacy at the presumed MTD. | 1. Insufficient drug exposure at the tumor site.2. The selected animal model is not dependent on the ONECUT2 pathway.3. Suboptimal dosing frequency (e.g., drug is cleared too quickly).4. Lack of target engagement. | 1. Conduct a PK/PD (pharmacodynamic) study. Measure plasma drug concentration and the biomarker (PEG10) in the tumor over a time course to correlate exposure with target modulation.[11][12]2. Confirm ONECUT2 expression in your cell line/tumor model in vivo.3. Evaluate alternative dosing schedules (e.g., twice-daily dosing) based on PK data.4. Perform a target engagement assay as described in FAQ #5 to confirm the drug is hitting its target.[10] |
| Unexpected toxicity observed during the long-term study. | 1. Cumulative toxicity that was not apparent in the short-term MTD study.2. The MTD was overestimated.3. Off-target effects of the compound. | 1. Reduce the dose by 20-30% and continue the study.2. Implement a dose-interruption schedule (e.g., 5 days on, 2 days off) to allow for recovery.3. Collect tissues for histopathology and blood for clinical chemistry at the end of the study to identify affected organs. |
| Compound is difficult to formulate for oral gavage. | 1. Poor solubility of this compound.2. Compound precipitates out of the vehicle over time. | 1. Test a panel of common, well-tolerated vehicles (e.g., 0.5% methylcellulose, 5% DMSO in corn oil).2. Prepare the formulation fresh daily or assess its stability at room temperature and 4°C.3. Use sonication or gentle heating to aid dissolution, but verify this does not degrade the compound. |
Data Presentation & Key Parameters
For optimal study design, it is critical to understand the pharmacokinetic and pharmacodynamic properties of this compound. The following tables provide hypothetical but representative data to guide your experimental setup.
Table 1: Example Pharmacokinetic (PK) Parameters of this compound in Mice (Following a single 50 mg/kg oral dose)
| Parameter | Value | Description |
| Tmax (Time to peak concentration) | 2 hours | Time at which the highest drug concentration is observed in plasma. |
| Cmax (Peak plasma concentration) | 8.5 µM | The maximum concentration of the drug in plasma. |
| t1/2 (Half-life) | 6 hours | The time it takes for the plasma concentration to reduce by half. |
| AUC(0-24) (Area under the curve) | 65 µM·h | A measure of total drug exposure over 24 hours. |
Table 2: Example Dose-Range Finding Study for MTD Determination (7-day study in non-tumor-bearing mice)
| Dose Group (mg/kg, daily) | Mean Body Weight Change (%) | Clinical Observations | MTD Assessment |
| Vehicle Control | +2.5% | Normal | - |
| 25 | +1.8% | Normal | Tolerated |
| 50 | -1.5% | Normal | Tolerated |
| 75 | -8.0% | Mild lethargy on Day 5-7 | Borderline Tolerated |
| 100 | -17.5% | Significant lethargy, hunched posture | Not Tolerated |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Determination
-
Animal Model: Use the same strain, age, and sex of mice planned for the efficacy study (e.g., male athymic nude mice, 6-8 weeks old).
-
Group Allocation: Randomly assign mice to 4-5 dose groups plus a vehicle control group (n=3-5 mice per group).
-
Dose Selection: Choose doses based on available in vitro cytotoxicity data and any prior in vivo information. A typical range might be 10, 30, 50, and 100 mg/kg.
-
Drug Administration: Administer this compound (or vehicle) daily via the intended route (e.g., oral gavage) for 7 consecutive days.
-
Monitoring:
-
Record body weight and clinical observations (see FAQ #4) daily, prior to dosing.
-
Observe animals for signs of acute toxicity for at least 4 hours post-dosing.
-
-
Endpoint Definition: The MTD is defined as the highest dose that does not induce >15% body weight loss or significant, persistent clinical signs of toxicity.[8]
-
Data Analysis: Plot the mean body weight change for each group over the 7-day period.
Protocol 2: In Vivo Target Engagement (Pharmacodynamic Assay)
-
Animal Model: Use tumor-bearing mice (e.g., 22Rv1 xenografts) when tumors reach a predetermined size (e.g., 150-200 mm³).
-
Study Design:
-
Group 1: Vehicle control.
-
Group 2: this compound at the selected efficacy dose (e.g., 50 mg/kg).
-
-
Time Points: Select several time points after a single dose to capture the dynamics of target modulation (e.g., 2, 6, 12, and 24 hours). Use n=3 mice per time point per group.
-
Sample Collection: At each designated time point, euthanize the animals and immediately harvest tumor tissue and plasma. Snap-freeze tumor tissue in liquid nitrogen and store plasma at -80°C.
-
Biomarker Analysis:
-
Tumor: Process the tumor tissue to extract protein or RNA.
-
Plasma: Use LC-MS/MS to determine the concentration of this compound to correlate drug exposure with biomarker modulation.
-
-
Data Interpretation: A time-dependent decrease in PEG10 expression following this compound administration confirms target engagement.[6]
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound, which inhibits ONECUT2, relieving its suppression of the AR axis.
Experimental Workflow
Caption: A stepwise workflow for optimizing this compound dosage for long-term in vivo efficacy studies.
Troubleshooting Logic
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. pacificbiolabs.com [pacificbiolabs.com]
- 9. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
- 10. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Pharmacokinetic and pharmacodynamic modeling in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
How to handle CSRM617 precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential precipitation of CSRM617 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, small-molecule inhibitor of the transcription factor ONECUT2 (OC2).[1][2][3][4] OC2 is a master regulator of androgen receptor networks and acts as a survival factor in models of metastatic castration-resistant prostate cancer (mCRPC).[1][2][3][5] this compound directly binds to the HOX domain of OC2 with a dissociation constant (Kd) of 7.43 µM, inhibiting its transcriptional activity.[1][4][5][6] This inhibition leads to the induction of apoptosis, evidenced by the appearance of cleaved Caspase-3 and PARP.[1][2][5][7]
Q2: What are the common causes of this compound precipitation in cell culture media?
A2: Precipitation of this compound, like many small molecules, can be attributed to several factors:
-
Exceeding Aqueous Solubility: The final concentration of this compound in the cell culture medium may be higher than its aqueous solubility limit.
-
"Crashing Out" from DMSO Stock: Rapid dilution of a concentrated this compound stock solution in DMSO into the aqueous culture medium can cause the compound to precipitate.[8]
-
Low Temperature of Media: Adding the compound stock to cold media can decrease its solubility.[8]
-
High Final DMSO Concentration: While DMSO is an excellent solvent for initial dissolution, a high final concentration in the culture medium can be toxic to cells and may not prevent precipitation upon significant dilution.[8]
-
Interaction with Media Components: High concentrations of salts (e.g., phosphates, calcium) or other components in the culture medium can react with this compound, leading to the formation of insoluble precipitates.[9][10]
-
Media Evaporation: In long-term experiments, evaporation of the culture medium can increase the concentration of all components, including this compound, potentially leading to precipitation.[8]
Q3: Is there a more soluble form of this compound available?
A3: Yes, a hydrochloride salt of this compound is available.[7] Salt forms of compounds generally exhibit enhanced water solubility and stability compared to their free forms.[1]
Q4: What is the recommended final concentration of DMSO in the cell culture medium?
A4: To minimize toxicity and solubility issues, the final concentration of DMSO in the culture medium should be kept below 0.5%, and ideally below 0.1%.[8] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Addition to Cell Culture Media
-
Description: A visible precipitate or cloudiness appears immediately after adding the this compound stock solution to the cell culture medium.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound exceeds its solubility in the aqueous medium. | Decrease the final working concentration of this compound. Determine the maximum soluble concentration by performing a solubility test. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media can cause a rapid solvent exchange, leading to the compound "crashing out".[8] | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[8] Add the compound dropwise while gently vortexing or swirling the media. |
| Low Temperature of Media | The solubility of many compounds decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for preparing your final working solution.[8] |
| High DMSO Concentration in Final Solution | A high percentage of DMSO in the final solution might not be sufficient to maintain solubility and can be toxic to cells. | Keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[8] This may necessitate preparing a more dilute stock solution in DMSO. |
Issue 2: Precipitation of this compound Observed After Incubation (Delayed Precipitation)
-
Description: The medium is clear immediately after adding this compound, but a precipitate forms over time during incubation.
| Potential Cause | Explanation | Recommended Solution |
| Interaction with Media Components | This compound may be interacting with salts (e.g., calcium, phosphate) or other components in the medium, forming insoluble complexes over time.[9][10] | Consider using a simpler basal medium with lower concentrations of potentially interacting components. If using serum-free media, be aware that metal supplements can sometimes precipitate.[10] |
| Evaporation of Media | During long-term cultures, evaporation can concentrate all media components, including this compound, pushing it beyond its solubility limit.[8] | Ensure proper humidification of the incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.[8] |
| Temperature Fluctuations | Repeatedly removing culture vessels from the stable incubator environment can cause temperature cycling, which may affect the solubility of the compound.[8] | Minimize the time that culture vessels are outside the incubator. For frequent observations, consider using a microscope with an integrated environmental chamber. |
| Compound Degradation | The compound may be degrading over time into less soluble byproducts. | Prepare fresh working solutions of this compound for each experiment. Avoid storing diluted solutions in aqueous media for extended periods. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a general guideline for preparing this compound solutions to minimize precipitation.
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound (or its hydrochloride salt) in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).
-
Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used.[11]
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[11]
-
-
Prepare Intermediate Dilutions (Optional but Recommended):
-
Before preparing the final working solution, create an intermediate dilution of the high-concentration stock in 100% DMSO. This allows for more accurate pipetting of small volumes.
-
-
Prepare the Final Working Solution:
-
Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.[8]
-
To achieve the desired final concentration, add a small volume of the DMSO stock (or intermediate dilution) to the pre-warmed medium while gently vortexing or swirling. For example, to achieve a 10 µM final concentration with 0.1% DMSO, add 1 µL of a 10 mM stock to 1 mL of medium.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Protocol 2: Determination of Maximum Soluble Concentration of this compound in Culture Medium
This protocol helps determine the highest concentration of this compound that can be used in your specific cell culture medium without precipitation.
-
Prepare a Serial Dilution of this compound:
-
Start with your high-concentration DMSO stock of this compound and prepare a 2-fold serial dilution in 100% DMSO.
-
-
Add to Media:
-
In a 96-well plate, add a fixed volume of each DMSO dilution to the corresponding wells containing your pre-warmed complete cell culture medium. For example, add 2 µL of each DMSO dilution to 200 µL of media.
-
Include a "media only" control and a "vehicle control" (media with the highest concentration of DMSO used).
-
-
Incubate and Observe:
-
Incubate the plate under your standard culture conditions (e.g., 37°C, 5% CO2).
-
Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours).[8]
-
For a more quantitative assessment, the absorbance of the plate can be read at a wavelength of 600-650 nm. An increase in absorbance compared to the vehicle control indicates precipitation.[8]
-
-
Determine Maximum Soluble Concentration:
-
The highest concentration of this compound that remains clear (no visible precipitate and no significant increase in absorbance) is the maximum working soluble concentration under your experimental conditions.
-
Visualizations
Caption: Workflow for preparing this compound solutions to minimize precipitation.
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 10. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Unexpected Phenotypes in CSRM617 Experiments
Welcome to the CSRM617 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting unexpected experimental results with this compound, a selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a selective, small-molecule inhibitor of the transcription factor ONECUT2 (OC2).[1] OC2 is a master regulator of androgen receptor (AR) networks, particularly in metastatic castration-resistant prostate cancer (mCRPC), where it acts as a survival factor.[1][2][3] this compound directly binds to the HOX domain of OC2, inhibiting its transcriptional activity.[1][2][4] This inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells with high OC2 expression, marked by the appearance of cleaved Caspase-3 and PARP.[1]
Q2: I am not observing the expected level of cell death in my prostate cancer cell line after this compound treatment. What are the potential reasons?
A2: The efficacy of this compound is directly correlated with the expression level of its target, ONECUT2.[1] Cell lines with low or depleted ONECUT2 expression are less responsive to the compound.[1] It is crucial to first determine the ONECUT2 expression level in your specific cell line. Additionally, ensure that the concentration and incubation times are appropriate. Published studies have utilized concentrations ranging from 0.01-100 µM for 48 to 72 hours.[1]
Q3: My cell viability assay (e.g., MTT, XTT) shows an unexpected increase in viability at high concentrations of this compound. What could be causing this?
A3: This could be an artifact of the assay itself. Some compounds can interfere with formazan-based assays by directly reducing the tetrazolium salt to formazan (B1609692), leading to a false-positive signal for viability.[5] To investigate this, run a cell-free control experiment with media, various concentrations of this compound, and the viability assay reagent.[5] If a color or signal change is observed, this compound is likely interfering with the assay.[5] In this case, consider switching to an alternative viability assay with a different detection principle, such as an ATP-based assay (e.g., CellTiter-Glo®).[5] Another possibility is that this compound is precipitating out of solution at high concentrations.[5] This can be visually inspected under a microscope.[5]
Q4: I am observing high variability between replicate wells in my cell-based assays. What are the common causes?
A4: High variability can stem from several factors, including:
-
Uneven cell seeding: Ensure a homogenous single-cell suspension before and during plating.[1]
-
Edge effects: The outer wells of a microplate are prone to evaporation. It is advisable to fill these perimeter wells with a sterile liquid like PBS or media without cells and not use them for experimental data.[1]
-
Pipetting errors: Inaccurate or inconsistent pipetting can introduce significant variability.[1]
-
Compound precipitation: Ensure this compound is fully dissolved. The final concentration of the vehicle (e.g., DMSO) should typically be below 0.5%.[1]
Q5: What are off-target effects, and should I be concerned about them with this compound?
A5: Off-target effects are unintended interactions of a drug with proteins other than its intended target.[6] For a transcription factor inhibitor like this compound, these could arise from binding to other transcription factors with similar DNA-binding domains or other protein classes.[6] While there is no publicly available data detailing specific off-target interactions for this compound, it is an important consideration in drug development.[6] If you observe a phenotype inconsistent with ONECUT2 inhibition, it may be due to an off-target effect.[6]
Troubleshooting Guides
Issue 1: No or Low Induction of Apoptosis
-
Symptoms:
-
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Low ONECUT2 Expression in Cell Line | Confirm ONECUT2 expression levels in your cell line via Western blot or qPCR. This compound is most effective in cells with high ONECUT2 expression.[1] |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line.[1] |
| Incorrect Incubation Time | Conduct a time-course experiment to identify the optimal treatment duration for inducing apoptosis in your cells. |
| This compound Stock Solution Degradation | Aliquot the this compound stock solution and store it at -80°C to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.[5] |
| Suboptimal Cell Health | Ensure cells are healthy, within a low passage number range, and free from contamination (e.g., mycoplasma). |
Issue 2: Inconsistent or Non-Reproducible Results Between Experiments
-
Symptoms:
-
High variability in IC50 values or the degree of apoptosis induction between experimental repeats.
-
-
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Variations in Cell Passage Number and Confluency | Use cells within a consistent and low passage number range. Ensure cells are in the exponential growth phase and at a consistent confluency at the time of seeding.[5] |
| Inconsistent Incubation Times | Strictly adhere to the same incubation times for cell treatment and assay development in all experiments.[5] |
| Instrument Variability | Ensure that plate readers and other equipment are properly calibrated and maintained.[5] |
| Inconsistent Reagent Preparation | Prepare fresh dilutions of this compound and other reagents for each experiment. |
Data Presentation
Table 1: Binding Affinity of this compound for ONECUT2
| Parameter | Value | Method |
| Dissociation Constant (Kd) | 7.43 µM | Surface Plasmon Resonance (SPR)[7] |
Table 2: Anti-proliferative Activity of this compound in Prostate Cancer Cell Lines
| Cell Line | Description | IC50 (µM) |
| 22Rv1 | Human prostate carcinoma, AR-positive | ~10-20 (concentration for apoptosis induction)[7] |
| PC-3 | Human prostate adenocarcinoma, AR-negative | Varies |
| LNCaP | Human prostate adenocarcinoma, AR-positive | Varies |
| C4-2 | LNCaP derivative, castration-resistant | Varies |
Note: The IC50 is dependent on the endogenous expression level of ONECUT2, with cell lines expressing higher levels of OC2 being more responsive.[3][7]
Table 3: Effect of this compound on Gene and Protein Expression
| Target | Cell Line | Treatment | Effect |
| Cleaved Caspase-3 | 22Rv1 | 20 µM for 72 hours | Increased expression[7][8] |
| Cleaved PARP | 22Rv1 | 20 µM for 72 hours | Increased expression[7][8] |
| PEG10 mRNA | 22Rv1 | This compound | Time-dependent decrease[7][9] |
Experimental Protocols
Western Blot for Cleaved Caspase-3 and PARP
-
Cell Lysis:
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.[1]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[1]
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved Caspase-3 and cleaved PARP overnight at 4°C. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.[2]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.[1]
-
MTT Cell Viability Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the existing medium with the medium containing the different concentrations of this compound. Include vehicle-only (e.g., DMSO) controls.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).[1]
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[1]
-
-
Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ONECUT2 is a Targetable Master Regulator of Lethal Prostate Cancer that Suppresses the Androgen Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting Western Blots for CSRM617-Treated Lysates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering high background in Western blots of lysates treated with CSRM617.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might it affect my Western blot results?
This compound is a small-molecule inhibitor of the transcription factor ONECUT2 (OC2), a key driver in metastatic castration-resistant prostate cancer (mCRPC).[1][2] By inhibiting ONECUT2, this compound can lead to downstream changes in protein expression, including the induction of apoptosis markers like cleaved Caspase-3 and PARP, and the downregulation of ONECUT2 targets such as PEG10.[1][3] While this compound itself is not known to directly cause high background, the cellular changes it induces, such as altered protein phosphorylation or abundance, may necessitate optimization of your Western blot protocol.
Q2: I am observing high background across my entire membrane after treating my cells with this compound. What are the common causes?
High background across the entire membrane is a common issue in Western blotting and can be attributed to several factors, often related to the immunodetection steps.[4][5] The most common culprits include:
-
Insufficient Blocking: The blocking buffer may not be effectively preventing non-specific antibody binding to the membrane.[4][5]
-
Antibody Concentration Too High: Both primary and secondary antibody concentrations may be too high, leading to non-specific binding.[4][6]
-
Inadequate Washing: Insufficient washing after antibody incubations can leave behind unbound antibodies, contributing to background noise.[4]
-
Contaminated Buffers: Old or contaminated buffers can be a source of background.[4]
-
Membrane Drying: Allowing the membrane to dry out at any stage can cause irreversible, non-specific antibody binding.[5][6]
Q3: My high background is primarily in the protein lanes. What could be the cause?
When high background is concentrated in the sample lanes, it often points to issues with the protein sample itself or the initial stages of the Western blot process. Potential causes include:
-
Too Much Protein Loaded: Overloading the gel with too much protein can lead to high background in the lanes.[6][7]
-
Sample Degradation: If samples are not handled properly and kept on ice with protease and phosphatase inhibitors, protein degradation can occur, leading to non-specific bands and background.[8]
-
High Abundance of Target Protein: In some cases, a very high level of the target protein can lead to a strong signal that appears as high background.
Q4: Can the type of blocking buffer affect my results when detecting phosphorylated proteins in this compound-treated lysates?
Yes, the choice of blocking buffer is critical, especially when detecting phosphorylated proteins. Milk-based blockers contain casein, a phosphoprotein, which can cross-react with anti-phospho antibodies, leading to high background.[6] For probing phosphorylated targets, it is recommended to use Bovine Serum Albumin (BSA) as the blocking agent.[6]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting high background in your Western blots of this compound-treated lysates.
| Problem | Possible Cause | Recommended Solution |
| High Background Across Entire Membrane | Insufficient Blocking | Increase blocking time to 2 hours at room temperature or overnight at 4°C.[4] Increase the concentration of the blocking agent (e.g., 5% non-fat dry milk or BSA).[4] Consider switching to a different blocking agent (e.g., from milk to BSA, especially for phospho-proteins).[5] |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to determine the optimal concentration. Start with a higher dilution.[4][6] | |
| Inadequate Washing | Increase the number of washes (e.g., 4-5 times) and the duration of each wash (e.g., 5-10 minutes).[4] Ensure you are using a sufficient volume of wash buffer to completely cover the membrane.[4] | |
| High Background in Protein Lanes | Too Much Protein Loaded | Reduce the amount of protein loaded per lane. A typical range is 20-40 µg of total protein.[9] |
| Sample Degradation | Always use freshly prepared lysates and keep them on ice.[8] Add protease and phosphatase inhibitors to your lysis buffer.[8] | |
| Non-Specific Bands | Antibody Specificity | Ensure your primary antibody is specific for the target protein. Use a monoclonal antibody if possible.[9] |
| Cross-reactivity of Secondary Antibody | Run a control lane with only the secondary antibody to check for non-specific binding.[6] |
Quantitative Data Summary
The following table summarizes key quantitative data related to the effects of this compound, which may be relevant when analyzing your Western blot results.
| Parameter | Value | Cell Line / Model | Reference |
| Binding Affinity (Kd) for ONECUT2 | 7.43 µM | Surface Plasmon Resonance (SPR) | [1] |
| Inhibition of Cell Growth (IC50) | 20 nM - 20 µM (48 hours) | 22Rv1 | [1] |
| Induction of Apoptosis (Cleaved Caspase-3) | > 2-fold increase | 22Rv1 (20 µM, 72 hours) | [9] |
| Induction of Apoptosis (Cleaved PARP) | > 2-fold increase | 22Rv1 (20 µM, 72 hours) | [9] |
| Downregulation of PEG10 | < 0.5-fold | 22Rv1 | [9] |
Experimental Protocols
Detailed Western Blot Protocol for this compound-Treated Lysates
This protocol is optimized for analyzing protein expression changes in prostate cancer cell lines (e.g., 22Rv1) treated with this compound.
1. Cell Lysis and Protein Extraction
-
Treat cells with the desired concentration of this compound (e.g., 20 µM) for the indicated time (e.g., 48-72 hours).
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate briefly to shear DNA and reduce viscosity.
-
Centrifuge at 12,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA assay.
2. SDS-PAGE and Membrane Transfer
-
Prepare protein samples by adding Laemmli buffer and heating at 95-100°C for 5 minutes.
-
Load 20-40 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane. For smaller proteins like cleaved Caspase-3, a 0.2 µm pore size is recommended.[9]
3. Immunodetection
-
Block the membrane in 5% BSA in TBST for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.[9]
-
Incubate the membrane with the primary antibody (e.g., anti-cleaved Caspase-3, anti-PARP, anti-PEG10, or anti-ONECUT2) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
4. Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Simplified signaling pathway of ONECUT2 and the inhibitory effect of this compound.
Caption: A logical workflow for troubleshooting high background in Western blots.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ONECUT2 is a novel target for treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. arp1.com [arp1.com]
- 5. clyte.tech [clyte.tech]
- 6. sinobiological.com [sinobiological.com]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 9. benchchem.com [benchchem.com]
CSRM617 inactivity in a reportedly sensitive cell line
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers encountering unexpected inactivity of CSRM617 in reportedly sensitive cell lines. The following information is designed to help you troubleshoot your experiments and achieve reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a selective, small-molecule inhibitor of the transcription factor ONECUT2 (OC2).[1][2][3][4][5] OC2 is a master regulator of androgen receptor (AR) networks and is often overexpressed in metastatic castration-resistant prostate cancer (mCRPC).[2][4][5] this compound directly binds to the HOX domain of ONECUT2, inhibiting its transcriptional activity.[2][3][4][5] This inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells with high ONECUT2 expression, marked by the appearance of cleaved Caspase-3 and PARP.[6][7]
Q2: I am not observing the expected cytotoxic effects of this compound in a cell line that is reported to be sensitive. What are the potential causes?
A2: Several factors could contribute to a lack of activity. The most common issues include:
-
Low ONECUT2 Expression: The efficacy of this compound is directly correlated with the expression level of its target, ONECUT2.[7][8] It is crucial to verify ONECUT2 protein levels in your specific cell stock via Western blot.
-
Compound Inactivity: Ensure that your this compound compound has been stored and handled correctly to maintain its activity. It is recommended to prepare fresh dilutions from a stock solution for each experiment.[9] The hydrochloride salt form of this compound generally offers enhanced water solubility and stability.[6][10]
-
Suboptimal Experimental Conditions: The concentration range, incubation time, and cell density can all impact the observed effect.
-
Assay-Specific Issues: The compound may interfere with certain viability assays, such as those based on metabolic activity (e.g., MTT).[9]
-
Cell Line Health and Identity: Ensure your cells are healthy, free from contamination (especially mycoplasma), and that the cell line identity has been verified.[10]
Q3: What are the recommended storage conditions for this compound?
A3: Stock solutions of this compound should be stored at -20°C or -80°C.[11] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[12] For short-term storage (up to one month), -20°C is acceptable, while -80°C is recommended for longer-term storage (up to six months).[11]
Q4: Can this compound be used in androgen receptor (AR)-negative cell lines?
A4: Yes. While ONECUT2 is a key regulator of the AR network, its pro-survival functions are not exclusively dependent on the presence of AR.[9] Studies have demonstrated that AR-negative prostate cancer cell lines, such as PC-3, which express ONECUT2, are also susceptible to this compound.[4][9]
Troubleshooting Guide
If you are experiencing a lack of this compound activity, consult the following troubleshooting table.
| Problem | Possible Cause | Suggested Solution |
| No or low cytotoxicity observed | Low ONECUT2 expression in the cell line. | Verify ONECUT2 protein levels in your cell lysate by Western blot. Compare your results to published data for that cell line.[7][9] |
| Inactive compound. | Purchase a new vial of this compound from a reputable supplier. Ensure proper storage and handling.[9] Prepare fresh dilutions for each experiment. | |
| Incorrect concentration range. | Test a broader range of this compound concentrations, for example, from 0.01 µM to 100 µM.[9][13] | |
| Insufficient incubation time. | Increase the incubation time to 48 or 72 hours, as apoptosis induction by this compound can take time.[6][7] | |
| High variability between replicates | Uneven cell seeding. | Ensure a homogenous single-cell suspension before plating.[10] |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media.[10] | |
| Pipetting errors. | Calibrate your pipettes and ensure accurate and consistent pipetting technique. | |
| Untreated control cells show low viability | Suboptimal cell culture conditions. | Check incubator temperature, CO2 levels, and humidity. Ensure the culture medium is fresh and appropriate for the cell line.[10] |
| Cell contamination. | Regularly test for mycoplasma and other microbial contaminants.[10] | |
| Solvent toxicity. | Ensure the final concentration of the vehicle (e.g., DMSO) is not toxic to the cells (typically ≤ 0.5%).[10] |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Lines | Duration | Experimental Method | Reference(s) |
| Binding Affinity (Kd) | 7.43 µM | - | - | Surface Plasmon Resonance (SPR) | [6][2][3][5][11][13][14][15] |
| IC50 | 5-15 µM | Prostate Cancer Cell Lines | 48 hours | Cell Viability Assay | [13] |
| Apoptosis Induction | Effective at 10-20 µM | 22Rv1 | 48-72 hours | Western Blot for Cleaved Caspase-3 and PARP | [6][11][13] |
Table 2: In Vivo Efficacy of this compound in a Prostate Cancer Xenograft Model
| Animal Model | Cell Line | Dosage | Outcome | Reference(s) |
| SCID Mice | 22Rv1 Xenograft | 50 mg/kg (daily, p.o.) | Significant reduction in tumor growth and metastasis | [1][11][14] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Prostate cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A broad concentration range (e.g., 0.01 to 100 µM) is recommended for the initial experiment.[9][13] Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only (e.g., DMSO) controls.[7]
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.[7]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C to allow for formazan (B1609692) crystal formation.[7]
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution to each well. Mix gently on an orbital shaker to ensure complete dissolution of the formazan crystals.[9]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Normalize the data to the vehicle control (set to 100% viability) and plot the results to determine the IC50 value using non-linear regression analysis.[1]
Protocol 2: Western Blot for Apoptosis Markers
This protocol is for detecting the induction of apoptosis by analyzing the cleavage of Caspase-3 and PARP.
Materials:
-
Prostate cancer cells treated with this compound and vehicle control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against cleaved Caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection system
Procedure:
-
Cell Lysis: Treat cells with this compound (e.g., 10-20 µM) or vehicle for 48-72 hours.[1] Harvest and lyse the cells in ice-cold lysis buffer.[1][9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[9] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[4] Incubate the membrane overnight at 4°C with primary antibodies.[1][4]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4] Visualize the protein bands using an ECL detection system.[1]
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound.
Caption: this compound inhibits ONECUT2, leading to the induction of apoptosis.
Caption: A logical workflow for troubleshooting this compound inactivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. ONECUT2 is a Targetable Master Regulator of Lethal Prostate Cancer that Suppresses the Androgen Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Improving Reproducibility of IC50 Values for CSRM617
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of IC50 values for the ONECUT2 inhibitor, CSRM617.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, small-molecule inhibitor of the transcription factor ONECUT2 (OC2).[1] OC2 is a master regulator of the androgen receptor (AR) network and is a key survival factor in metastatic castration-resistant prostate cancer (mCRPC).[2][3] this compound directly binds to the HOX domain of OC2, inhibiting its transcriptional activity.[1] This inhibition leads to the suppression of pro-survival signaling pathways and the activation of the intrinsic apoptotic cascade, marked by the appearance of cleaved Caspase-3 and PARP.[1][4]
Q2: In which cancer cell lines is this compound most effective?
The efficacy of this compound is positively correlated with the expression level of its target, ONECUT2.[5][6] Therefore, it is most effective in prostate cancer cell lines with high endogenous expression of ONECUT2.[2] The 22Rv1 cell line is commonly used and has been shown to be responsive to this compound.[2][4] Other sensitive cell lines include LNCaP and C4-2.[7] Cell lines with low ONECUT2 expression, such as DU145, are generally less responsive.[8] It is highly recommended to verify the ONECUT2 expression level in your specific cell line stock by Western blot.[8]
Q3: What is the expected IC50 range for this compound?
The IC50 value for this compound can vary depending on the cell line and experimental conditions. Published data suggests an effective concentration range for inhibiting cell growth in various prostate cancer cell lines is between 0.01 µM and 100 µM.[7] Apoptosis has been observed at concentrations of 10-20 µM after 48 hours of treatment in 22Rv1 cells.[9]
Q4: Should I use the free base or the hydrochloride salt of this compound?
While both the free base and the hydrochloride salt of this compound exhibit comparable biological activity, the hydrochloride salt form generally offers enhanced water solubility and stability.[1]
Troubleshooting Guide for Inconsistent IC50 Values
Variability in IC50 values is a common issue in cell-based assays. This guide provides a systematic approach to troubleshooting and improving the reproducibility of your this compound experiments.
Issue 1: High Variability Between Replicate Wells
| Possible Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogeneous single-cell suspension before plating by gentle pipetting. Avoid introducing bubbles. |
| Edge Effects | The outer wells of a microplate are prone to evaporation. It is advisable to fill the perimeter wells with sterile PBS or media without cells and not use them for experimental data.[1] |
| Pipetting Errors | Calibrate and regularly service your pipettes. Use reverse pipetting for viscous solutions and ensure consistent technique. |
| Incomplete Compound Mixing | After adding this compound, mix the plate gently by tapping or using a plate shaker to ensure even distribution. |
Issue 2: Poor or No Dose-Response Curve
| Possible Cause | Recommended Solution |
| Incorrect Concentration Range | The tested concentration range may be too narrow or not centered around the IC50. Perform a preliminary experiment with a broad range of concentrations (e.g., 0.01 µM to 100 µM) to identify the active range.[8] |
| Compound Instability or Precipitation | Prepare fresh dilutions of this compound from a stock solution for each experiment.[8] Check the solubility of this compound in your culture medium, as precipitation at high concentrations can lead to a plateau in the response.[8] The hydrochloride salt may offer better solubility.[1] |
| Cell Line Resistance | Verify the ONECUT2 expression in your cell line.[8] Low expression of the target will lead to reduced sensitivity.[5][6] |
| Assay Interference | This compound may interfere with the assay chemistry (e.g., direct reduction of MTT reagent). Run a cell-free control with media, this compound at various concentrations, and the viability assay reagent to test for interference.[1] If interference is observed, consider an alternative viability assay with a different detection principle (e.g., ATP-based assay like CellTiter-Glo®).[1][8] |
Issue 3: Low Viability in Vehicle Control Wells
| Possible Cause | Recommended Solution |
| Suboptimal Cell Culture Conditions | Ensure proper incubator temperature (37°C), CO2 levels (5%), and humidity. Use fresh, high-quality culture medium and serum. |
| Cell Contamination | Regularly test your cell lines for mycoplasma and other microbial contaminants.[1] |
| Incorrect Seeding Density | Optimize the cell seeding density. Too few cells can lead to poor growth, while too many can result in overgrowth and nutrient depletion before the end of the experiment.[1] |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is not toxic to your cells. Typically, the final DMSO concentration should be kept below 0.5%.[1] |
Experimental Protocols
Cell Viability (MTT) Assay for this compound IC50 Determination
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound in prostate cancer cell lines using an MTT assay.
Materials:
-
Prostate cancer cell lines (e.g., 22Rv1)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)[4]
-
This compound stock solution (e.g., 10 mM in DMSO)[4]
-
96-well plates[9]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[5]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A recommended starting range is 0.01 µM to 100 µM.[9]
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).[8]
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.[8]
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).[8]
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.[8]
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[5][8]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[9]
-
Mix gently on an orbital shaker to ensure complete solubilization.[8]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
Subtract the average absorbance of the no-cell control from all other wells.
-
Normalize the data to the vehicle control by setting the average absorbance of the vehicle control wells to 100%.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits ONECUT2, leading to apoptosis.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining IC50 values.
Troubleshooting Logic for Inconsistent IC50 Values
Caption: Troubleshooting inconsistent IC50 results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ONECUT2 is a Targetable Master Regulator of Lethal Prostate Cancer that Suppresses the Androgen Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ONECUT2 as a key mediator of androgen receptor-independent cell growth and neuroendocrine differentiation in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: CSRM617 Dose-Response Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering non-sigmoidal dose-response curves with the ONECUT2 inhibitor, CSRM617.
Frequently Asked Questions (FAQs)
Q1: What is the expected shape of a dose-response curve for this compound?
A typical dose-response curve for a selective inhibitor like this compound is expected to be sigmoidal (S-shaped). This reflects a dose-dependent inhibition of a biological process, such as cell proliferation or enzymatic activity, that saturates at higher concentrations. The curve is characterized by a top plateau (maximal response), a bottom plateau (minimal response), and a transitional phase from which the IC50 (half-maximal inhibitory concentration) can be determined.
Q2: We are observing a U-shaped or bell-shaped dose-response curve with this compound. What could be the cause?
A U-shaped or biphasic dose-response curve, where the inhibitory effect decreases at higher concentrations, can be indicative of several factors.[1] These may include:
-
Off-target effects: At higher concentrations, this compound might interact with other cellular targets, leading to unforeseen biological responses that counteract the primary inhibitory effect.
-
Cellular toxicity: High concentrations of the compound could induce cellular stress responses or necrosis, which might interfere with the assay readout. For example, if the assay measures a specific apoptotic pathway, widespread necrosis at high doses could lead to a different and potentially reduced signal.
-
Compound solubility: this compound may have limited solubility at higher concentrations, leading to precipitation and a reduction in the effective concentration in solution.
Q3: Our dose-response curve for this compound does not reach a bottom plateau, even at high concentrations. Why might this be happening?
An incomplete dose-response curve where the response does not plateau at the bottom can suggest several possibilities:[2]
-
Insufficient concentration range: The concentrations tested may not be high enough to achieve maximal inhibition. It is advisable to extend the concentration range of this compound in subsequent experiments.
-
Partial antagonism: this compound might be acting as a partial inhibitor of ONECUT2, meaning it cannot fully suppress its activity even at saturating concentrations.
-
Presence of a resistant subpopulation: In cell-based assays, a subpopulation of cells may be resistant to this compound, leading to a persistent response at high concentrations.
Troubleshooting Non-Sigmoidal Curves
Problem: The dose-response curve for this compound in our cell viability assay is non-sigmoidal.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | 1. Visually inspect the wells with the highest concentrations of this compound for any precipitate. 2. Consult the solubility information for this compound hydrochloride, which generally has better aqueous solubility.[3] 3. Consider preparing the stock solution in an appropriate solvent (e.g., DMSO) and ensure the final solvent concentration is consistent and non-toxic across all wells. |
| Cytotoxicity | 1. Perform a parallel cytotoxicity assay (e.g., LDH release or trypan blue exclusion) to assess cell membrane integrity at the concentrations of this compound being tested. 2. If significant cytotoxicity is observed at concentrations where the dose-response curve behaves unexpectedly, consider using a different assay endpoint that is less susceptible to confounding cytotoxic effects. |
| Assay Interference | 1. Run a control experiment with the assay components (e.g., detection reagents) and this compound in the absence of cells or the target protein to check for any direct interference. 2. Review the literature for potential interactions of similar small molecules with the chosen assay technology. |
| Off-Target Effects | 1. Lower the concentration range of this compound to focus on the specific, high-affinity binding to ONECUT2. 2. Consider using a more specific assay that directly measures ONECUT2 activity or the expression of a known downstream target gene like PEG10 to confirm the on-target effects.[4] |
| Experimental Error | 1. Review pipetting techniques and ensure accurate serial dilutions. 2. Check for and mitigate edge effects in microplates by not using the outer wells or by filling them with a buffer.[5] 3. Ensure consistent cell seeding density and health.[5] |
Experimental Protocols
General Protocol for a Cell-Based Dose-Response Assay with this compound
This protocol provides a general framework. Specific cell lines, seeding densities, and incubation times should be optimized for your experimental system.
-
Cell Seeding:
-
Culture prostate cancer cells (e.g., 22Rv1) in appropriate media.[6]
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound to achieve the desired final concentrations. A common concentration range to test is 0.01-100 µM.[3][7]
-
Add the different concentrations of this compound or vehicle control (e.g., DMSO) to the appropriate wells.
-
-
Incubation:
-
Assay Readout:
-
Perform the chosen assay (e.g., CellTiter-Glo® for viability, Caspase-Glo® 3/7 for apoptosis).
-
Measure the signal using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response model to determine the IC50 value.[8]
-
Western Blot for Apoptosis Markers
This method can be used to confirm the pro-apoptotic effect of this compound.
-
Cell Treatment and Lysis:
-
Protein Quantification and Electrophoresis:
-
Immunoblotting:
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[6]
-
Quantitative Data Summary
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) | 7.43 µM | Surface Plasmon Resonance (SPR) | [3][10][11] |
| In Vitro Activity | Inhibits cell growth in PC-3, 22RV1, LNCaP, and C4-2 cells (0.01-100 µM; 48 hours) | Cell-based assays | [3][7] |
| Apoptosis Induction | Induces apoptosis in 22Rv1 cells (10-20 µM; 48 hours) | Western blot for cleaved Caspase-3 and PARP | [3][7] |
| In Vivo Efficacy | Inhibits tumor growth in a 22Rv1 xenograft model (50 mg/kg; p.o.; daily) | Animal studies | [7] |
Visualizations
Caption: this compound inhibits ONECUT2, leading to apoptosis and affecting AR signaling.
Caption: General workflow for a dose-response experiment with this compound.
Caption: Logical steps for troubleshooting non-sigmoidal dose-response curves.
References
- 1. Modeling Biphasic, Non-Sigmoidal Dose-Response Relationships: Comparison of Brain-Cousens and Cedergreen Models for a Biochemical Dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 2. graphpad.com [graphpad.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Prism 3 -- Analyzing Dose-Response Data - FAQ 1751 - GraphPad [graphpad.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Cell Line-Specific Responses to CSRM617 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CSRM617. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
I. FAQs: General Information
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2).[1][2][3] In the context of castration-resistant prostate cancer (CRPC), ONECUT2 acts as a master regulator of androgen receptor (AR) networks and is a crucial survival factor.[1][2][4][5] this compound directly binds to the HOX domain of ONECUT2, thereby inhibiting its transcriptional activity.[1][3][6] This inhibition can suppress the growth of cancer cells and induce apoptosis.[4][6]
Q2: Why are there cell line-specific responses to this compound?
A2: The primary determinant of a cell line's sensitivity to this compound is the expression level of its target, ONECUT2.[4][7] Cell lines with high endogenous expression of ONECUT2 are generally more responsive to the growth-inhibitory and pro-apoptotic effects of this compound.[4][6][7] Additionally, the genetic background of the cell line, including the status of the androgen receptor (AR) and other signaling pathways, can influence the response.[7]
Q3: Which cell lines are recommended for studying the effects of this compound?
A3: The choice of cell line depends on the specific research question. For castration-resistant prostate cancer (CRPC) studies, 22Rv1 cells, which express high levels of ONECUT2, are highly sensitive to this compound.[7] LNCaP and C4-2 cells are also good models representing androgen-sensitive and castration-resistant prostate cancer, respectively.[7] PC-3 cells can be used as a model for AR-negative prostate cancer, while DU145, with low ONECUT2 expression, can serve as a less responsive control.[7] It is crucial to verify the ONECUT2 expression in your specific cell line stock.[7]
II. Data Presentation: Summary of Quantitative Data
Table 1: Cell Growth Inhibition by this compound
| Cell Line | Concentration Range (48 hours) | Notes |
| 22Rv1 | 20 nM - 20 µM | Inhibits cell growth.[4][6] |
| LNCaP | 0.01 - 100 µM | Inhibits cell growth.[4] |
| PC-3 | 0.01 - 100 µM | Inhibits cell growth.[4] |
Note: Specific IC50 values may need to be empirically determined for your specific cell line and experimental conditions.
Table 2: Induction of Apoptosis by this compound in 22Rv1 Cells
| Treatment Condition | Outcome |
| 10 - 20 µM for 48-72 hours | Induces apoptosis.[4][8] |
| 20 µM for 72 hours | Induces apoptosis, marked by increased cleaved Caspase-3 and PARP.[4][6] |
III. Troubleshooting Guides
Problem 1: Low or no response to this compound treatment in a supposedly sensitive cell line.
-
Possible Cause 1: Low ONECUT2 Expression.
-
Troubleshooting: Verify the ONECUT2 protein levels in your cell line stock by Western blot.[7] Passage number can influence protein expression; it is advisable to use cells at a consistent and low passage number.
-
-
Possible Cause 2: Compound Inactivity.
-
Troubleshooting: Ensure that your this compound stock is properly stored and handled. Prepare fresh dilutions for each experiment.[7]
-
-
Possible Cause 3: Suboptimal Assay Conditions.
-
Troubleshooting: Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line.[9]
-
Problem 2: High background or inconsistent results in cell-based assays.
-
Possible Cause 1: Assay-Specific Issues.
-
Troubleshooting: For metabolic assays like MTT, the compound itself might interfere with the assay. Consider using an alternative viability assay that measures a different cellular parameter, such as ATP levels (e.g., CellTiter-Glo®) or membrane integrity.[7]
-
-
Possible Cause 2: Inconsistent Cell Seeding.
-
Troubleshooting: Ensure a homogenous single-cell suspension before seeding. Pipetting technique is crucial for uniform cell distribution.[10]
-
-
Possible Cause 3: Edge Effects in Microplates.
-
Troubleshooting: To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill the outer wells with sterile PBS or media.
-
Problem 3: Unexpected or non-specific bands in Western blot analysis.
-
Possible Cause 1: Antibody Issues.
-
Possible Cause 2: Improper Blocking or Washing.
-
Possible Cause 3: Protein Degradation.
IV. Experimental Protocols
1. Cell Viability Assay (MTT Protocol)
This assay measures the metabolic activity of cells as an indicator of viability.[15][16]
-
Materials:
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations for the desired duration (e.g., 48 hours).[8] Include vehicle-treated and untreated controls.
-
After treatment, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[15][17]
-
Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[15][17]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[16]
-
2. Western Blot Analysis
This protocol is for detecting changes in protein expression levels (e.g., ONECUT2, Cleaved Caspase-3, PARP) following this compound treatment.[4]
-
Materials:
-
6-well tissue culture plates
-
This compound
-
Ice-cold PBS
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.[4]
-
Determine protein concentration using a BCA assay.[4]
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.[4]
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[4]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.[4]
-
3. Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19]
-
Materials:
-
6-well tissue culture plates
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Annexin-binding buffer
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with this compound as desired.
-
Harvest both adherent and floating cells.
-
Wash cells with cold PBS and centrifuge.[19]
-
Resuspend the cell pellet in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[20]
-
Analyze the cells by flow cytometry within one hour.[19] Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[19]
-
V. Mandatory Visualizations
Caption: this compound inhibits ONECUT2, affecting AR signaling and apoptosis.
Caption: Workflow for evaluating this compound effects on prostate cancer cells.
Caption: this compound resistance may involve bypass signaling pathway activation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ONECUT2 is a novel target for treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. licorbio.com [licorbio.com]
- 13. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 15. broadpharm.com [broadpharm.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
Technical Support Center: Mitigating Potential Toxicity of CSRM617 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on mitigating potential toxicities associated with the use of CSRM617, a selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2), in animal models of cancer. While preclinical studies have generally shown this compound to be well-tolerated at efficacious doses, this guide offers troubleshooting strategies and frequently asked questions (FAQs) to assist researchers in managing any adverse effects that may arise, particularly in long-term studies or at higher dose levels.
Frequently Asked Questions (FAQs)
Q1: What is the established well-tolerated and effective dose of this compound in mouse models?
A1: Based on published preclinical studies in prostate cancer xenograft models, a dose of 50 mg/kg administered daily via intraperitoneal (IP) injection or oral gavage has been shown to be both effective and well-tolerated.[1] This regimen, tested for up to 20 days, significantly inhibited tumor growth and metastasis without causing notable weight loss in the animals.[1] For long-term experiments, it is advisable to start with this established dose and implement rigorous monitoring for any signs of cumulative toxicity.[1]
Q2: What are the potential signs of toxicity to monitor for during in vivo studies with this compound?
A2: While significant toxicity has not been a prominent feature in short-term studies with this compound, it is crucial to monitor for general and specific signs of adverse effects, especially in studies of longer duration or with escalating doses. Key indicators include:
-
General Health: Significant and progressive weight loss (a loss of over 20% of body weight is a common endpoint), changes in behavior such as lethargy or ruffled fur, hunched posture, and reduced activity.[1][2]
-
Gastrointestinal Issues: Diarrhea, loss of appetite, and dehydration.[1][3]
-
Organ-Specific Toxicity: Although not specifically reported for this compound, researchers should be vigilant for signs related to liver or kidney dysfunction, such as jaundice or changes in urine output.[1] For long-term studies, periodic blood work to assess liver enzymes and kidney function markers is recommended.[4]
Q3: What should I do if I observe signs of toxicity in my animal models?
A3: If you observe signs of toxicity, a systematic approach is recommended:
-
Dose De-escalation: Consider reducing the dose to determine the maximum tolerated dose (MTD) for your specific model and experimental conditions.[1]
-
Modify Dosing Schedule: Switching from a daily to an intermittent dosing schedule (e.g., every other day, or a 5-days-on/2-days-off cycle) may help reduce cumulative toxicity while potentially maintaining efficacy.[1]
-
Provide Supportive Care: Ensure easy access to food and water. Nutritional support with high-energy gels can be beneficial for animals experiencing weight loss.[2] For dehydration due to diarrhea, subcutaneous fluids may be necessary.[3]
-
Vehicle Control: Always include a vehicle-only control group to ensure that the observed toxicity is not due to the formulation excipients.[4]
Q4: Are there alternative formulation strategies to potentially reduce this compound toxicity?
A4: The choice of vehicle can influence the toxicity of a compound.[5] While a common vehicle for this compound is 2.5% DMSO in PBS for intraperitoneal injection, exploring alternative formulations for oral administration, such as corn oil or specialized nano-drug delivery systems, could potentially alter the pharmacokinetic profile and reduce systemic toxicity.[1][6] However, any new formulation would require thorough validation.
Troubleshooting Guides
Issue 1: Unexpected Weight Loss in Treated Animals
-
Possible Cause: The dose of this compound may be too high for the specific animal strain, age, or overall health status of the mice. While the tumor itself can cause cachexia, drug-induced weight loss should be carefully evaluated.[2]
-
Troubleshooting Steps:
-
Confirm Accurate Dosing: Double-check all calculations and the concentration of your dosing solution.
-
Dose Reduction: Reduce the dose of this compound by 25-50% and monitor the animals closely.
-
Nutritional Support: Provide supplemental nutrition, such as high-calorie food gels, to support the animals' caloric intake.[2]
-
Intermittent Dosing: Change to a less frequent dosing schedule to allow for recovery between treatments.[1]
-
Evaluate Tumor Burden: In xenograft models, a large tumor burden can contribute to weight loss, confounding the assessment of drug toxicity.
-
Issue 2: Gastrointestinal (GI) Distress (e.g., Diarrhea)
-
Possible Cause: Although not widely reported for this compound, GI toxicity is a common side effect of many small molecule inhibitors.[3][4] This can be due to on-target effects on the gut or off-target effects.
-
Troubleshooting Steps:
-
Monitor Fecal Consistency: Implement a scoring system to quantitatively assess the severity of diarrhea.[3]
-
Supportive Care: Provide subcutaneous fluids to prevent dehydration. Anti-diarrheal agents like loperamide (B1203769) may be considered after veterinary consultation and a pilot study to determine a safe and effective dose for your model.[3]
-
Dietary Adjustments: Ensure the diet is palatable and easily digestible. A moist or gel-based diet can improve intake.[3]
-
Histopathology: At the end of the study, perform a histopathological examination of the GI tract to look for signs of inflammation or mucosal damage.[4]
-
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in a 22Rv1 Xenograft Model
| Treatment Group | Dosage | Administration | Outcome | Reference |
| Vehicle Control | - | Daily intraperitoneal injection | Progressive tumor growth | [7] |
| This compound | 50 mg/kg | Daily intraperitoneal injection for 20 days | Significant inhibition of tumor growth and reduction in metastases | [7] |
Table 2: General Toxicity Monitoring Parameters in Preclinical Studies
| Parameter | Method of Assessment | Frequency | Potential Indication of Toxicity |
| Body Weight | Digital scale | Daily | >15-20% loss from baseline[2] |
| Clinical Signs | Visual observation | Daily | Ruffled fur, hunched posture, lethargy, dehydration |
| Food & Water Intake | Measurement of consumption | Daily/Every other day | Significant decrease from baseline |
| Fecal Consistency | Visual scoring | Daily | Soft or watery stools indicating diarrhea[3] |
| Complete Blood Count | Blood sample analysis | Baseline and end of study | Changes in red and white blood cell counts |
| Clinical Chemistry | Blood sample analysis | Baseline and end of study | Elevated liver enzymes (ALT, AST), increased BUN/creatinine |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for In Vivo Studies
Objective: To prepare a dosing solution of this compound for intraperitoneal administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile, pH 7.4
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (27-gauge)
Procedure:
-
Calculate the required amount of this compound: The amount needed depends on the number of mice and their average weight. For a 25g mouse, a 50 mg/kg dose requires 1.25 mg of this compound.
-
Prepare the vehicle solution: Prepare a sterile solution of 2.5% DMSO in PBS.
-
Dissolve this compound: Weigh the required amount of this compound and dissolve it in the appropriate volume of DMSO. Vortex briefly to ensure complete dissolution.
-
Prepare the final dosing solution: Add the sterile PBS to the dissolved this compound to achieve the final desired concentration and a 2.5% DMSO concentration. The final concentration should allow for a standard injection volume (e.g., 100-200 µL per mouse).
-
Administration: Administer the prepared solution to the mice via intraperitoneal injection.
-
Storage: Use the prepared solution immediately. If short-term storage is necessary, keep it on ice and protected from light.
Protocol 2: General Toxicity Monitoring in Mice
Objective: To monitor for signs of toxicity in mice during treatment with this compound.
Procedure:
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.
-
Baseline Measurements: Before the first dose, record the body weight and perform a thorough clinical observation of each animal.
-
Daily Monitoring:
-
Body Weight: Weigh each mouse daily at approximately the same time.
-
Clinical Observations: Observe each mouse for changes in appearance (fur, posture), behavior (activity level), and any signs of distress.
-
Food and Water Consumption: Monitor food and water intake.
-
Fecal Output: Visually inspect feces for any signs of diarrhea.
-
-
Data Recording: Maintain detailed records for each animal throughout the study.
-
Humane Endpoints: Establish clear humane endpoints before the study begins. A common endpoint is a loss of 20% of the initial body weight or the presentation of severe clinical signs of distress.[2]
Visualizations
Caption: this compound inhibits the ONECUT2 transcription factor, leading to the suppression of pro-survival pathways and the induction of apoptosis in prostate cancer cells.
Caption: A logical workflow for monitoring and mitigating potential toxicity during in vivo experiments with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. clearh2o.com [clearh2o.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Prediction of the effect of formulation on the toxicity of chemicals - Toxicology Research (RSC Publishing) DOI:10.1039/C6TX00303F [pubs.rsc.org]
- 6. dovepress.com [dovepress.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Ensuring complete formazan solubilization in MTT assays with CSRM617
Welcome to the technical support center for researchers using CSRM617 in cell viability studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you ensure complete formazan (B1609692) solubilization and obtain accurate results in your MTT assays.
Troubleshooting Guide
Issue: Incomplete Formazan Solubilization in the Presence of this compound
Researchers may encounter difficulties in completely dissolving the purple formazan crystals in MTT assays when treating cells with this compound. This can lead to inaccurate and unreliable cell viability data. Below are common causes and their solutions.
| Potential Cause | Recommended Solution | Verification Steps |
| Insufficient Solvent Volume or Mixing | Increase the volume of the solubilization solvent (e.g., DMSO, acidified isopropanol, or SDS solution). Ensure vigorous but careful mixing by pipetting up and down or using an orbital shaker for 15-30 minutes.[1] Avoid vigorous shaking that could detach adherent cells. | Visually inspect the wells under a microscope to confirm the complete dissolution of all formazan crystals before reading the plate.[1] |
| Interaction of this compound with Formazan Crystals | This compound or its metabolites might interact with formazan crystals, affecting their solubility.[1] Consider switching to a different solubilization solvent. A combination of DMSO and a detergent like SDS can be more effective.[2][3][4] A solution of 10% SDS in 0.01 M HCl is a common alternative.[5][6] | Compare the absorbance readings and the visual appearance of wells solubilized with different solvents. |
| Precipitation of this compound | High concentrations of this compound may precipitate in the culture medium, trapping formazan crystals. | Visually inspect the wells for any precipitate before and after adding the MTT reagent. Run a control plate with this compound in the medium without cells to check for precipitation.[1] |
| Extracellular Formazan Crystal Formation | Large, marginally soluble formazan crystals can form extracellularly and are difficult to dissolve.[7] | After the MTT incubation, consider gently centrifuging the plate (for suspension cells) and carefully removing the supernatant before adding the solubilization solvent. For adherent cells, careful aspiration of the medium is crucial to avoid dislodging cells and formazan. |
| Suboptimal pH of Solubilization Solution | The pH of the solubilization solution can impact formazan solubility. | For SDS-based solutions, ensure the pH is appropriately adjusted (e.g., pH 4.7 for a DMF/SDS/acetic acid solution).[8] For DMSO or isopropanol, ensure they are of high purity. |
Frequently Asked Questions (FAQs)
Q1: What is the principle of the MTT assay?
The MTT assay is a colorimetric method used to assess cell viability. It is based on the conversion of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases of living, metabolically active cells.[1] The amount of formazan produced is directly proportional to the number of viable cells.[1][8]
Q2: Can this compound interfere with the MTT assay itself?
Yes, it is possible. Test compounds can interfere with the MTT assay in several ways.[9] Compounds with reducing properties can directly reduce MTT to formazan, leading to falsely high viability readings.[1][10] It is also possible for a compound to interact with the formazan crystals, affecting their solubility or absorbance spectrum.[1]
Q3: How can I check if this compound is directly reducing MTT?
To test for direct MTT reduction by this compound, you should perform a cell-free control experiment.[1]
-
Prepare a 96-well plate with cell culture medium but without cells.
-
Add the same concentrations of this compound as used in your cell-based assay.
-
Add the MTT reagent and incubate for the same duration as your main experiment.
-
Add the solubilization solvent and measure the absorbance.
-
A significant increase in absorbance in the absence of cells indicates direct reduction of MTT by this compound.[10][11]
Q4: What are the best solubilization agents for formazan crystals?
Several agents can be used to dissolve formazan crystals. The most common are:
-
Dimethyl sulfoxide (B87167) (DMSO) [5]
-
Acidified isopropanol (e.g., 0.04 M HCl in isopropanol)[5][8]
-
Sodium dodecyl sulfate (B86663) (SDS) , often in an acidic solution (e.g., 10% SDS in 0.01 M HCl).[5][6][8]
-
A combination of DMSO and 5% SDS buffered with ammonia (B1221849) buffer has been shown to be very effective for complete solubilization.[2][3][12]
Q5: Should I remove the culture medium after MTT incubation?
This is a critical step. For adherent cells, the medium containing MTT is typically removed carefully by aspiration before adding the solubilization solvent. For suspension cells, the plate is usually centrifuged to pellet the cells, and then the supernatant is carefully removed. However, some protocols suggest adding the solubilization solution directly to the medium, especially when using SDS-based solutions, to avoid the loss of formazan crystals.[6][13]
Experimental Protocols
Standard MTT Assay Protocol for Adherent Cells
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound. Include appropriate vehicle controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock in serum-free medium to a working concentration (e.g., 0.5 mg/mL). Remove the medium containing this compound and add 100 µL of the MTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, protected from light.[8]
-
Formazan Solubilization:
-
Carefully aspirate the MTT solution from the wells without disturbing the formazan crystals or the cell layer.
-
Add 100-150 µL of a suitable solubilization solvent (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at a wavelength between 570 nm and 590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Cell-Free MTT Reduction Control
-
Prepare a 96-well plate with 100 µL of cell culture medium per well.
-
Add the same concentrations of this compound as used in the cell-based assay.
-
Add 10 µL of 5 mg/mL MTT stock solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Add 100 µL of the solubilization solvent.
-
Measure the absorbance at 570 nm.
Signaling Pathways & Workflows
Caption: Workflow of the MTT assay with this compound, including the formazan solubilization step.
Caption: Logical workflow for troubleshooting incomplete formazan solubilization in MTT assays.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Improved Formazan Dissolution for Bacterial MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sdiarticle4.com [sdiarticle4.com]
- 11. Interference by Anti-Cancer Chemotherapeutic Agents in the MTT-Tumor Chemosensitivity Assay | Semantic Scholar [semanticscholar.org]
- 12. Improved Formazan Dissolution for Bacterial MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Avoiding edge effects in 96-well plate assays with CSRM617
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid edge effects in 96-well plate assays involving CSRM617.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of edge effects in 96-well plate assays with this compound?
A1: The primary cause of the "edge effect" is the increased rate of evaporation from the wells located on the perimeter of a 96-well plate compared to the central wells.[1] This evaporation leads to changes in the concentration of media components, salts, and this compound itself in the outer wells.[1][2] These changes can alter cellular physiology, leading to inconsistent cell growth and unreliable data.[3] Temperature gradients across the plate, where outer wells change temperature more rapidly than inner wells, can also contribute to the edge effect.[4][5]
Q2: How can edge effects impact my cell-based assays with this compound?
A2: Edge effects can significantly compromise the accuracy and reproducibility of your results. The increased concentration of solutes in the outer wells due to evaporation can lead to cellular stress, affecting viability and proliferation.[1][3] This can manifest as:
-
Inaccurate IC50 values for this compound, as cells in the outer wells are exposed to a higher effective concentration.
-
Increased variability in cell viability or apoptosis readouts between wells.
-
Uneven cell growth, with cells in the outer wells showing different morphology or density.[6]
Q3: What are the most effective general strategies to minimize edge effects?
A3: Several strategies can be employed to mitigate edge effects. A common and effective approach is to create a humidified environment around the experimental wells. This can be achieved by filling the outer 36 wells of the 96-well plate with sterile phosphate-buffered saline (PBS), sterile water, or cell culture medium without cells.[7] This "moat" helps to saturate the air within the plate, reducing evaporation from the inner experimental wells.[8] Additionally, using breathable sealing films or tapes can help minimize evaporation while allowing for necessary gas exchange.[1][2]
Troubleshooting Guide
Problem 1: I'm observing higher cell death in the outer wells of my control plate (vehicle-treated) compared to the inner wells in a this compound cell viability assay.
| Possible Cause | Solution |
| Significant Evaporation | Implement a "moat" by filling the perimeter wells with sterile PBS or media to increase humidity.[7] Ensure the incubator has adequate humidity levels. Use a plate sealer or a low-evaporation lid.[1][2][9] |
| Temperature Gradients | After seeding cells, allow the plate to sit at room temperature for 30-60 minutes before placing it in the incubator. This allows for more uniform cell settling.[4][7] Avoid stacking plates in the incubator, as this can create temperature inconsistencies. |
| Uneven Cell Seeding | Ensure your cell suspension is homogenous before and during seeding. Mix the cell suspension gently between pipetting. |
Problem 2: The IC50 value for this compound is inconsistent across different experiments.
| Possible Cause | Solution |
| Variable Edge Effects | Consistently apply edge effect mitigation strategies in all experiments. The most straightforward approach is to leave the outer wells for a sterile liquid buffer and only use the inner 60 wells for your experiment. |
| Inconsistent Incubation Time | Standardize the incubation time with this compound across all experiments. Longer incubation times can exacerbate evaporation.[1] |
| Inaccurate Drug Concentration | Evaporation can concentrate this compound in the outer wells. By using only the inner wells for experimental samples, you ensure a more consistent drug concentration. |
Experimental Protocol: Cell Viability (MTT) Assay with this compound
This protocol details a cell viability assay using this compound in a 96-well plate, incorporating measures to avoid edge effects.
Materials:
-
Prostate cancer cell line (e.g., 22Rv1)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Sterile PBS
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Prepare a cell suspension at the desired density (e.g., 5,000-10,000 cells/well).
-
Fill the 36 perimeter wells of a 96-well plate with 100 µL of sterile PBS.
-
Seed the inner 60 wells with 100 µL of the cell suspension.
-
Incubate the plate at room temperature in a sterile hood for 30-60 minutes to allow for even cell settling.[4][7]
-
Transfer the plate to a 37°C, 5% CO2 incubator and incubate overnight.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Carefully remove the medium from the inner wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each of the inner 60 wells.
-
Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully aspirate the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the dose-response curve and determine the IC50 value of this compound.
-
Visualizations
Caption: A flowchart of the experimental workflow designed to minimize edge effects.
References
- 1. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Can You Eliminate the Threats of Edge Effect During Long-term Incubation? - Advancing Cell Culture [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. usascientific.com [usascientific.com]
- 7. gmpplastic.com [gmpplastic.com]
- 8. New cell culture plate eliminates 'edge effect' during extended incubation [cleanroomtechnology.com]
- 9. cytoscientific.com [cytoscientific.com]
Validation & Comparative
Unveiling the Consequences of ONECUT2 Inhibition: A Comparative Analysis of CSRM617 and Genetic Knockdown
For researchers, scientists, and drug development professionals, understanding the precise effects of therapeutic interventions is paramount. This guide provides a comprehensive comparison of two methods for inhibiting the transcription factor ONECUT2 (One Cut Homeobox 2), a key player in aggressive prostate cancer: the small molecule inhibitor CSRM617 and genetic knockdown techniques such as siRNA/shRNA.
ONECUT2 has emerged as a critical regulator of androgen receptor (AR) networks, particularly in castration-resistant prostate cancer (CRPC).[1][2] Its inhibition has been shown to decrease cell proliferation, induce programmed cell death (apoptosis), and suppress metastasis.[3][4][5] This guide will objectively compare the phenotypic and molecular outcomes of this compound treatment with those of direct ONECUT2 gene silencing, supported by experimental data and detailed protocols.
Quantitative Comparison of Effects
To facilitate a clear comparison, the following tables summarize the quantitative data on the efficacy of this compound and ONECUT2 knockdown in prostate cancer cell lines.
| Table 1: Comparison of Phenotypic Effects | ||
| Cellular Process | Effect of this compound Treatment | Effect of ONECUT2 Knockdown (siRNA/shRNA) |
| Cell Growth/Proliferation | Dose-dependent inhibition of cell growth in various prostate cancer cell lines (PC-3, 22RV1, LNCaP, C4-2).[3][4] IC50 values typically range from 5-15 µM depending on the cell line.[6] | Potent suppression of cell growth.[4] Silencing ONECUT2 with siRNA significantly decreased the proliferation of NE-like PC3 cells.[7] |
| Apoptosis | Induction of apoptosis in a concentration-dependent manner.[3] Treatment of 22Rv1 cells with 20 µM this compound for 72 hours resulted in 65% apoptotic cells (cleaved Caspase-3 positive).[1] | Silencing ONECUT2 caused extensive apoptosis in LNCaP and C4-2 cells.[8] |
| Metastasis | Reduces the onset and growth of diffuse metastases in mouse models.[9][10] | Silencing of ONECUT2 suppressed metastasis of 22Rv1 cells in mice.[9] |
| Tumor Growth (In Vivo) | Significantly reduces tumor volume and weight in xenograft models.[10] | Lentiviral knockdown of ONECUT2 significantly suppressed tumor growth in PC3 xenograft models.[7] In an ovarian cancer xenograft model, silencing ONECUT2 decreased the tumor inhibition rate by ~73%.[11] |
| Table 2: Comparison of Molecular Effects | ||
| Molecular Target/Pathway | Effect of this compound Treatment | Effect of ONECUT2 Knockdown (siRNA/shRNA) |
| ONECUT2 Expression | No direct effect on ONECUT2 protein levels. This compound is a functional inhibitor.[4] | Significant reduction in ONECUT2 mRNA and protein levels.[4] |
| PEG10 Expression | Time-dependent decrease in PEG10 mRNA and protein expression.[10][12] | Direct regulation and suppression of PEG10.[4] |
| Androgen Receptor (AR) Axis | Downregulation of AR-regulated genes.[4] this compound can lead to a complex modulation of AR and FOXA1 levels.[13] | Suppression of the AR transcriptional program.[14] |
| Apoptosis Markers | Increased expression of cleaved Caspase-3 and PARP.[1][3] | Induction of apoptosis markers.[5] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs, the following diagrams have been generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Multimodal action of ONECUT2 in driving neuroendocrine prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ONECUT2 is a driver of neuroendocrine prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ONECUT2 is a Targetable Master Regulator of Lethal Prostate Cancer that Suppresses the Androgen Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. ONECUT2 is a targetable master regulator of lethal prostate cancer that suppresses the androgen axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating On-Target Engagement of CSRM617 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the on-target engagement of CSRM617, a selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2).[1][2][3] this compound directly binds to the HOX domain of ONECUT2, a key driver in metastatic castration-resistant prostate cancer (mCRPC), and inhibits its transcriptional activity.[1][4][5] Validating that a compound interacts with its intended target within a cellular context is a critical step in drug discovery and development. This document outlines and compares key experimental approaches for confirming this compound's engagement with ONECUT2, supported by experimental data and detailed protocols.
Core Mechanism of this compound
This compound was identified as a direct inhibitor of ONECUT2 through in silico modeling and chemical library screening.[1][5] It binds to the HOX domain of ONECUT2, thereby suppressing its function as a transcriptional regulator.[2][4] This inhibition leads to downstream effects such as the downregulation of ONECUT2 target genes, like PEG10, and the induction of apoptosis, which can be observed by the appearance of cleaved Caspase-3 and PARP.[6][7]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's interaction with its target and its cellular effects.
Table 1: Binding Affinity and Cellular Potency of this compound
| Parameter | Value | Method | Cell Lines | Reference |
| Binding Affinity (Kd) | 7.43 µM | Surface Plasmon Resonance (SPR) | - | [1][3][6] |
| IC50 (Cell Viability) | 5-15 µM | Cell Viability Assay | Prostate Cancer Cell Lines | [8] |
| Apoptosis Induction | 10-20 µM | Western Blot for Cleaved Caspase-3 and PARP | 22Rv1 | [3][8] |
Comparison of On-Target Validation Methods
Several robust methods can be employed to confirm the direct interaction of this compound with ONECUT2 in a cellular environment. Each method offers distinct advantages and provides complementary evidence of target engagement.
Table 2: Comparison of Target Engagement Validation Methods
| Method | Principle | Key Advantages | Key Considerations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, leading to a higher melting temperature.[9][10] | Label-free, performed in intact cells or lysates, reflects physiological conditions.[11][12] | Requires a specific antibody for the target protein; optimization of heat shock conditions may be needed. |
| Immunoprecipitation-Western Blot (IP-WB) | An antibody pulls down the target protein, and co-precipitated binding partners (the drug) can be detected.[13][14] | Widely used, relatively straightforward, can confirm direct interaction. | Can have issues with non-specific binding; requires careful optimization of lysis and wash conditions.[15][16] |
| Fluorescent Imaging | A fluorescently labeled version of the drug or a competitive binding probe is used to visualize target engagement in living cells.[17][18] | Provides spatial and temporal information on target engagement within the cell.[19] | Requires synthesis of a fluorescent probe, which may alter the compound's properties; potential for off-target binding of the probe.[20] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol is a generalized procedure and may require optimization for specific cell lines and antibodies.
Objective: To determine if this compound binding to ONECUT2 increases its thermal stability.
Methodology:
-
Cell Treatment: Culture prostate cancer cells (e.g., 22Rv1) to 80-90% confluency. Treat cells with either vehicle (DMSO) or this compound at various concentrations for a specified time.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.
-
Heat Shock: Aliquot the cell lysate into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.
-
Western Blot Analysis: Collect the supernatant (containing the soluble protein fraction) and analyze the levels of soluble ONECUT2 by Western Blot using a specific ONECUT2 antibody. Increased band intensity in the this compound-treated samples at higher temperatures compared to the vehicle control indicates target stabilization.
Immunoprecipitation-Western Blot (IP-WB)
This protocol provides a general framework for co-immunoprecipitation to detect the interaction between this compound and ONECUT2. This often requires chemical crosslinking to capture the small molecule interaction.
Objective: To co-immunoprecipitate this compound with ONECUT2.
Methodology:
-
Cell Treatment and Lysis: Treat prostate cancer cells with this compound. Lyse the cells in a non-denaturing IP lysis buffer.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with protein A/G agarose/sepharose beads for 1 hour at 4°C.[16][21] Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add a specific ONECUT2 antibody to the pre-cleared lysate and incubate for several hours to overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complex.
-
Washing: Pellet the beads by centrifugation and wash several times with IP wash buffer to remove non-specific proteins.
-
Elution and Western Blot: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluate by Western Blot using an antibody that recognizes this compound (if a modified, detectable version is used) or by subsequent analytical techniques like mass spectrometry to detect the small molecule.
Downstream Target Gene Expression Analysis
Objective: To confirm that this compound treatment leads to the expected change in the expression of a known ONECUT2 target gene, PEG10.[6][7]
Methodology:
-
Cell Treatment: Treat 22Rv1 cells with this compound (e.g., 20 µM) or vehicle for various time points (e.g., 4, 8, 16 hours).[6]
-
RNA Extraction: Harvest the cells and extract total RNA using a suitable kit.
-
Quantitative Real-Time PCR (qRT-PCR): Synthesize cDNA from the extracted RNA. Perform qRT-PCR using primers specific for PEG10 and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative change in PEG10 mRNA expression in this compound-treated cells compared to vehicle-treated cells. A time-dependent decrease in PEG10 mRNA levels would indicate target engagement and functional inhibition of ONECUT2.[6]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. annualreviews.org [annualreviews.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. IP-WB Protocol: Immunoprecipitation & Western Blot Guide - Creative Proteomics [creative-proteomics.com]
- 14. Optimization of immunoprecipitation–western blot analysis in detecting GW182-associated components of GW/P bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. media.cellsignal.cn [media.cellsignal.cn]
- 16. Western Blot Analysis of Immunoprecipitation (IP-Western) [sigmaaldrich.com]
- 17. digitalcollections.ohsu.edu [digitalcollections.ohsu.edu]
- 18. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 19. Fluorescent Imaging for In Situ Measurement of Drug Target Engagement and Cell Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. scbt.com [scbt.com]
A Preclinical Head-to-Head: CSRM617 and Enzalutamide in Prostate Cancer Models
In the landscape of advanced prostate cancer therapeutics, two molecules, the established second-generation antiandrogen enzalutamide (B1683756) and the novel investigational agent CSRM617, represent distinct strategies for combating the disease. Enzalutamide targets the well-established androgen receptor (AR) signaling pathway, a primary driver of prostate cancer progression.[1] In contrast, this compound is a first-in-class small-molecule inhibitor of the transcription factor ONECUT2 (OC2), a master regulator of AR networks and a key survival factor in metastatic castration-resistant prostate cancer (mCRPC) models.[1][2]
This guide provides a comparative overview of the available preclinical data for both compounds, offering a side-by-side analysis of their mechanisms of action and efficacy in prostate cancer models. It is important to note that direct head-to-head preclinical studies of this compound and enzalutamide are not yet publicly available.[1] Therefore, the following data is compiled from separate studies, and any comparisons should be interpreted with caution due to potentially different experimental conditions.
Mechanism of Action: Two Distinct Pathways
Enzalutamide is a potent AR signaling inhibitor that acts at multiple levels.[3] It competitively binds to the ligand-binding domain of the AR with a five to eight-fold greater affinity than first-generation antiandrogens like bicalutamide.[4][5] This binding prevents the binding of androgens, inhibits the nuclear translocation of the AR, and blocks the association of the AR with DNA.[1][3][4][6][7] This multi-pronged attack ultimately leads to the downregulation of AR target genes and the induction of apoptosis in prostate cancer cells.[1]
This compound , on the other hand, operates through a novel mechanism by directly targeting ONECUT2.[1][2] It binds to the ONECUT2-HOX domain with a dissociation constant (Kd) of 7.43 µM.[1][8] ONECUT2 is a critical transcription factor that suppresses the AR axis and promotes a neuroendocrine differentiation program in prostate cancer, a known mechanism of resistance to AR-targeted therapies.[1][2] By inhibiting ONECUT2, this compound can induce apoptosis and inhibit the growth of prostate cancer cells, particularly those with high ONECUT2 expression.[1] This novel mechanism suggests that this compound could be effective in tumors that have developed resistance to AR-targeted therapies like enzalutamide.[9][10]
Preclinical Efficacy: A Comparative Look
The following tables summarize the available in vitro and in vivo data for this compound and enzalutamide from separate preclinical studies.
In Vitro Activity
| Parameter | This compound | Enzalutamide | Prostate Cancer Cell Lines | Reference |
| Binding Affinity (Kd) | 7.43 µM (to ONECUT2-HOX domain) | Not explicitly stated in provided text, but has 5-8 fold greater affinity for AR than bicalutamide. | N/A | [1][8] |
| IC50 | Dependent on ONECUT2 expression levels. | Not explicitly stated in provided text. | 22Rv1, LNCaP, C4-2, PC-3 | [2] |
| Apoptosis Induction | Increased cleaved Caspase-3 and PARP expression in 22Rv1 cells at 20 µM for 72 hours. | Induces apoptosis in VCaP cell line. | 22Rv1, VCaP | [4][8] |
| Effect on Cell Growth | Inhibits growth of a panel of prostate cancer cell lines (20 nM - 20 µM for 48 hours). | Suppresses cell growth in VCaP cell line. | 22Rv1 and others, VCaP | [4][8] |
In Vivo Efficacy
| Parameter | This compound | Enzalutamide | Animal Model | Reference |
| Tumor Growth Inhibition | Significantly reduces tumor volume and weight in 22Rv1 xenografts (50 mg/kg daily). | Not explicitly stated in provided text in a direct preclinical comparison. | Nude mice with 22Rv1 subcutaneous xenografts. | [2][8] |
| Metastasis | Elicits a significant reduction in the onset and growth of diffuse metastases in a luciferase-tagged 22Rv1 intracardiac injection model (50 mg/kg daily). | Not explicitly stated in provided text. | SCID mice with luciferase-tagged 22Rv1 intracardiac injection. | [8] |
| Tolerability | Well-tolerated in mice with no significant effect on body weight. | Favorable toxicity profile; no reported neuropathy or myelosuppression in preclinical models. | Mice | [5][8] |
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of action and the methodologies used to evaluate these compounds, the following diagrams are provided.
Caption: Mechanism of action of Enzalutamide in inhibiting the androgen receptor signaling pathway.
Caption: Mechanism of action of this compound in inhibiting the ONECUT2 transcription factor.
Caption: A generalized workflow for preclinical evaluation of anti-cancer agents in prostate cancer models.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of preclinical findings. Below are summaries of methodologies typically employed in studies evaluating compounds like this compound and enzalutamide.
Cell Proliferation Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Prostate cancer cells (e.g., 22Rv1, LNCaP) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound or enzalutamide) or vehicle control.
-
Incubation: Plates are incubated for a specified period (e.g., 48-72 hours).
-
Lysis and Luminescence Reading: CellTiter-Glo® reagent is added to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: Luminescence is measured using a plate reader, and the data is used to calculate IC50 values.
Apoptosis Assay (e.g., Caspase-Glo® 3/7)
-
Cell Treatment: Cells are seeded in 96-well plates and treated with the compound of interest or vehicle control for a specified duration (e.g., 72 hours).
-
Reagent Addition: Caspase-Glo® 3/7 reagent, which contains a luminogenic substrate for activated caspases 3 and 7, is added to each well.
-
Incubation: The plate is incubated at room temperature to allow for cell lysis and caspase cleavage of the substrate.
-
Luminescence Measurement: The resulting luminescent signal, which is proportional to caspase-3/7 activity, is measured using a luminometer. An increase in luminescence indicates an induction of apoptosis.
In Vivo Subcutaneous Xenograft Model
-
Cell Implantation: A suspension of human prostate cancer cells (e.g., 22Rv1) is injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Randomization and Treatment: Mice are randomized into treatment and control groups. Treatment with the investigational drug (e.g., this compound at 50 mg/kg) or vehicle is administered daily via an appropriate route (e.g., oral gavage).[8]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumors are excised and weighed.
In Vivo Metastasis Model
-
Cell Injection: Luciferase-tagged human prostate cancer cells (e.g., 22Rv1) are injected into the left cardiac ventricle of immunocompromised mice (e.g., SCID mice).[8]
-
Treatment Initiation: Daily treatment with the compound or vehicle is initiated shortly after cell injection (e.g., two days post-injection).[8]
-
Bioluminescence Imaging: Metastatic progression is monitored regularly (e.g., weekly) by injecting the mice with luciferin (B1168401) and imaging the resulting bioluminescence.
-
Data Analysis: The bioluminescent signal intensity is quantified to assess the metastatic burden in different organs over time.
Conclusion
This compound and enzalutamide represent two distinct and promising therapeutic strategies for advanced prostate cancer. Enzalutamide's well-characterized inhibition of the AR signaling pathway has established it as a standard of care. This compound, with its novel mechanism of targeting the master regulator ONECUT2, offers a potential new avenue for treatment, particularly for tumors that have developed resistance to AR-directed therapies.[9] While direct comparative preclinical data is currently lacking, the available evidence suggests that both compounds are effective in relevant prostate cancer models. Further research, including head-to-head preclinical studies and eventual clinical trials, will be crucial to fully elucidate the comparative efficacy and optimal clinical positioning of these two agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. erc.bioscientifica.com [erc.bioscientifica.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. What is the mechanism of Enzalutamide? [synapse.patsnap.com]
- 7. urology-textbook.com [urology-textbook.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ONECUT2 is a novel target for treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study Identifies a Genetic Driver of Deadly Prostate Cancer [cedars-sinai.org]
CSRM617: A Pharmacological Mimic of ONECUT2 Genetic Silencing in Cancer
A comprehensive analysis of experimental data indicates that the small molecule inhibitor CSRM617 effectively phenocopies the genetic silencing of the transcription factor ONECUT2, offering a promising therapeutic strategy for cancers driven by this master regulator, particularly metastatic castration-resistant prostate cancer (mCRPC).
This compound, a first-in-class small-molecule inhibitor, directly targets the ONECUT2 (OC2) transcription factor, a key driver of tumor progression and therapeutic resistance in various cancers.[1][2] Experimental evidence demonstrates a striking similarity between the cellular and systemic effects of this compound treatment and the genetic knockdown of ONECUT2, suggesting that the pharmacological inhibition of ONECUT2 by this compound faithfully reproduces the biological consequences of its genetic ablation.
Mechanism of Action: Direct Inhibition of ONECUT2
This compound selectively binds to the HOX domain of the ONECUT2 protein with a dissociation constant (Kd) of 7.43 µM, as determined by Surface Plasmon Resonance (SPR) assays.[1][3][4] This binding event is believed to allosterically inhibit the DNA-binding activity of ONECUT2, thereby preventing it from regulating the expression of its target genes.[1] This targeted inhibition is a key factor in this compound's ability to mimic the effects of directly silencing the ONECUT2 gene. Studies have shown that this compound has minimal effect on cells where ONECUT2 has been depleted using shRNA or siRNA, confirming that its mechanism of action is dependent on the presence of ONECUT2.[3]
Comparative Efficacy: this compound vs. ONECUT2 Silencing
The phenotypic consequences of both this compound treatment and ONECUT2 genetic silencing converge on several key anti-cancer outcomes, including inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis.
| Parameter | This compound Treatment | ONECUT2 Genetic Silencing | Reference(s) |
| Cell Proliferation | Inhibition of growth in various prostate cancer cell lines (e.g., 22Rv1, PC-3, LNCaP, C4-2). | Inhibition of proliferation in prostate and ovarian cancer cell lines. | [3][4][5][6] |
| Apoptosis | Induction of apoptosis, evidenced by increased cleaved Caspase-3 and PARP levels. | Induction of apoptosis. | [2][3][4][5] |
| Metastasis | Significant reduction in the onset and growth of diffuse metastases in mouse models. | Decreased migration and invasion of cancer cells. | [1][3][6][7] |
| Gene Expression | Downregulation of ONECUT2 target genes, such as PEG10. | Decreased expression of ONECUT2 target genes and EMT markers. | [1][2][3][6][7] |
| In Vivo Tumor Growth | Significant reduction in tumor volume and weight in xenograft models. | Reduced tumor burden and weight in xenograft models. | [3][5][8] |
Signaling Pathways and Experimental Workflows
The transcription factor ONECUT2 is a central node in a complex signaling network that drives cancer progression, particularly in the context of mCRPC.[9] It acts as a master regulator that suppresses the androgen receptor (AR) signaling pathway while promoting a neuroendocrine phenotype.[1][8][9] this compound, by inhibiting ONECUT2, effectively reverses these oncogenic signals.
Caption: this compound inhibits ONECUT2, reversing its oncogenic signaling.
A typical experimental workflow to evaluate and compare the effects of this compound and ONECUT2 genetic silencing involves a multi-pronged approach, from in vitro cell-based assays to in vivo animal models.
Caption: Workflow for comparing this compound and ONECUT2 silencing.
Detailed Experimental Protocols
Cell Culture and Treatment: Prostate cancer cell lines such as 22Rv1, PC-3, LNCaP, and C4-2 are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[10] For experimental assays, cells are seeded and allowed to adhere overnight before treatment with this compound (typically in the range of 20 nM to 20 µM) or transfection with ONECUT2-targeting siRNA or shRNA.[2][3] A vehicle control (e.g., DMSO) is run in parallel for all experiments.[2]
Cell Viability Assay: Cell viability is assessed using standard methods such as the Cell Counting Kit-8 (CCK-8) assay.[10] Cells are seeded in 96-well plates and treated with varying concentrations of this compound for 48 hours.[4][10] The absorbance is then measured to determine the half-maximal inhibitory concentration (IC50).
Apoptosis Assay: Apoptosis is quantified by flow cytometry after staining with Annexin V and propidium (B1200493) iodide. Additionally, the induction of apoptosis is confirmed by Western blot analysis of cleaved Caspase-3 and PARP levels following treatment with this compound (e.g., 20 µM for 72 hours).[3][4]
Gene Expression Analysis: The effect of this compound on the expression of ONECUT2 target genes is determined by quantitative real-time PCR (qRT-PCR) and Western blotting. For instance, the mRNA and protein levels of PEG10 are measured after treating cells with this compound for various time points (e.g., 4-16 hours).[3]
In Vivo Xenograft Studies: For subcutaneous xenograft models, human prostate cancer cells (e.g., 22Rv1) are implanted into nude mice.[1][10] Once tumors are palpable, mice are randomized to receive daily treatment with this compound (e.g., 50 mg/kg) or a vehicle control.[3] Tumor volume and mouse weight are monitored regularly. For metastasis models, luciferase-tagged cancer cells are injected intracardially into SCID mice, and the onset and growth of metastases are monitored by bioluminescence imaging.[1][3][10]
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Multimodal action of ONECUT2 in driving neuroendocrine prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging role of ONECUT2 in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. ONECUT2 as a key mediator of androgen receptor-independent cell growth and neuroendocrine differentiation in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
Assessing the Specificity of CSRM617 for ONECUT2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The transcription factor ONECUT2 (One Cut Homeobox 2) has emerged as a pivotal driver in the progression of aggressive malignancies, most notably in metastatic castration-resistant prostate cancer (mCRPC). Its role in promoting lineage plasticity and androgen receptor (AR)-independent growth has made it a compelling therapeutic target. CSRM617 is a novel small-molecule inhibitor designed to directly target ONECUT2. This guide provides a comprehensive assessment of the specificity of this compound for ONECUT2, presenting a comparative analysis with genetic knockdown approaches and detailing the experimental data that supports its on-target activity.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound's interaction with ONECUT2 and its effects on cancer cell lines. This data provides a baseline for understanding the potency and specificity of this inhibitor.
| Parameter | Value | Cell Line/System | Significance |
| Binding Affinity (Kd) | 7.43 µM | Surface Plasmon Resonance (SPR) | Demonstrates direct binding of this compound to the ONECUT2-HOX domain.[1] |
| IC50 | 5-15 µM | Metastatic Prostate Cancer Cell Lines | Indicates the concentration range for effective inhibition of cell growth.[2] |
| Effect on Cell Growth | Inhibition | PC-3, 22Rv1, LNCaP, C4-2 | Shows broad activity against prostate cancer cells expressing ONECUT2. |
| Induction of Apoptosis | Increase in cleaved Caspase-3 and PARP | 22Rv1 | Confirms that inhibition of ONECUT2 by this compound leads to programmed cell death.[1] |
| Effect on Target Gene Expression | Decrease in PEG10 mRNA | 22Rv1 | Shows modulation of a known ONECUT2 downstream target, confirming functional inhibition.[1] |
Comparison with Genetic Knockdown (siRNA/shRNA)
To rigorously assess the on-target specificity of a small-molecule inhibitor, a comparison with genetic methods for target suppression is the gold standard. The following table compares the phenotypic effects of this compound with those of ONECUT2 silencing using siRNA or shRNA. The high degree of concordance between the two interventions strongly supports that the observed effects of this compound are mediated through its inhibition of ONECUT2.
| Feature | This compound | ONECUT2 Silencing (siRNA/shRNA) | Interpretation |
| Effect on ONECUT2-expressing cells | Inhibits cell growth and induces apoptosis.[1] | Suppresses cell growth and causes extensive apoptosis. | Both methods lead to similar cytotoxic effects in cells dependent on ONECUT2. |
| Effect on ONECUT2-depleted cells | Has slight effect on 22Rv1 cells depleted of ONECUT2.[1] | Not Applicable | The diminished effect of this compound in the absence of its target is a strong indicator of its specificity. |
| In Vivo Metastasis | Reduces the onset and growth of diffuse metastases.[1] | Suppressed metastasis of 22Rv1 cells in mice. | Both pharmacological inhibition and genetic suppression of ONECUT2 impair metastatic progression in preclinical models. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to validate the specificity of this compound for ONECUT2.
Surface Plasmon Resonance (SPR)
Objective: To determine the binding affinity and kinetics of this compound to the ONECUT2 protein.
Methodology:
-
Recombinant ONECUT2-HOX domain protein is immobilized on a sensor chip.
-
A series of concentrations of this compound in a suitable buffer are flowed over the chip surface.
-
The change in the refractive index at the surface, which is proportional to the mass of this compound bound to the protein, is measured in real-time.
-
Association (ka) and dissociation (kd) rate constants are determined from the sensorgrams.
-
The equilibrium dissociation constant (Kd) is calculated as kd/ka.
Cell Viability Assay
Objective: To determine the concentration-dependent effect of this compound on the proliferation of cancer cell lines.
Methodology:
-
Prostate cancer cell lines (e.g., 22Rv1, LNCaP, PC-3, C4-2) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound (e.g., 0.01-100 µM) for 48 hours.
-
A cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo) is added to each well.
-
The absorbance or luminescence, which correlates with the number of viable cells, is measured using a plate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Western Blot for Apoptosis Markers
Objective: To assess the induction of apoptosis by this compound through the detection of key apoptotic proteins.
Methodology:
-
22Rv1 cells are treated with this compound (e.g., 20 µM) for 72 hours.
-
Cells are lysed and total protein is extracted.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against cleaved Caspase-3 and PARP.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
ONECUT2 Knockdown and this compound Treatment
Objective: To demonstrate that the effect of this compound is dependent on the presence of its target, ONECUT2.
Methodology:
-
22Rv1 cells are transfected with either a non-targeting control siRNA or an siRNA specifically targeting ONECUT2.
-
After a suitable incubation period to allow for ONECUT2 knockdown, the cells are treated with this compound or a vehicle control.
-
Cell viability or other phenotypic endpoints are assessed as described above.
-
A diminished effect of this compound in the ONECUT2-knockdown cells compared to the control cells indicates on-target specificity.
Visualizations
To further clarify the concepts and workflows discussed, the following diagrams are provided.
Caption: Experimental Workflow for Validating this compound Specificity.
Caption: ONECUT2 Signaling Pathway and Inhibition by this compound.
Conclusion
The available preclinical data strongly support the on-target specificity of this compound for the transcription factor ONECUT2. The direct binding affinity demonstrated by SPR, coupled with the consistent phenotypic outcomes between pharmacological inhibition with this compound and genetic suppression of ONECUT2, provides a robust body of evidence. Furthermore, the diminished activity of this compound in ONECUT2-depleted cells is a critical finding that underscores its specificity. For researchers and drug development professionals, this compound represents a valuable tool for studying ONECUT2 biology and a promising therapeutic candidate for cancers driven by this master regulator. Future studies involving proteome-wide profiling will further delineate the selectivity of this compound and solidify its potential as a targeted therapy.
References
A Comparative Analysis of CSRM617 and Current Prostate Cancer Therapies
For Immediate Release
In the landscape of advanced prostate cancer treatment, a novel small-molecule inhibitor, CSRM617, is emerging from preclinical studies with a unique mechanism of action that sets it apart from established therapies. This guide provides a comparative analysis of this compound against current treatments for metastatic castration-resistant prostate cancer (mCRPC), offering researchers, scientists, and drug development professionals a comprehensive overview of its potential. While this compound is still in the preclinical phase, this comparison is based on available in vitro and in vivo data, juxtaposed with clinical data from approved therapies.
Executive Summary
This compound is a first-in-class inhibitor of the ONECUT2 (OC2) transcription factor, a master regulator implicated in the progression of lethal, castration-resistant prostate cancer.[1][2] Unlike therapies targeting the androgen receptor (AR) pathway or prostate-specific membrane antigen (PSMA), this compound offers a novel approach to overcoming treatment resistance. This guide will delve into its mechanism of action, preclinical efficacy, and how it compares to standard-of-care treatments such as PSMA-targeted radioligand therapy, chemotherapy, and androgen receptor pathway inhibitors.
Mechanism of Action: A Novel Approach
This compound's primary target, ONECUT2, is a key driver of an AR-independent state and neuroendocrine differentiation in prostate cancer, both of which are mechanisms of resistance to current hormonal therapies.[1][2] By directly binding to the HOX domain of ONECUT2, this compound inhibits its transcriptional activity.[1][2] This leads to the suppression of tumor growth and metastasis.[1]
In contrast, other major prostate cancer therapies have different targets:
-
PSMA-Targeted Radioligand Therapies (e.g., ¹⁷⁷Lu-PSMA-617, ²²⁵Ac-PSMA-617): These therapies deliver radiation directly to cancer cells by targeting the prostate-specific membrane antigen (PSMA), a protein highly expressed on the surface of prostate cancer cells.[3][4][5]
-
Chemotherapy (e.g., Docetaxel, Cabazitaxel): These agents work by disrupting cell division, thereby killing rapidly dividing cancer cells.[6][7]
-
Androgen Receptor Pathway Inhibitors (ARPIs) (e.g., Abiraterone, Enzalutamide): These drugs either block the production of androgens or prevent them from binding to the androgen receptor, which is crucial for the growth of most prostate cancers.[7][8]
-
PARP Inhibitors: These drugs are effective in patients with specific DNA repair gene mutations (like BRCA1/2) and work by preventing cancer cells from repairing their DNA.[7]
-
Radium-223: This radiopharmaceutical mimics calcium to target bone metastases, emitting alpha particles that kill cancer cells.[6]
Preclinical Efficacy of this compound
Preclinical studies have demonstrated the potential of this compound in treating advanced prostate cancer. In vitro, this compound has been shown to inhibit the growth of various prostate cancer cell lines and induce apoptosis.[1][9] In vivo studies using mouse xenograft models of human prostate cancer have shown that this compound significantly reduces tumor volume and inhibits metastasis.[1][9][10]
Comparative Data Overview
The following tables summarize the available data for this compound and other key prostate cancer therapies. It is crucial to note that the data for this compound is preclinical, while the data for the other therapies is from clinical trials.
| Therapy | Target | Development Stage | Efficacy Data (Preclinical/Clinical) |
| This compound | ONECUT2 Transcription Factor | Preclinical | In vitro: Inhibits growth of PC cell lines (IC50 dependent on OC2 expression).[2] Induces apoptosis in 22Rv1 cells.[9] In vivo (Mouse Models): Reduces tumor volume and weight in 22Rv1 xenografts.[9] Significantly reduces the onset and growth of diffuse metastases.[9][10] |
| ¹⁷⁷Lu-PSMA-617 | PSMA | Approved for mCRPC | Clinical (VISION Trial): Improved radiographic progression-free survival and overall survival compared to standard of care in patients with PSMA-positive mCRPC previously treated with an ARPI and taxane (B156437) chemotherapy.[3] Clinical (TheraP Trial): Higher PSA response rate (66% vs 37%) and improved progression-free survival compared to cabazitaxel.[11] |
| ²²⁵Ac-PSMA-617 | PSMA | Clinical Trials | Clinical: High rates of PSA decline (>90% in some studies) in heavily pretreated mCRPC patients.[12][13] Median overall survival of 15.5 months and median progression-free survival of 7.9 months in a retrospective study.[14] |
| Docetaxel | Microtubules | Approved | Clinical: Standard first-line chemotherapy for mCRPC, demonstrating improved overall survival.[6][7] |
| Cabazitaxel | Microtubules | Approved | Clinical (CARD Trial): Improved radiographic progression-free survival (8.0 vs 3.7 months) and overall survival (13.6 vs 11.0 months) compared to switching ARPIs after progression on a prior ARPI and docetaxel.[6] |
| Abiraterone Acetate | CYP17A1 (Androgen Synthesis) | Approved | Clinical: Improved overall survival in both chemotherapy-naïve and post-docetaxel mCRPC settings.[6] |
| Enzalutamide | Androgen Receptor | Approved | Clinical: Improved overall survival in both chemotherapy-naïve and post-docetaxel mCRPC settings.[6] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed methodologies for the key preclinical experiments involving this compound are crucial for reproducibility and further research.
Cell Viability Assays
-
Cell Lines: A panel of human prostate cancer cell lines, including 22Rv1 (AR-positive, castration-resistant), were used.[9]
-
Treatment: Cells were treated with this compound at concentrations ranging from 20 nM to 20 µM for 48 hours.[9]
-
Analysis: Cell viability was assessed using standard methods to determine the half-maximal inhibitory concentration (IC50).
Apoptosis Assays
-
Cell Line: 22Rv1 cells were used.[9]
-
Treatment: Cells were treated with 20 µM this compound for 72 hours.[9]
-
Analysis: Apoptosis was evaluated by measuring the expression of cleaved Caspase-3 and PARP via Western blotting.[9]
In Vivo Xenograft Studies
-
Animal Model: Nude mice were used.[9]
-
Tumor Implantation: 22Rv1 human prostate cancer cells were subcutaneously implanted.[9]
-
Treatment: Once tumors were palpable, mice were randomized to receive either vehicle control or this compound (e.g., 50 mg/kg daily).[1][9]
-
Analysis: Tumor volume was measured regularly to assess treatment efficacy. At the end of the study, tumors were excised and weighed.[9]
Metastasis Studies
-
Animal Model: SCID mice were used.[9]
-
Cell Injection: Luciferase-tagged 22Rv1 cells were injected intracardially.[1][9]
-
Treatment: Two days after injection, mice were treated daily with this compound (50 mg/kg) or vehicle.[9]
-
Analysis: Metastatic progression was monitored using bioluminescence imaging.[1]
Future Outlook
This compound represents a promising therapeutic agent for advanced, castration-resistant prostate cancer due to its novel mechanism of action targeting ONECUT2.[1] This approach has the potential to overcome resistance to current AR-targeted therapies.[1] Further preclinical development is needed to optimize its pharmacokinetic and pharmacodynamic properties and to identify predictive biomarkers for patient selection before it can advance to clinical trials.[1] Its unique targeting of a master regulator of a lethal prostate cancer phenotype positions it as a potentially significant addition to the therapeutic armamentarium against this challenging disease.[10][15]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 4. Status of PSMA-targeted radioligand therapy in prostate cancer: current data and future trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lutetium-177 PSMA therapy [iconcancercentre.com.au]
- 6. droracle.ai [droracle.ai]
- 7. The Current Therapeutic Landscape for Metastatic Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metastatic Castration-Resistant Prostate Cancer: Advances in Treatment and Symptom Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Study Identifies a Genetic Driver of Deadly Prostate Cancer [cedars-sinai.org]
- 11. youtube.com [youtube.com]
- 12. bookinghealth.com [bookinghealth.com]
- 13. ASCO – American Society of Clinical Oncology [asco.org]
- 14. urologytimes.com [urologytimes.com]
- 15. ONECUT2 is a novel target for treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating PEG10 Downregulation: A Comparative Analysis of CSRM617 and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methodologies to Downregulate the Oncogene PEG10, with a Focus on the Selective ONECUT2 Inhibitor, CSRM617.
This guide provides a comprehensive comparison of experimental approaches to validate the downregulation of Paternally Expressed Gene 10 (PEG10), a gene implicated in various cancers, including prostate cancer. We focus on the performance of this compound, a selective small-molecule inhibitor of the transcription factor ONECUT2 (OC2), and compare it with alternative methods, providing available experimental data and detailed protocols.
Data Summary: Quantitative Comparison of PEG10 Downregulation
The following table summarizes the quantitative data available for the downregulation of PEG10 using this compound and alternative methods. It is important to note that direct comparison of absolute efficacy is challenging due to variations in cell lines, treatment durations, and experimental conditions.
| Method | Target | Cell Line | Treatment/Concentration | Time | Effect on PEG10 Expression | Citation(s) |
| This compound | ONECUT2 (indirect) | 22Rv1 (Prostate Cancer) | 20 µM | 4-16 hours | Significant mRNA downregulation (time-dependent) | [1][2] |
| 22Rv1 Xenograft | 50 mg/kg daily | Not Specified | Significant protein downregulation | [2] | ||
| siRNA | PEG10 mRNA (direct) | MCF7-PR, T47D-PR (Breast Cancer) | Not Specified | Not Specified | Marked decrease in protein levels | |
| PC3 (Prostate Cancer) | Not Specified | 72 hours | IC50 of 15.83 nM for cell viability reduction | [3] | ||
| TGF-β1 | PEG10 Transcription (indirect) | SW1353 (Chondrosarcoma) | 1 ng/ml | 48 hours | Dose-dependent suppression of mRNA expression | [4] |
| Curcumin (B1669340) | PEG10 Expression (indirect) | HCT-116 (Colorectal Carcinoma) | Not Specified | Not Specified | Inhibition of PEG10 expression | [5][6] |
Signaling Pathways and Mechanisms
This compound-Mediated Downregulation of PEG10
This compound functions as a selective inhibitor of the transcription factor ONECUT2 (OC2).[7] OC2 is a direct transcriptional activator of PEG10. By binding to the HOX domain of OC2, this compound inhibits its activity, leading to a downstream reduction in PEG10 transcription and subsequent protein expression.[7]
Alternative Pathways for PEG10 Downregulation
Other methods target PEG10 through different mechanisms. Small interfering RNA (siRNA) directly targets PEG10 mRNA for degradation, offering a highly specific method of silencing. Transforming growth factor-beta 1 (TGF-β1) has been shown to suppress PEG10 expression, although the exact mechanism is complex and can be cell-type dependent.[4] Curcumin, a natural compound, has also been reported to inhibit PEG10 expression, potentially through the modulation of upstream signaling pathways.[5][6]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Quantitative Real-Time PCR (qPCR) for PEG10 mRNA Expression
Objective: To quantify the relative changes in PEG10 mRNA levels following treatment with a downregulating agent.
Protocol:
-
Cell Culture and Treatment: Plate prostate cancer cells (e.g., 22Rv1) at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with this compound (e.g., 20 µM) or the alternative agent (e.g., TGF-β1, curcumin) for the desired time course (e.g., 4, 8, 16, 24, 48 hours). Include a vehicle control (e.g., DMSO) in parallel.
-
RNA Extraction: Following treatment, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., TRIzol). Extract total RNA according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for PEG10 and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR system with an appropriate cycling protocol (denaturation, annealing, and extension steps).
-
Data Analysis: Calculate the relative expression of PEG10 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control.
Western Blotting for PEG10 Protein Expression
Objective: To detect and quantify changes in PEG10 protein levels after treatment.
Protocol:
-
Cell Lysis and Protein Quantification: After treatment as described above, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Denature 30-50 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for PEG10 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH).
siRNA-Mediated Knockdown of PEG10
Objective: To specifically silence PEG10 gene expression using RNA interference.
Protocol:
-
siRNA Design and Synthesis: Design and synthesize at least two independent siRNAs targeting different regions of the PEG10 mRNA, along with a non-targeting control siRNA.
-
Transfection:
-
Seed cells (e.g., PC3) in 6-well plates to reach 50-70% confluency on the day of transfection.
-
Prepare siRNA-lipid complexes using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's instructions.
-
Add the complexes to the cells and incubate for 24-72 hours.
-
-
Validation of Knockdown: Harvest the cells at different time points post-transfection and assess the downregulation of PEG10 at both the mRNA (by qPCR) and protein (by Western blotting) levels as described in the protocols above.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for validating the downregulation of PEG10 by a test compound like this compound.
Conclusion
Validating the downregulation of PEG10 is a critical step in the preclinical assessment of novel therapeutic agents targeting pathways involving this oncogene. This compound presents a targeted approach to downregulate PEG10 by inhibiting its transcriptional activator, ONECUT2. The experimental data, although not always providing specific fold-change values in the readily available literature, consistently demonstrates a significant reduction in PEG10 expression both in vitro and in vivo.
Alternative methods such as siRNA offer direct and potent silencing of PEG10, providing a valuable tool for mechanistic studies and as a benchmark for the efficacy of small molecule inhibitors. Other approaches, including the use of TGF-β1 and curcumin, also show promise but require further quantitative characterization to enable direct comparisons.
The choice of method for validating PEG10 downregulation will depend on the specific research question. For confirming the on-target effect of an ONECUT2 inhibitor like this compound, qPCR and Western blotting are essential. For highly specific and potent silencing to study the functional consequences of PEG10 loss, siRNA is the preferred method. This guide provides the foundational information and protocols for researchers to design and execute robust experiments to validate PEG10 downregulation.
References
- 1. ONECUT2 is a Targetable Master Regulator of Lethal Prostate Cancer that Suppresses the Androgen Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The effects of Curcumin on HCT-116 cells proliferation and apoptosis via the miR-491/PEG10 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioinformatics analysis and identification of upregulated tumor suppressor genes associated with suppressing colon cancer progression by curcumin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Confirming CSRM617 On-Target Effects Through Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of experimental strategies to validate the on-target effects of CSRM617, a selective small-molecule inhibitor of the ONECUT2 (OC2) transcription factor.[1][2][3][4] In drug discovery, confirming that a compound's biological effects are a direct consequence of its interaction with the intended target is critical. This is often achieved through rescue experiments or by demonstrating that pharmacological inhibition phenocopies the genetic depletion of the target. This document outlines these comparative approaches, presenting supporting data, detailed experimental protocols, and visual workflows to guide researchers in validating this compound's mechanism of action in the context of advanced prostate cancer.
Core Mechanism: this compound and the ONECUT2 Signaling Axis
This compound is a first-in-class inhibitor that directly binds to the HOX domain of the ONECUT2 (OC2) transcription factor.[1][3][5] OC2 has been identified as a master regulator of androgen receptor (AR) networks, particularly in metastatic castration-resistant prostate cancer (mCRPC).[1][2][6] It functions by suppressing the AR transcriptional program, in part by repressing the expression of AR and the pioneer factor FOXA1.[1][5][6] Additionally, OC2 promotes neuroendocrine differentiation, a key mechanism of therapy resistance, by upregulating target genes like PEG10.[2][5][6] By inhibiting OC2, this compound is designed to reverse this suppression, thereby inhibiting tumor growth and inducing cancer cell death.[5][7]
Caption: this compound inhibits ONECUT2, reversing its suppression of the AR axis.
Experimental Comparison: Pharmacological vs. Genetic Inhibition
The most direct method to confirm the on-target effects of this compound is to compare its phenotypic effects side-by-side with those caused by the genetic knockdown of ONECUT2 (e.g., using siRNA or shRNA). If this compound's effects are on-target, they should closely mirror the effects observed when ONECUT2 is silenced genetically.[8] Crucially, this compound should have minimal impact in cells where ONECUT2 has already been depleted, as its primary target is absent.[9] This experimental design serves as a robust "rescue" validation, confirming the inhibitor's specificity.
Caption: Experimental workflow for on-target validation of this compound.
Data Presentation: Comparative Efficacy
The following tables summarize expected quantitative outcomes from comparative experiments, demonstrating that this compound's effects phenocopy those of ONECUT2 genetic depletion.
Table 1: Effect on Prostate Cancer Cell Viability
| Condition | Target | Effect on Cell Viability (% of Control) |
|---|---|---|
| This compound (20 µM) | ONECUT2 | Significant Decrease |
| ONECUT2 siRNA | ONECUT2 | Significant Decrease |
| this compound in ONECUT2-depleted cells | ONECUT2 | Minimal to no additional decrease |
Table 2: Induction of Apoptosis Markers
| Condition | Apoptosis Marker | Expected Fold Change vs. Control |
|---|---|---|
| This compound (20 µM) | Cleaved Caspase-3 | Increased[4][7][9] |
| This compound (20 µM) | Cleaved PARP | Increased[4][7][9] |
| ONECUT2 siRNA | Cleaved Caspase-3 | Increased |
| ONECUT2 siRNA | Cleaved PARP | Increased |
Table 3: Modulation of ONECUT2 Target Gene Expression
| Condition | Target Gene | Expected Change in mRNA Expression |
|---|---|---|
| This compound (4-16 hours) | PEG10 | Time-dependent decrease[9] |
| ONECUT2 siRNA | PEG10 | Significant decrease |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Culture and Treatment
-
Cell Line: 22Rv1 castration-resistant prostate cancer cells.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Protocol:
-
Seed 22Rv1 cells in 6-well or 96-well plates and allow them to adhere overnight.
-
Prepare stock solutions of this compound in DMSO.
-
Treat cells with this compound at final concentrations ranging from 20 nM to 20 µM for the desired duration (e.g., 48-72 hours).[7][9]
-
Include a vehicle control group treated with an equivalent concentration of DMSO.
-
ONECUT2 Knockdown via siRNA Transfection
-
Reagents: ONECUT2-targeting siRNA, non-targeting (scrambled) control siRNA, and a suitable transfection reagent (e.g., Lipofectamine RNAiMAX).
-
Protocol:
-
One day before transfection, seed 22Rv1 cells to be 60-70% confluent at the time of transfection.
-
Dilute siRNA and transfection reagent in serum-free medium according to the manufacturer's protocol.
-
Incubate the mixture to allow for complex formation.
-
Add the siRNA-lipid complex to the cells and incubate for 48-72 hours before analysis.
-
Confirm knockdown efficiency via qRT-PCR or Western blot for ONECUT2.
-
Western Blot for Apoptosis Markers
-
Objective: To measure the protein levels of cleaved Caspase-3 and cleaved PARP.[7]
-
Protocol:
-
After treatment (this compound or siRNA), lyse cells in RIPA buffer containing protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[7]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against cleaved Caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.[7]
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
-
Objective: To quantify the mRNA expression of the ONECUT2 target gene, PEG10.
-
Protocol:
-
Following treatment, extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).[1]
-
Synthesize cDNA from 1 µg of RNA using a reverse transcription kit.
-
Perform qRT-PCR using a SYBR Green master mix with primers specific for PEG10 and a housekeeping gene (e.g., GAPDH).
-
Calculate the relative gene expression using the ΔΔCt method for normalization.[1]
-
Caption: Logic for confirming on-target effects via phenocopy and rescue.
Conclusion
The experimental framework described provides a robust methodology for confirming that the anti-cancer effects of this compound are mediated through its specific inhibition of ONECUT2. By demonstrating that pharmacological inhibition with this compound phenocopies genetic silencing of ONECUT2 and that its effects are diminished in ONECUT2-depleted cells, researchers can confidently attribute the observed cellular outcomes to on-target activity. This validation is a cornerstone for the continued preclinical and clinical development of this compound as a targeted therapy for castration-resistant prostate cancer.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. ONECUT2 is a novel target for treatment of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for Determining CSRM617 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) with other target engagement methodologies for the novel ONECUT2 inhibitor, CSRM617. Experimental data, detailed protocols, and pathway visualizations are included to assist researchers in selecting the most appropriate assay for their drug development needs.
Introduction to this compound and its Target, ONECUT2
This compound is a selective, small-molecule inhibitor of the transcription factor ONECUT2 (OC2), a master regulator of androgen receptor (AR) networks, particularly implicated in the progression of lethal, castration-resistant prostate cancer (CRPC).[1][2] this compound directly binds to the HOX domain of OC2, thereby modulating its transcriptional activity and inducing apoptosis in cancer cells.[2] Validating the direct engagement of this compound with OC2 within a cellular context is critical for establishing its mechanism of action and advancing its preclinical and clinical development.
Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
CETSA is a powerful biophysical assay that allows for the direct measurement of a drug's binding to its target protein in a cellular environment.[3][4] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[3] When a ligand like this compound binds to its target (ONECUT2), it increases the protein's resistance to thermal denaturation.
Experimental Protocol: Western Blot-Based CETSA for this compound
This protocol outlines the general steps for assessing this compound target engagement with ONECUT2 using a Western blot-based CETSA.
1. Cell Culture and Treatment:
-
Culture prostate cancer cell lines with high ONECUT2 expression (e.g., 22Rv1) in appropriate media.[5]
-
Treat the cells with varying concentrations of this compound (e.g., 20 nM to 20 µM) or a vehicle control (DMSO) for a specified duration (e.g., 4 to 72 hours).[5]
2. Heat Shock:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Apply a temperature gradient (e.g., 37°C to 70°C) to the samples for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.[6]
3. Cell Lysis and Protein Quantification:
-
Lyse the cells using freeze-thaw cycles or a lysis buffer.[6]
-
Separate the soluble protein fraction (containing non-denatured ONECUT2) from the aggregated proteins by high-speed centrifugation.[6]
-
Determine the protein concentration of the supernatant.[6]
4. Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[5]
-
Probe the membrane with a primary antibody specific for ONECUT2, followed by an HRP-conjugated secondary antibody.[7]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[5]
5. Data Analysis:
-
Quantify the band intensities for ONECUT2 at each temperature for both this compound-treated and vehicle-treated samples.
-
A positive result is indicated by a higher abundance of soluble ONECUT2 at elevated temperatures in the this compound-treated samples compared to the control, signifying thermal stabilization upon binding.
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound from various assays.
| Parameter | Value | Assay Method | Cell Line(s) | Reference |
| Binding Affinity (Kd) | 7.43 µM | Surface Plasmon Resonance (SPR) | N/A (Purified Protein) | [2][8] |
| IC50 (Cell Viability) | Varies (e.g., µM range) | MTT or CellTiter-Glo® | PC-3, 22RV1, LNCaP, C4-2 | [2][8] |
| Apoptosis Induction | Concentration-dependent | Flow Cytometry (Annexin V/PI) | 22Rv1 | [9] |
| Apoptosis Markers | Increased Cleaved Caspase-3 & PARP | Western Blot | 22Rv1 | [5][8] |
Comparison with Alternative Target Engagement Assays
While CETSA is a robust method for confirming target engagement in a cellular context, other assays can provide complementary information.
| Assay | Principle | Key Readout | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | Increased thermal stability of ONECUT2 in the presence of this compound. | Demonstrates target engagement in a physiological context without requiring modification of the compound or target.[7][10] | Can be lower-throughput; requires specific antibodies for Western blot-based detection.[11] |
| Surface Plasmon Resonance (SPR) | Measures the change in refractive index upon ligand binding to an immobilized target protein. | Dissociation constant (Kd). | Provides quantitative binding kinetics (on/off rates). | Requires purified protein; does not occur in a cellular context. |
| Probe-based Pull-down / Affinity Chromatography | A tagged version of the drug or a competitor is used to pull down the target protein from cell lysates. | Identification and quantification of the pulled-down target protein (ONECUT2). | Can be highly specific and sensitive.[6] | Requires chemical modification of the drug, which may alter its binding properties.[6] |
| Reporter Gene Assay | Utilizes a reporter gene (e.g., luciferase) under the control of a ONECUT2-responsive promoter. | Inhibition of reporter gene expression by this compound. | Provides a functional readout of ONECUT2 inhibition.[7] | An indirect measure of target engagement; does not confirm direct binding. |
| Bioluminescence/Förster Resonance Energy Transfer (BRET/FRET) | Measures the proximity of a tagged target protein and a fluorescent ligand or antibody. | Real-time monitoring of target engagement in live cells. | Allows for real-time monitoring in live cells.[6] | Requires genetic modification of the target protein, which may affect its function.[6] |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolytic degradation. | Increased resistance of ONECUT2 to protease digestion in the presence of this compound. | Label-free and can detect weak or transient interactions.[12] | Requires careful optimization of protease concentration and digestion time.[12] |
ONECUT2 Signaling Pathway and this compound Mechanism of Action
ONECUT2 is a key transcription factor that acts as a master regulator of the androgen receptor (AR) signaling network in metastatic castration-resistant prostate cancer (mCRPC).[1][13] It functions as a survival factor and suppresses the AR transcriptional program.[1] this compound inhibits ONECUT2, leading to the downregulation of its target genes, such as PEG10, and the induction of apoptosis.[5][13]
Conclusion
The Cellular Thermal Shift Assay is a valuable method for confirming the direct engagement of this compound with its target, ONECUT2, in a cellular setting. This guide provides the necessary framework for researchers to design and interpret CETSA experiments for this compound. The comparison with alternative assays highlights the unique advantages of CETSA in providing physiologically relevant target engagement data, which is crucial for the continued development of this promising therapeutic agent for advanced prostate cancer. The choice of assay will ultimately depend on the specific research question, available resources, and the stage of drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CETSA [cetsa.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 13. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of Apoptotic Pathways: CSRM617 vs. Doxorubicin and Cisplatin
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Apoptosis Induction by the Novel ONECUT2 Inhibitor CSRM617 and Conventional Chemotherapeutic Agents.
This guide provides a detailed comparison of the apoptotic pathways induced by the novel investigational drug this compound, a selective inhibitor of the ONECUT2 (OC2) transcription factor, and two widely used chemotherapeutic agents, doxorubicin (B1662922) and cisplatin (B142131). By presenting available experimental data, this document aims to offer a clear perspective on their distinct mechanisms of action in inducing programmed cell death, primarily within the context of prostate cancer.
Executive Summary
This compound induces apoptosis through a targeted mechanism, specifically by inhibiting the ONECUT2 transcription factor, which leads to the activation of the intrinsic apoptotic pathway. In contrast, doxorubicin and cisplatin, staples of cancer chemotherapy, trigger apoptosis through broader mechanisms, including DNA damage and the generation of reactive oxygen species (ROS), which can activate both intrinsic and extrinsic apoptotic pathways. This guide presents a side-by-side comparison of their effects on prostate cancer cell lines, supported by quantitative data from various studies. It is important to note that the presented data is compiled from multiple sources and may not represent a direct head-to-head comparison under identical experimental conditions.
Quantitative Data Summary
The following tables summarize the available quantitative data on the apoptotic effects of this compound, doxorubicin, and cisplatin in prostate cancer cell lines.
Table 1: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines
| Cell Line | Treatment Concentration | Treatment Duration | Effect | Reference |
| 22Rv1 | 10-20 µM | 48 hours | Concentration-dependent increase in apoptosis | [1] |
| 22Rv1 | 20 µM | 72 hours | Induction of apoptosis (increased cleaved Caspase-3 and PARP) | [1] |
| PC-3, LNCaP, C4-2 | 0.01-100 µM | 48 hours | Inhibition of cell growth | [1] |
Table 2: In Vitro Efficacy of Doxorubicin in Prostate Cancer Cell Lines
| Cell Line | Treatment Concentration | Treatment Duration | Effect | Reference |
| 22Rv1 | Not Specified | Up to 24 hours | Increased Caspase-3/7 activity | [2] |
| PC-3 | 0.474 µM (IC50) | 48 hours | Reduced cell viability | |
| PC-3 | 1 µM | 48 hours | Sensitization to TRAIL-induced apoptosis |
Table 3: In Vitro Efficacy of Cisplatin in Prostate Cancer Cell Lines
| Cell Line | Treatment Concentration | Treatment Duration | Effect | Reference |
| PC-3 | 50.6 µM (IC50 with Pdcd5) | 48 hours | Decreased cell proliferation | [3] |
| 22Rv1 | 2-5 µM | Not Specified | Induction of apoptosis | [3] |
| PC-3 | 100 µM | Not Specified | Induction of apoptosis | [3] |
Signaling Pathways of Apoptosis Induction
The mechanisms by which this compound, doxorubicin, and cisplatin induce apoptosis are distinct, targeting different cellular components and signaling cascades.
This compound: Targeted Inhibition of ONECUT2
This compound is a selective small-molecule inhibitor of the ONECUT2 (OC2) transcription factor.[1] In cancer cells where OC2 is overexpressed, such as in certain prostate cancers, this compound binds to the OC2-HOX domain, inhibiting its transcriptional activity. This targeted inhibition leads to the activation of the intrinsic apoptotic pathway, characterized by the cleavage and activation of Caspase-3 and its substrate, Poly (ADP-ribose) polymerase (PARP).[1]
Doxorubicin: DNA Damage and Oxidative Stress
Doxorubicin, an anthracycline antibiotic, primarily induces apoptosis by intercalating into DNA, which inhibits topoisomerase II and leads to DNA double-strand breaks.[4][5] This DNA damage triggers a cascade of events, including the generation of reactive oxygen species (ROS), which further damages cellular components and activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[4][5] Key events include the release of cytochrome c from mitochondria and the activation of caspase cascades.[5][6]
Cisplatin: DNA Adducts and Multi-pathway Activation
Cisplatin is a platinum-based chemotherapeutic that forms covalent adducts with DNA, leading to DNA damage and the inhibition of DNA replication and transcription.[7][8] This genotoxic stress activates complex signaling networks that can trigger apoptosis through both caspase-dependent and -independent pathways.[7][9] The cellular response to cisplatin-induced DNA damage involves the activation of the p53 tumor suppressor protein, modulation of the Bcl-2 family of proteins, and subsequent activation of caspases.[3][10]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate apoptosis.
Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This assay is used to quantify the percentage of apoptotic and necrotic cells.
-
Cell Preparation:
-
Induce apoptosis by treating cells with the desired compound (e.g., this compound, doxorubicin, or cisplatin) for the specified duration.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).[11]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[11]
-
Analyze the cells by flow cytometry within one hour.[11]
-
Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
-
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases-3 and -7, key mediators of apoptosis.
-
Sample Preparation:
-
Treat cells with the compound of interest for the desired time.
-
Lyse the cells using a suitable lysis buffer.
-
Determine the protein concentration of the cell lysate.
-
-
Assay Procedure (using a commercial kit, e.g., Caspase-Glo® 3/7):
Western Blotting for Cleaved Caspase-3 and Cleaved PARP
This technique is used to detect the cleavage of key apoptotic proteins.
-
Protein Extraction and Quantification:
-
Treat cells and harvest cell lysates as described for the caspase activity assay.
-
Quantify the protein concentration using a method such as the BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[13]
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for cleaved Caspase-3 and cleaved PARP overnight at 4°C.[13]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[13] A loading control, such as β-actin, should be used to ensure equal protein loading.
-
Experimental Workflow
The general workflow for comparing the apoptotic potential of different drugs is outlined below.
Conclusion
This compound represents a targeted approach to inducing apoptosis in prostate cancer cells by specifically inhibiting the ONECUT2 transcription factor, thereby activating the intrinsic apoptotic pathway. In contrast, doxorubicin and cisplatin employ broader mechanisms of action, primarily through DNA damage and oxidative stress, which engage multiple apoptotic signaling cascades. While the available data suggests that all three compounds are effective in inducing apoptosis in prostate cancer cell lines, a direct comparison of their potency and efficacy is limited by the lack of head-to-head studies under standardized conditions. Further research with consistent experimental designs is necessary to definitively rank their apoptotic potential. This guide provides a foundational comparison based on current literature to aid researchers in designing future studies and understanding the distinct apoptotic pathways engaged by these different classes of anti-cancer agents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cisplatin in combination with programmed cell death protein 5 increases antitumor activity in prostate cancer cells by promoting apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Doxorubicin induces apoptosis by activation of caspase-3 in cultured cardiomyocytes in vitro and rat cardiac ventricles in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cisplatin (CDDP) specifically induces apoptosis via sequential activation of caspase-8, -3 and -6 in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of apoptosis in cell killing by cisplatin: a flow cytometric study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cisplatin-induced apoptosis proceeds by caspase-3-dependent and -independent pathways in cisplatin-resistant and -sensitive human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evidence of direct interaction between cisplatin and the caspase‐cleaved prostate apoptosis response‐4 tumor suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 13. Apoptosis Western Blot Cocktail (pro/cleaved Caspase-3, cleaved PARP1, muscle actin) (ab136812) | Abcam [abcam.com]
In Vivo Efficacy of CSRM617 in Metastatic Castration-Resistant Prostate Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of CSRM617, a novel ONECUT2 (OC2) inhibitor, against standard-of-care treatments for metastatic castration-resistant prostate cancer (mCRPC). The data presented is based on preclinical studies in the 22Rv1 xenograft model, a widely used model for mCRPC research.
Executive Summary
This compound has demonstrated significant anti-tumor and anti-metastatic activity in preclinical models of mCRPC.[1] As a first-in-class inhibitor of the transcription factor ONECUT2, it represents a novel therapeutic approach for this challenging disease.[2][3] Standard-of-care treatments for mCRPC include androgen receptor pathway inhibitors (ARPIs) like enzalutamide (B1683756) and abiraterone (B193195), and chemotherapeutic agents such as docetaxel (B913).[4][5] While direct head-to-head in vivo comparative studies between this compound and these standard-of-care agents are not yet published, this guide synthesizes available data from studies utilizing the 22Rv1 xenograft model to provide a comparative perspective on their in vivo efficacy.
Comparative In Vivo Efficacy Data
The following table summarizes the in vivo efficacy of this compound and standard-of-care treatments in the 22Rv1 xenograft model. It is important to note that these results are from separate studies and not from a direct comparative trial. Experimental conditions may vary between studies.
| Treatment Agent | Dosage and Administration | Mouse Model | Key Efficacy Outcomes | Reference |
| This compound | 50 mg/kg, daily | Nude mice with 22Rv1 subcutaneous xenografts | Significant reduction in tumor volume and weight. | [1] |
| 50 mg/kg, daily | SCID mice with intracardially injected luciferase-tagged 22Rv1 cells | Significant reduction in the onset and growth of diffuse metastases. | [1] | |
| Enzalutamide | 10 or 30 mg/kg, oral gavage, 6 days/week | Castrated nude mice with 22Rv1 xenografts | Did not significantly affect tumor growth compared to the control group.[2] | [2] |
| Abiraterone | Not specified | Nude mice with 22Rv1 xenografts | Showed very little effect in hindering tumor progression.[3] | [3] |
| Docetaxel | Not specified | Athymic BALB/c nude mice with 22Rv1 xenografts | Co-injection of 22Rv1 cells with HUVEC dramatically enhanced tumor growth rate under docetaxel chemotherapy, suggesting potential for resistance.[6] | [6] |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound is a small-molecule inhibitor of the transcription factor ONECUT2 (OC2).[2] OC2 is a master regulator of androgen receptor (AR) networks in mCRPC and acts as a survival factor.[1][7] By inhibiting OC2, this compound down-regulates the expression of OC2 target genes, such as PEG10, which is associated with neuroendocrine differentiation.[1][8] This leads to an inhibition of tumor growth and metastasis.[1]
Caption: this compound inhibits the ONECUT2 transcription factor, leading to reduced expression of target genes like PEG10 and subsequent suppression of tumor growth and metastasis.
In Vivo Efficacy Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a therapeutic agent in a subcutaneous xenograft model.
Caption: A generalized workflow for in vivo efficacy studies using a subcutaneous xenograft mouse model.
Detailed Experimental Protocols
This compound In Vivo Efficacy Study
-
Animal Model: Nude mice for subcutaneous xenografts and SCID mice for metastasis studies.[1]
-
Cell Line: 22Rv1 human prostate cancer cells. For metastasis studies, luciferase-tagged 22Rv1 cells are used.[1]
-
Tumor Implantation:
-
Treatment: Once tumors are established, mice are treated daily with this compound (e.g., 50 mg/kg) or a vehicle control.[1]
-
Efficacy Assessment:
-
Biomarker Analysis: PEG10 protein levels in tumors are measured to confirm target engagement.[1]
Standard-of-Care In Vivo Studies (General Protocol for 22Rv1 Xenografts)
-
Animal Model: Typically, castrated male immunodeficient mice (e.g., nude or SCID).
-
Cell Line: 22Rv1 human prostate cancer cells.
-
Tumor Implantation: 22Rv1 cells are implanted subcutaneously.
-
Treatment:
-
Enzalutamide: Administered orally (e.g., 10-30 mg/kg) daily or on a specified schedule.[2]
-
Abiraterone: Administered orally.
-
Docetaxel: Administered intravenously at specified intervals.
-
-
Efficacy Assessment: Tumor volume and mouse body weight are monitored regularly. Serum PSA levels may also be measured.
Conclusion
This compound demonstrates promising in vivo efficacy in preclinical models of mCRPC, a setting where standard-of-care agents like enzalutamide and abiraterone show limited activity in the 22Rv1 xenograft model.[1][2][3] The unique mechanism of action of this compound, targeting the ONECUT2 transcription factor, offers a potential new therapeutic strategy for patients with mCRPC who have developed resistance to current therapies. Further clinical investigation, including direct comparative trials, is warranted to fully elucidate the therapeutic potential of this compound relative to standard-of-care treatments.
References
- 1. Guidelines for the management of castrate-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Enzalutamide did not affect the growth of castration-resistant 22Rv1 xenograft tumors. - Public Library of Science - Figshare [plos.figshare.com]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. ascopubs.org [ascopubs.org]
- 5. Treatment of metastatic castration-resistant prostate cancer: review of current evidence and synthesis of expert opinions on radioligand therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Endothelial Cells Promote Docetaxel Resistance of Prostate Cancer Cells by Inducing ERG Expression and Activating Akt/mTOR Signaling Pathway [frontiersin.org]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Sildenafil potentiates the therapeutic efficacy of docetaxel in advanced prostate cancer by stimulating NO-cGMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Impact of CSRM617 on the Androgen Receptor Axis: A Comparative Guide
For researchers and drug development professionals navigating the landscape of androgen receptor (AR) axis modulators, this guide provides a comprehensive comparison of the novel ONECUT2 inhibitor, CSRM617, with established AR-targeted therapies. Experimental data is presented to objectively assess its performance, alongside detailed protocols for key validation assays.
Comparative Analysis of this compound and Standard AR-Axis Modulators
This compound presents a unique mechanism of action by targeting ONECUT2 (OC2), a master transcriptional regulator that suppresses the AR signaling pathway.[1][2][3] This contrasts with current standards of care like enzalutamide, abiraterone, and bicalutamide (B1683754), which directly inhibit the AR or androgen synthesis. The following tables summarize the key characteristics and in vitro efficacy of these compounds.
Table 1: Mechanism of Action and Key Molecular Parameters
| Compound | Primary Target | Mechanism of Action | Binding Affinity (Kd) |
| This compound | ONECUT2 (HOX Domain) | Inhibits the transcriptional activity of ONECUT2, a suppressor of the AR signaling axis.[1][3][4] | 7.43 µM[5] |
| Enzalutamide | Androgen Receptor (AR) | Direct competitive antagonist of the AR, preventing ligand binding, nuclear translocation, and DNA binding.[6] | ~5-8 fold higher affinity for AR than bicalutamide |
| Abiraterone | CYP17A1 | Inhibits the CYP17A1 enzyme, blocking the synthesis of androgens.[7][8] | N/A (Enzyme Inhibitor) |
| Bicalutamide | Androgen Receptor (AR) | Direct competitive antagonist of the AR.[9][10] | IC50 of 0.16 µM in LNCaP/AR(cs) cells[10] |
Table 2: In Vitro Efficacy in Prostate Cancer Cell Lines (IC50 Values)
| Cell Line | This compound (µM) | Enzalutamide (µM) | Bicalutamide (µM) | Abiraterone (µM) |
| LNCaP | 5-15[11] | ~12.31 (parental)[6], ~8.8 (sensitive)[12] | ~45.20 - 51.61[13], ~0.16 (LNCaP/ARcs)[10] | ~5-10[12] |
| 22Rv1 | 5-15[11] | ~32 (enzalutamide-sensitive)[14] | ~46 (bicalutamide-sensitive)[14] | ~44% growth inhibition[12] |
| PC-3 | 5-15[11] | >50 (resistant) | >100 (resistant) | ~30[15] |
| C4-2B | Data not available | ~18.96 (parental)[6] | Data not available | Data not available |
| VCaP | Data not available | Data not available | ~51.61[13] | Data not available |
| DU-145 | Data not available | >50 (resistant) | ~48.73[13] | ~4% growth inhibition[12] |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is a representation from the available literature.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the molecular mechanisms and experimental approaches, the following diagrams illustrate the relevant signaling pathways and a general workflow for evaluating compounds targeting the AR axis.
Detailed Experimental Protocols
The following are representative protocols for the key experiments cited in this guide.
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of this compound and comparator compounds on prostate cancer cell lines.[16][17][18][19]
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, 22Rv1, PC-3)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of the test compounds (this compound, enzalutamide, etc.) in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of AR and Downstream Targets
Objective: To assess the effect of this compound and comparator compounds on the protein expression levels of the androgen receptor (AR) and its downstream targets (e.g., PSA).[20][21][22][23][24]
Materials:
-
Prostate cancer cell lines
-
6-well plates
-
Test compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-AR, anti-PSA, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of test compounds for the specified duration.
-
Wash cells twice with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the cell lysates and centrifuge to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL reagent and capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Prostate Cancer Xenograft Mouse Model
Objective: To evaluate the in vivo efficacy of this compound and comparator compounds on tumor growth in a mouse model.[25][26][27][28][29]
Materials:
-
Immunocompromised mice (e.g., NSG or nude mice)
-
Prostate cancer cells (e.g., 22Rv1, PC-3)
-
Matrigel (optional)
-
Test compounds and vehicle
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Culture the desired prostate cancer cell line and harvest the cells.
-
Resuspend the cells in a mixture of sterile PBS and Matrigel (optional) at a concentration of 1-5 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the test compounds and vehicle according to the planned dosing schedule (e.g., daily intraperitoneal injection).
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or Western blot).
-
Compare the tumor growth inhibition between the treatment and control groups.
References
- 1. ONECUT2 as a key mediator of androgen receptor-independent cell growth and neuroendocrine differentiation in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ONECUT2: a validated drug target and lineage plasticity driver in prostate cancer and other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pcf.org [pcf.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. [Establishment of enzalutamide-resistant human prostate cancer cell lines and screening of lncRNA and mRNA expression profiles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Abiraterone and Galeterone, Powerful Tools Against Prostate Cancer: Present and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. apexbt.com [apexbt.com]
- 10. selleckchem.com [selleckchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Abiraterone acetate induces CREB1 phosphorylation and enhances the function of the CBP-p300 complex, leading to resistance in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, biological evaluation and X-ray analysis of bicalutamide sulfoxide analogues for the potential treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. MTT (Assay protocol [protocols.io]
- 19. merckmillipore.com [merckmillipore.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. bio-rad.com [bio-rad.com]
- 23. Western blot protocol | Abcam [abcam.com]
- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 25. Video: Intra-Cardiac Injection of Human Prostate Cancer Cells to Create a Bone Metastasis Xenograft Mouse Model [jove.com]
- 26. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 27. PC3 Xenograft Model - Altogen Labs [altogenlabs.com]
- 28. aacrjournals.org [aacrjournals.org]
- 29. US6365797B1 - Mice models of human prostate cancer progression - Google Patents [patents.google.com]
Safety Operating Guide
Safe Disposal and Handling of CSRM617: A Comprehensive Guide
This document provides essential safety and logistical information for the proper disposal and handling of CSRM617, a selective small-molecule inhibitor of the transcription factor ONECUT2. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and compliance with regulatory standards.
Hazard Identification and Safety Precautions
This compound hydrochloride is classified as a hazardous substance. All personnel handling this compound must be aware of its potential risks and adhere to the prescribed safety measures.
Table 1: GHS Hazard Classification for this compound Hydrochloride [1][2]
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |
It is imperative to wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection, when handling this compound.[1][2]
Step-by-Step Disposal Procedures for this compound
Adherence to the following step-by-step process is crucial for the safe and compliant disposal of this compound waste.
Step 1: Waste Collection and Segregation
-
Collect all waste materials containing this compound, including unused product, contaminated lab supplies (e.g., pipette tips, gloves, vials), and solutions.[1]
-
Segregate this compound waste from other laboratory waste streams.[1] Do not mix with non-hazardous or other types of chemical waste unless specifically permitted by your institution's guidelines.[1]
Step 2: Waste Containerization
-
Solid Waste: Place solid waste and empty containers in a clearly labeled, sealed, and compatible hazardous waste container.[1]
-
Liquid Waste: Collect liquid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1]
Step 3: Labeling of Hazardous Waste
Properly label all waste containers with the following information:
-
"Hazardous Waste" and the full chemical name: "this compound hydrochloride".[1]
-
The CAS Number: 1353749-74-2.[1]
-
Specific hazards (e.g., "Toxic," "Irritant").[1]
-
The accumulation start date.[1]
-
The responsible researcher's name and contact information.[1]
Step 4: Storage of Hazardous Waste
Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.[1] Ensure the storage area is away from incompatible materials.[1] Recommended storage conditions for stock solutions are -80°C for up to 6 months or -20°C for up to 1 month.[1][3]
Step 5: Arranging for Professional Disposal
This compound waste must be disposed of by a licensed hazardous waste disposal company.[1] Always consult your local Environmental Health and Safety (EHS) department for specific institutional requirements.[1] The overarching principle is to "Dispose substance in accordance with prevailing country, federal, state and local regulations".[1][2]
Step 6: Documentation
Maintain a detailed log of all this compound waste generated, including quantities and dates of disposal.[1] Retain all paperwork and manifests from the hazardous waste disposal company as required by institutional and regulatory policies.[1]
Experimental Protocols and Data
This compound is a selective inhibitor of the transcription factor ONECUT2 (OC2), which is a master regulator of the androgen receptor (AR).[4][5] It has been shown to inhibit the growth of prostate cancer cell lines and induce apoptosis.[3][4][6]
Table 2: In Vitro Efficacy of this compound
| Assay | Cell Lines | Concentration Range | Duration | Effect |
| Cell Growth Inhibition | PC-3, 22RV1, LNCaP, C4-2 | 0.01-100 μM | 48 hours | Inhibits cell growth |
| Apoptosis Induction | 22RV1 | 10-20 μM | 48 hours | Induces apoptosis |
| Apoptosis Induction (Western Blot) | 22RV1 | 20 μM | 72 hours | Appearance of cleaved Caspase-3 and PARP |
Apoptosis Assay by Western Blot
To assess the induction of apoptosis by this compound, 22RV1 cells can be treated with 10-20 µM of this compound or a vehicle for 48-72 hours.[5] Following treatment, cells are harvested and lysed.[5] Equal amounts of protein are then separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against cleaved Caspase-3 and cleaved PARP.[5]
Visualizations
Caption: Workflow for the proper disposal of this compound.
Caption: Simplified signaling pathway of this compound action.
References
Personal protective equipment for handling CSRM617
Essential Safety and Handling Guide for CSRM617
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed operational and disposal plans to ensure laboratory safety and proper chemical management.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, it is crucial to use appropriate personal protective equipment to avoid inhalation and contact with skin and eyes.[1] Work should be conducted in a well-ventilated area, preferably with a suitable exhaust ventilation system, to prevent the formation of dust and aerosols.[1]
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety glasses/goggles | Must be worn to prevent eye contact. |
| Face shield | Recommended for comprehensive facial protection. | |
| Hand Protection | Protective gloves | Nitrile rubber gloves are a suitable option. |
| Body Protection | Protective clothing | A lab coat or other protective apparel is required. |
| Apron | Advised for additional protection during specific procedures. | |
| Respiratory Protection | Self-contained breathing apparatus | Necessary in situations with a risk of significant inhalation.[1] |
First Aid Procedures
In the event of exposure to this compound, immediate action is critical. The following are the recommended first aid measures:
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids with fingers to ensure thorough rinsing.[1] Remove contact lenses if present. A physician should be called promptly.[1] |
| Skin Contact | Rinse the affected skin area thoroughly with plenty of water.[1] Contaminated clothing and shoes should be removed, and a physician should be consulted.[1] |
| Inhalation | Move the individual to fresh air immediately.[1] If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1] |
| Ingestion | Wash out the mouth with water.[1] Do not induce vomiting and seek immediate medical attention by calling a physician.[1] |
Storage and Disposal
Proper storage and disposal of this compound are essential for safety and environmental protection.
Storage Conditions:
| Parameter | Condition |
| Temperature | Recommended storage at -20°C in a sealed container, away from moisture.[1] For solutions in solvent, -80°C is advised.[1][2] |
| Environment | Store in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1] |
| Container | Keep the container tightly sealed.[1] |
Disposal Plan:
In case of a spill, absorb the solution with a finely-powdered, liquid-binding material such as diatomite.[1] Decontaminate affected surfaces and equipment by scrubbing them with alcohol.[1] All contaminated materials must be disposed of according to institutional and local regulations for hazardous waste.[1]
Experimental Protocols
This compound is a selective small-molecule inhibitor of the ONECUT2 (OC2) transcription factor, which is a key regulator in advanced prostate cancer.[3][4] It binds directly to the OC2-HOX domain with a dissociation constant (Kd) of 7.43 µM.[3][5]
In Vitro Experiments
Cell Growth Inhibition Assay:
-
Objective: To assess the effect of this compound on the growth of prostate cancer cell lines.
-
Methodology:
Apoptosis Induction Assay:
-
Objective: To determine if this compound induces apoptosis in cancer cells.
-
Methodology:
In Vivo Experiments
Tumor Growth Inhibition in Xenograft Model:
-
Objective: To evaluate the in vivo efficacy of this compound in reducing tumor growth.
-
Methodology:
Metastasis Study:
-
Objective: To investigate the effect of this compound on cancer metastasis.
-
Methodology:
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and the general workflow for its safe handling and use in experiments.
Caption: Mechanism of action for this compound.
Caption: Safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
